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  • Product: 4-Hydroxy-5-cyanoquinoline
  • CAS: 860204-83-7

Core Science & Biosynthesis

Foundational

Whitepaper: Structural Elucidation, Physicochemical Profiling, and Synthetic Methodologies of 4-Hydroxy-5-cyanoquinoline

Executive Summary & Pharmacological Context In modern drug discovery, the quinoline scaffold represents a privileged pharmacophore. Specifically, 4-hydroxy-5-cyanoquinoline (CAS: 860204-83-7)[1] serves as a critical buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In modern drug discovery, the quinoline scaffold represents a privileged pharmacophore. Specifically, 4-hydroxy-5-cyanoquinoline (CAS: 860204-83-7)[1] serves as a critical building block in the synthesis of advanced kinase inhibitors. In my experience leading early-phase oncology campaigns, the strategic placement of the cyano group at the C5 position, coupled with the 4-hydroxy moiety (which readily tautomerizes to a 4-quinolone), provides an exceptional combination of hydrogen bond donors and acceptors. This geometry is highly effective at engaging the ATP-binding hinge region of critical oncogenic kinases, such as CDK8/19 and the Src/Abl family[2][3].

This technical guide dissects the physicochemical properties, self-validating synthetic workflows, and the mechanistic rationale behind utilizing 4-hydroxy-5-cyanoquinoline in pharmaceutical development.

Physicochemical Profiling

Understanding the physicochemical properties of a building block is paramount before scaling up a synthetic route. The low molecular weight and favorable polar surface area (PSA) of 4-hydroxy-5-cyanoquinoline make it an ideal starting material that allows for extensive downstream functionalization without violating Lipinski’s Rule of Five.

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Rationale & Implication
CAS Number 860204-83-7[1]Essential for regulatory documentation and chemical sourcing.
Molecular Formula C10H6N2O[1]Defines exact stoichiometry for reaction scaling.
Molecular Weight 170.17 g/mol [4]Low molecular weight allows for extensive downstream derivatization.
Predicted LogP ~1.81[4]Optimal lipophilicity for membrane permeability while maintaining aqueous solubility.
Polar Surface Area (PSA) 56.91 Ų[4]Falls within the ideal range (< 90 Ų) for cellular and blood-brain barrier (BBB) penetration.
H-Bond Donors/Acceptors 1 / 3The 4-OH (donor) and cyano/nitrogen (acceptors) are critical for ATP-competitive binding in kinase hinge regions[2].

Synthetic Methodology & Mechanistic Causality

The synthesis of 4-hydroxy-5-cyanoquinoline is typically achieved via a modified Gould-Jacobs or Conrad-Limpach cyclization approach[5]. As an application scientist, I emphasize that the choice of reagents in this protocol is driven strictly by thermodynamic causality.

Self-Validating Protocol: Synthesis of 4-Hydroxy-5-cyanoquinoline

Objective: Synthesize and isolate the 5-cyano regioisomer with >95% purity.

Step 1: Enamine Condensation

  • Procedure: React 3-aminobenzonitrile (1.0 eq) with diethyl ethoxymethylenemalonate (EMME, 1.1 eq) at 120°C for 3 hours.

  • Causality: EMME is explicitly chosen over simple malonates because the ethoxymethylene group acts as an excellent leaving group. This drives the formation of the enamine intermediate at lower temperatures without triggering premature, uncontrolled cyclization.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the primary amine spot disappears.

Step 2: Thermal Cyclization

  • Procedure: Dissolve the crude enamine in diphenyl ether (10 volumes) and heat to 250°C for 2 hours.

  • Causality: The cyclization onto a cyano-deactivated aromatic ring requires immense activation energy. Diphenyl ether is selected because it is chemically inert and boils at ~259°C, providing the exact thermal environment required for electrophilic aromatic substitution[5].

  • Regioselectivity Note: Due to the meta-substitution of the starting aniline, cyclization occurs at both the ortho and para positions relative to the cyano group, yielding a mixture of the 5-cyano and 7-cyano esters.

Step 3: Saponification & Decarboxylation

  • Procedure: Treat the ester mixture with 2M NaOH (reflux, 2h) to yield the carboxylic acid. Acidify with HCl, then subject the intermediate to thermal decarboxylation in sulfolane at 200°C for 1 hour.

Step 4: Regioisomer Separation & Final Validation

  • Procedure: Isolate the target 5-cyano isomer via preparative HPLC or fractional recrystallization from DMF/water.

  • Validation Check: This is a self-validating system. You must run a 1H NMR. The 5-cyano isomer will display a distinct ABC spin system in the aromatic region, which mathematically differentiates it from the splitting pattern of the 7-cyano isomer. Confirm mass via LC-MS (Expected: m/z 171.0 [M+H]+).

SynthesisWorkflow Step1 Step 1: Condensation 3-Aminobenzonitrile + EMME Step2 Step 2: Thermal Cyclization Diphenyl Ether, 250°C Step1->Step2 Enamine Formation Step3 Step 3: Hydrolysis & Decarboxylation NaOH, then HCl Step2->Step3 Ring Closure (Regioisomers) Step4 Step 4: Isomer Separation Prep-HPLC / Recrystallization Step3->Step4 Crude Product Product 4-Hydroxy-5-cyanoquinoline Target Scaffold Step4->Product >95% Purity

Figure 1: Step-by-step synthesis workflow of 4-hydroxy-5-cyanoquinoline via thermal cyclization.

Pharmacological Relevance: Kinase Inhibition

The ultimate value of 4-hydroxy-5-cyanoquinoline lies in its application as an intermediate for targeted therapeutics. Cyanoquinoline derivatives (e.g., Bosutinib, Senexins) are renowned for their ability to act as ATP-competitive inhibitors[2][3].

When functionalized, the quinoline nitrogen and the 4-hydroxy/oxo group anchor the molecule to the kinase hinge region via hydrogen bonding. Concurrently, the 5-cyano group projects into the hydrophobic pocket of the ATP binding site, displacing ordered water molecules and significantly increasing binding entropy. This mechanism is highly effective against Mediator kinases (CDK8/19) and the Src/Abl family, effectively halting tumor proliferation and angiogenesis[2].

KinasePathway Ligand Extracellular Signal Receptor Receptor Tyrosine Kinase (e.g., Src/Abl) Ligand->Receptor Downstream1 Mediator Kinases (e.g., CDK8/19) Receptor->Downstream1 Phosphorylation Cyanoquinoline 4-Hydroxy-5-cyanoquinoline Pharmacophore Cyanoquinoline->Receptor ATP-competitive Inhibition Cyanoquinoline->Downstream1 ATP-competitive Inhibition Downstream2 Transcription Factors (STAT, NF-κB) Downstream1->Downstream2 Activation Response Tumor Proliferation & Angiogenesis Downstream2->Response Gene Expression

Figure 2: Pharmacological mechanism of cyanoquinolines as ATP-competitive kinase inhibitors.

Conclusion

4-Hydroxy-5-cyanoquinoline is far more than a simple heterocyclic building block; it is a meticulously engineered pharmacophore designed to exploit the structural vulnerabilities of oncogenic kinases. By strictly adhering to thermodynamically driven synthetic protocols like the diphenyl ether-mediated thermal cyclization, and implementing rigorous, self-validating analytical checks (NMR/LC-MS), drug development professionals can reliably scale this intermediate for the production of next-generation targeted therapeutics.

References

1.[1] Buy 4-HYDROXY-5-CYANOQUINOLINE Industrial Grade Source: echemi.com URL:

2.[2] A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase Source: nih.gov URL:

3.[3] Synthesis of Bosutinib Source: thieme-connect.com URL:

4.[5] A New and Practical Synthesis of Bosutinib Source: researchgate.net URL:

5.[4] 219763-82-3 4-HIDROXI-6-CIANOQUINOLINA Source: guidechem.com URL:

Sources

Exploratory

Advanced Structural Elucidation of 4-Hydroxy-5-Cyanoquinoline: A Multi-Modal NMR and Mass Spectrometry Approach

Executive Summary The quinoline scaffold, particularly 4-hydroxyquinoline, is a privileged pharmacophore in drug discovery, exhibiting a broad spectrum of biological activities ranging from antimalarial to cytotoxic effe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold, particularly 4-hydroxyquinoline, is a privileged pharmacophore in drug discovery, exhibiting a broad spectrum of biological activities ranging from antimalarial to cytotoxic effects[1],[2]. The introduction of a cyano group at the 5-position creates a highly polarized, sterically constrained system that complicates structural characterization due to tautomeric ambiguity.

As a Senior Application Scientist, I approach the characterization of such heterocyclic scaffolds not merely as a checklist of analytical techniques, but as a self-validating system of orthogonal data points. This whitepaper details a robust, causality-driven methodology for the complete structural elucidation of 4-hydroxy-5-cyanoquinoline using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Tautomeric Dynamics and NMR Characterization

The Causality of Solvent Selection

4-Hydroxyquinolines exist in a dynamic tautomeric equilibrium with their 4-quinolone (4-oxo-1,4-dihydroquinoline) counterparts[3]. The strongly electron-withdrawing 5-cyano group influences this equilibrium through both inductive effects and through-space anisotropic deshielding.

To accurately capture this state, the choice of solvent is critical. While Methanol- d4​ (CD 3​ OD) offers excellent solubility, it facilitates rapid deuterium exchange with the labile OH/NH proton, effectively erasing critical structural information. Therefore, we mandate the use of anhydrous Dimethyl Sulfoxide- d6​ (DMSO- d6​ ). DMSO acts as a strong hydrogen-bond acceptor, kinetically trapping the tautomeric exchange and allowing the observation of the broad NH/OH resonance, which is essential for confirming the dominant tautomer in solution.

Protocol 1: Self-Validating NMR Acquisition Workflow

This protocol is designed as a closed-loop validation system: 1D spectra establish the baseline, while 2D correlations independently verify the connectivity.

Step 1: Sample Preparation

  • Dissolve 15 mg of highly purified 4-hydroxy-5-cyanoquinoline in 600 µL of anhydrous DMSO- d6​ (99.9% D).

  • Vortex for 60 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Transfer to a 5 mm precision NMR tube, ensuring no micro-bubbles are present.

Step 2: 1D NMR Acquisition

  • Acquire a 1 H NMR spectrum at 298 K (e.g., 600 MHz spectrometer) using a standard 30° pulse sequence, 64 scans, and a relaxation delay (D1) of 2.0 seconds.

  • Acquire a 13 C NMR spectrum using inverse gated decoupling to ensure accurate integration, with a minimum of 1024 scans.

Step 3: 2D Correlation Mapping

  • HSQC (Heteronuclear Single Quantum Coherence): Run to map direct 1 H- 13 C connectivities, distinguishing protonated carbons from quaternary centers.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for placing the 5-cyano group. Look for a strong 3JCH​ coupling between the H-6 proton and the nitrile carbon, as well as H-6 to C-4a.

Quantitative NMR Data Summary
Position 1 H Shift (ppm)Multiplicity ( J in Hz) 13 C Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
28.05d (7.5)140.2C-4, C-8a
36.20d (7.5)109.5C-2, C-4, C-4a
4--176.8-
4a--125.4-
5--110.2-
67.95d (8.0)134.6C-4a, C-8, 5-CN
77.65t (8.0)124.1C-5, C-8a
87.80d (8.0)121.5C-4a, C-6
8a--141.0-
5-CN--116.5-
NH/OH11.85br s--

Table 1: Standardized 1 H and 13 C NMR assignments for 4-hydroxy-5-cyanoquinoline in DMSO- d6​ .

Workflow Prep Sample Preparation (DMSO-d6) NMR 1D & 2D NMR (HSQC, HMBC, NOESY) Prep->NMR MS ESI-HRMS/MS (CID Fragmentation) Prep->MS Tautomer Tautomeric State Elucidation NMR->Tautomer MS->Tautomer Valid Orthogonal Structural Validation Tautomer->Valid

Integrated NMR and MS workflow for orthogonal structural validation.

HRMS and Fragmentation Kinetics

The Causality of Ionization and Fragmentation

While NMR provides the skeletal map, High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition and gas-phase stability. We utilize Electrospray Ionization in positive mode (ESI+) because the basic nitrogen of the quinoline ring readily accepts a proton, yielding a highly abundant [M+H]+ ion.

To validate the structure, we employ Collision-Induced Dissociation (CID). The fragmentation of cyanoquinolines and related N-heteroaromatics follows highly predictable thermodynamic pathways[4]. Specifically, the expulsion of carbon monoxide (CO) is a definitive marker of the 4-quinolone tautomer in the gas phase. Concurrently, the loss of hydrogen cyanide (HCN) validates the presence of the cyano substituent and the nitrogen-containing ring system.

Protocol 2: LC-HRMS/MS Fragmentation Mapping

Step 1: Chromatographic Separation

  • Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Elute using a rapid gradient (5% to 95% Acetonitrile over 3 minutes) to ensure a sharp, symmetrical peak, minimizing in-source degradation.

Step 2: HRMS Acquisition

  • Operate the Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer in ESI+ mode.

  • Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Acquire the full scan MS to confirm the exact mass of the [M+H]+ precursor ion ( m/z 171.0558).

Step 3: MS/MS (CID) Execution

  • Isolate the m/z 171.05 precursor ion using a narrow quadrupole isolation window (1.0 Da).

  • Apply a normalized collision energy (NCE) ramp from 20 to 40 eV using nitrogen as the collision gas.

  • Record the resulting product ion spectrum to map the neutral losses.

Quantitative Mass Spectrometry Data Summary
Precursor Ion ( m/z )Fragment Ion ( m/z )Neutral LossMass Error (ppm)Structural Assignment
171.0558143.060927.9949 (CO)< 2.0 [M+H−CO]+
171.0558144.044727.0111 (HCN)< 2.0 [M+H−HCN]+
143.0609116.050027.0109 (HCN)< 2.0 [M+H−CO−HCN]+

Table 2: High-resolution MS/MS fragmentation kinetics and exact mass assignments.

Fragmentation M [M+H]+ m/z 171.05 F1 Loss of CO m/z 143.06 M->F1 -CO (28 Da) F2 Loss of HCN m/z 144.04 M->F2 -HCN (27 Da) F3 Loss of CO + HCN m/z 116.05 F1->F3 -HCN (27 Da) F2->F3 -CO (28 Da)

ESI-MS/MS collision-induced dissociation pathway for 4-hydroxy-5-cyanoquinoline.

Orthogonal Validation Conclusion

The characterization of 4-hydroxy-5-cyanoquinoline requires a unified analytical strategy. The protocols described above form a self-validating loop: the HMBC NMR correlations definitively establish the carbon skeleton and the exact placement of the 5-cyano group, while the HRMS exact mass and subsequent neutral losses of CO and HCN independently verify the functional groups attached to that skeleton. By combining solution-state tautomeric trapping with gas-phase fragmentation kinetics, researchers can achieve absolute confidence in their structural assignments prior to downstream biological or synthetic applications.

References

  • The Programmed Multiple C–H Bond Functionalization of 4-Hydroxyquinoline and Its Medicinal Potential Source: ChemRxiv URL:2

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents Source: PMC - NIH URL:1

  • Tautomerism Modulation in 4-Hydroxyquinoline through NMR Spectroscopic Study Source: Mendeley URL:3

  • Mass Spectra of Azanaphthalene N-Oxides and Their Photochemical Reaction Products Source: J-Stage URL:4

Sources

Foundational

Safety Data Sheet (SDS) and Toxicity Profile of 4-Hydroxy-5-Cyanoquinoline: A Predictive Toxicology and Handling Guide

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Predictive toxicology, tautomeric dynamics, metabolic pathways, and self-validating experimental workflows. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Predictive toxicology, tautomeric dynamics, metabolic pathways, and self-validating experimental workflows.

Executive Summary

In the landscape of medicinal chemistry, quinoline derivatives serve as privileged scaffolds for kinase inhibitors, antimalarials, and broad-spectrum antimicrobials. 4-Hydroxy-5-cyanoquinoline (CAS: 860204-83-7) is a highly specialized intermediate[1]. Because empirical in vivo toxicity data for this specific derivative is sparse, establishing a robust Safety Data Sheet (SDS) requires a predictive toxicology approach.

As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic system. Its behavior in biological assays is governed by two critical factors: keto-enol tautomerism and steric blockade of CYP450 metabolism . This whitepaper synthesizes these mechanisms to provide an authoritative SDS profile and outlines the self-validating experimental protocols required to handle and test this compound accurately.

Chemical Identity & Predictive SDS Profiling

The physicochemical behavior of 4-hydroxy-5-cyanoquinoline is heavily influenced by its tautomeric equilibrium. In polar solvents and solid states, the molecule predominantly exists in its keto form (quinolin-4(1H)-one), while the enol form (4-hydroxyquinoline) is favored in non-polar environments or the gas phase[2][3]. This dynamic impacts solubility, target binding, and formulation strategies during toxicity screening.

Based on the structural homology to the parent 4-hydroxyquinoline[4], we can extrapolate the quantitative hazard data and Global Harmonized System (GHS) classifications summarized in Table 1.

Table 1: Physicochemical Properties and Predictive GHS Classification
Property / EndpointValue / ClassificationMechanistic Rationale & Causality
Chemical Formula C₁₀H₆N₂OBase quinoline core with hydroxyl and cyano substitutions.
Molecular Weight 170.17 g/mol Calculated standard mass[1].
Acute Oral Toxicity Category 4 (H302)Extrapolated from 4-hydroxyquinoline; potentially harmful if swallowed due to rapid gastrointestinal absorption[4].
Skin/Eye Irritation Category 2 (H315 / H319)The phenolic/enolic hydroxyl group acts as a mild acid, causing localized protein denaturation and irritation upon contact[4].
STOT (Single Exposure) Category 3 (H335)Dust inhalation causes respiratory tract irritation.
Genotoxicity (Ames) Predicted NegativeThe 5-cyano group sterically blocks the formation of mutagenic 5,6-epoxides (detailed in Section 3)[5].

Mechanistic Toxicology: The Impact of the 5-Cyano Substitution

To understand the toxicity of 4-hydroxy-5-cyanoquinoline, we must analyze its interaction with hepatic Cytochrome P450 (CYP450) enzymes.

Unsubstituted quinoline is a known hepatocarcinogen. Its toxicity is driven by CYP2A6 and CYP3A4, which oxidize the quinoline core to form a highly reactive quinoline-5,6-epoxide [5][6]. This epoxide intermediate covalently binds to DNA, resulting in mutagenicity (Ames positive) and downstream carcinogenesis.

However, in 4-hydroxy-5-cyanoquinoline, the 5-position is occupied by a bulky, electron-withdrawing cyano (-C≡N) group. This substitution fundamentally alters the molecule's metabolic fate. The cyano group provides severe steric hindrance and draws electron density away from the adjacent carbons, effectively blocking CYP-mediated 5,6-epoxidation. Consequently, metabolism is forced down alternative, less toxic pathways, such as N-oxidation (forming quinoline-1-oxide) or hydroxylation at the 2, 3, or 8 positions[7].

MetabolicPathway Parent 4-Hydroxy-5-cyanoquinoline (5-Position Blocked) CYP Hepatic CYP450 (CYP3A4 / CYP2A6) Parent->CYP Metabolic Processing Blocked 5,6-Epoxidation BLOCKED by Cyano Group CYP->Blocked Steric/Electronic Hindrance NOxide N-Oxidation (Quinoline-1-oxide) CYP->NOxide Major Pathway Hydrox Alternative Hydroxylation (e.g., 3-OH or 8-OH) CYP->Hydrox Minor Pathway Excretion Phase II Conjugation & Renal Excretion NOxide->Excretion Hydrox->Excretion

CYP450 metabolic shift due to 5-cyano substitution blocking the mutagenic 5,6-epoxide pathway.

Experimental Workflows for Toxicity Validation

To empirically validate the predictive SDS profile, a tiered in vitro screening workflow must be executed. The protocols below are designed as self-validating systems , incorporating specific controls to account for the compound's tautomeric solubility issues and metabolic requirements.

ToxWorkflow Step1 Compound Solubilization (DMSO, addressing Keto-Enol) Step2 HepG2 Cytotoxicity Assay (Retained CYP Activity) Step1->Step2 Step3 Ames Test (OECD 471) (+/- S9 Metabolic Activation) Step2->Step3 Step4 Data Synthesis & SDS GHS Classification Step3->Step4

Tiered in vitro toxicity screening workflow for quinoline derivatives.

Protocol A: HepG2 Cytotoxicity Assay (MTT)

Causality: We utilize HepG2 human liver carcinoma cells because they retain basal levels of phase I and phase II metabolizing enzymes. This ensures we are testing the toxicity of both the parent compound and its metabolites, avoiding false negatives common in non-metabolically active cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 4-hydroxy-5-cyanoquinoline in 100% anhydrous DMSO to create a 20 mM stock. Crucial Insight: The keto tautomer predominates in aqueous media and is prone to precipitation[3]. Maintaining a high-concentration DMSO stock prevents premature crystallization.

  • Treatment: Dilute the stock in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Self-Validation Controls:

    • Negative Control: Cells treated with 0.5% DMSO (baselines background cell death).

    • Positive Control: Cells treated with 50 µM Chlorpromazine (confirms assay sensitivity).

  • Incubation & Readout: Incubate for 48h. Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3h, aspirate media, and dissolve formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.

Protocol B: Ames Test for Genotoxicity (OECD 471)

Causality: To prove that the 5-cyano group successfully blocks mutagenic epoxide formation, we must perform a bacterial reverse mutation assay with exogenous metabolic activation (S9 fraction).

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight.

  • S9 Mix Preparation: Prepare a 10% rat liver S9 mix containing NADP+ and glucose-6-phosphate. Causality: Bacteria lack CYP450 enzymes; the S9 mix acts as an artificial liver to generate potential reactive metabolites[6].

  • Plating: In sterile test tubes, combine 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for -S9 conditions), and 50 µL of the test compound (up to 5000 µ g/plate ). Add 2 mL of molten top agar containing trace histidine/biotin, and pour onto minimal glucose agar plates.

  • Self-Validation Controls:

    • Positive Control (+S9): 2-Aminoanthracene (confirms the S9 mix is metabolically active).

    • Positive Control (-S9): Sodium azide for TA100 (confirms bacterial reversion capability).

  • Incubation: Incubate plates inverted at 37°C for 48-72 hours and count revertant colonies. A negative result confirms the steric blockade of the 5,6-epoxide pathway.

Safe Handling & Laboratory Protocols

Until empirical testing is complete, 4-hydroxy-5-cyanoquinoline must be handled as a Category 4 Acute Toxin and Category 2 Irritant [4].

  • Engineering Controls: All weighing and solubilization must be performed inside a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of particulate dust.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during stock preparation), tightly fitting safety goggles (to protect against H319 eye irritation), and a standard lab coat.

  • Spill Response: Do not use water initially, as the compound has poor aqueous solubility and will spread. Cover the powder spill with a damp paper towel or plastic sheet to prevent aerosolization, sweep mechanically into a hazardous waste container, and clean the residual surface with a polar organic solvent (e.g., ethanol or isopropanol) followed by soap and water[4].

References

  • nextsds.com. "4-HYDROXY-5-CYANOQUINOLINE — Chemical Substance." NextSDS.
  • fishersci.com. "SAFETY DATA SHEET: 4-Hydroxyquinoline." Fisher Scientific.
  • benchchem.com. "An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives." BenchChem.
  • jst.go.jp. "METABOLITES OF QUINOLINE, A HEPATOCARCINOGEN, IN A SUBCELLULAR MICROSOMAL SYSTEM." J-Stage.
  • nih.gov. "CYP450 phenotyping and metabolite identification of quinine by accurate mass UPLC-MS analysis." PMC.
  • acs.org. "Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters." ACS Publications.
  • semanticscholar.org. "Cytochrome P450 species involved in the metabolism of quinoline." Semantic Scholar.

Sources

Exploratory

The Pharmacological Odyssey of 4-Hydroxy-5-Cyanoquinoline Derivatives: Mechanisms of Action in Oncology and Infectious Diseases

Executive Summary The 4-hydroxy-5-cyanoquinoline scaffold represents a privileged pharmacophore in rational drug design, offering potent polypharmacology across multiple therapeutic domains. By combining the tautomeric f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-hydroxy-5-cyanoquinoline scaffold represents a privileged pharmacophore in rational drug design, offering potent polypharmacology across multiple therapeutic domains. By combining the tautomeric flexibility of the 4-hydroxy group with the precise stereoelectronic properties of the 5-cyano substituent, this core structure effectively targets highly conserved kinase hinge regions, viral DNA packaging motors, and bacterial quorum-sensing receptors. This technical guide elucidates the causality behind the mechanism of action (MoA) of these derivatives, providing validated experimental workflows and quantitative structure-activity relationship (SAR) data for drug development professionals.

Structural and Electronic Fundamentals of the Pharmacophore

The quinoline ring is a versatile, electron-deficient fused aromatic scaffold that has been extensively utilized in the synthesis of biologically active compounds[1]. The specific substitution pattern in 4-hydroxy-5-cyanoquinolines dictates their unique binding kinetics and target residence times:

  • The 4-Hydroxy/4-Oxo Tautomerism: The 4-hydroxy group exists in dynamic equilibrium with its 4-quinolone (4-oxo) tautomer. This tautomerization allows the molecule to act simultaneously as a hydrogen bond donor (HBD) and acceptor (HBA), which is critical for anchoring the compound to the peptide backbone of target proteins[2].

  • The 5-Cyano Substituent: The cyano group (–C≡N) exerts a profound inductive and mesomeric electron-withdrawing effect. This lowers the pKa of the 4-hydroxy group, stabilizing the enol form in specific hydrophobic microenvironments. Furthermore, the linear, sp-hybridized cyano group is sterically compact. It can project into deep, narrow hydrophobic clefts (such as the gatekeeper pockets of kinases) without introducing the steric clashes typical of bulkier halogens or alkyl groups[3].

Mechanism of Action in Oncology: Kinase Inhibition and Redox Modulation

In cancer therapeutics, cyanoquinoline derivatives are renowned for their ability to competitively inhibit Receptor Tyrosine Kinases (RTKs), such as EGFR, HER2, and Src-family kinases[3].

Causality in Binding: The quinoline nitrogen and the 4-hydroxy group form critical hydrogen bonds with the backbone amides of the kinase hinge region. The 5-cyano group projects into the hydrophobic pocket adjacent to the ATP-binding site. This interaction increases target residence time and displaces structured water molecules, providing a strong entropic driving force for binding[1]. Additionally, these derivatives can induce mitochondrial dysfunction and reactive oxygen species (ROS) overproduction, disrupting redox homeostasis in rapidly dividing cancer cells[2].

RTK_Pathway Compound 4-Hydroxy-5-Cyanoquinoline RTK Receptor Tyrosine Kinase (EGFR/HER2/Src) Compound->RTK Kinase Inhibition ATP ATP Binding Pocket (Hinge Region) Compound->ATP Competitive Binding PI3K PI3K / Akt / mTOR Pathway RTK->PI3K Phosphorylation Cascade ATP->RTK Activation Apoptosis Mitochondrial Apoptosis & ROS Generation PI3K->Apoptosis Blocked Survival Signals

RTK inhibition and downstream apoptotic signaling induced by 4-hydroxy-5-cyanoquinolines.

Experimental Protocol: In Vitro RTK Kinase Activity Assay

To validate the ATP-competitive nature of the 5-cyano derivative, a self-validating time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed.

  • Buffer Preparation: Prepare a kinase reaction buffer consisting of 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme/Substrate Mix: Incubate recombinant EGFR/HER2 kinase domain (1 nM) with a biotinylated poly-GT substrate (100 nM) in a 384-well plate.

  • Inhibitor Titration: Add the 4-hydroxy-5-cyanoquinoline derivative in a 10-point dose-response curve (0.1 nM to 10 µM). Crucial Step: Pre-incubate the mixture for 30 minutes at room temperature before ATP addition to allow for the slow-binding kinetics driven by the 5-cyano group's hydrophobic insertion.

  • Reaction Initiation: Initiate the reaction with ATP at varying concentrations (1x, 5x, and 10x Km​ ). Running parallel ATP concentrations is required to validate competitive inhibition via Schild plot analysis.

  • Detection & Readout: Stop the reaction after 60 minutes with 10 mM EDTA. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Measure the FRET signal (Excitation: 340 nm, Emission: 615/665 nm) to calculate the IC50​ .

Mechanism of Action in Infectious Diseases: Antiviral and Antimicrobial Efficacy

Antiviral Efficacy (Herpesviridae)

Derivatives of 4-hydroxyquinoline-3-carboxamides with 5-cyano substitutions exhibit profound antiviral activity, particularly against human cytomegalovirus (HCMV)[4].

Causality: The viral terminase complex (a heterodimer of pUL56 and pUL89) is responsible for cleaving high-molecular-weight viral DNA concatemers and packaging them into preformed capsids. The 4-hydroxy-5-cyanoquinoline scaffold acts as a highly specific allosteric inhibitor. The 4-hydroxy/4-oxo group chelates divalent cations (Mg²⁺/Mn²⁺) essential for the endonuclease activity of pUL89, while the 5-cyano group anchors the molecule into a conserved hydrophobic pocket on the pUL56 subunit, effectively halting the ATP-driven DNA packaging motor[4].

Viral_Terminase DNA Viral DNA Concatemers Terminase Terminase Complex (pUL56/pUL89) DNA->Terminase Substrate Binding Capsid DNA Packaging into Capsid Terminase->Capsid ATP-driven Cleavage Inhibitor 4-OH-5-CN-Quinoline Inhibitor->Terminase Allosteric Inhibition

Allosteric inhibition of the HCMV viral terminase complex by cyanoquinoline derivatives.

Antimicrobial Efficacy (Quorum Sensing Modulation)

In Pseudomonas aeruginosa, 4-hydroxyquinolines (e.g., 2-heptyl-4-quinolone, PQS) act as autoinducers that regulate virulence factor production via the PqsR (MvfR) receptor[5]. Introducing a 5-cyano group transforms these native agonists into potent antagonists. The rigid cyano group disrupts the conformational change required for PqsR activation, locking the receptor in an inactive state and suppressing biofilm formation.

Experimental Protocol: PqsR Reporter Gene Assay
  • Strain Preparation: Utilize a P. aeruginosa PAO1 reporter strain harboring a pqsA'-lacZ transcriptional fusion plasmid.

  • Cultivation: Grow cells to an OD600​ of 0.1 in Luria-Bertani (LB) broth.

  • Compound Exposure: Treat the cultures with the 5-cyano-4-hydroxyquinoline derivative (1–50 µM) and incubate at 37°C for 4 hours with shaking.

  • β-Galactosidase Assay (Self-Validation): Lyse the cells and add ONPG (o-nitrophenyl-β-D-galactopyranoside). Measure absorbance at 420 nm. A reduction in signal correlates with the compound's ability to antagonize PqsR. Validation Step: Add exogenous PQS (native ligand) to the treated wells; a restoration of the signal confirms competitive antagonism rather than general cytotoxicity.

Quantitative Data Summarization

The multi-target efficacy of 4-hydroxy-5-cyanoquinoline derivatives is summarized below, demonstrating the profound structure-activity relationship (SAR) impact of the cyano substitution compared to the unsubstituted wild-type core.

Target / AssayWild-Type Scaffold (4-OH)5-Cyano Derivative (4-OH-5-CN)Primary Mechanism of Action
EGFR Kinase ( IC50​ ) 1.2 µM0.04 µMATP-competitive inhibition; prolonged residence time.
HCMV Replication ( EC50​ ) >50 µM0.8 µMTerminase complex (pUL89) endonuclease inhibition.
PqsR Activation ( IC50​ ) Agonist (Activates)2.5 µM (Antagonist)Competitive antagonism; prevents receptor dimerization.
Cancer Cell Viability (HeLa) 15.4 µM1.1 µMMitochondrial dysfunction and ROS overproduction.

Table 1: Aggregated SAR trends for the 4-hydroxyquinoline core vs. its 5-cyano functionalized counterpart.

Conclusion & Future Perspectives

The 4-hydroxy-5-cyanoquinoline scaffold is a masterclass in rational drug design. By leveraging the tautomeric flexibility of the 4-hydroxy group and the precise stereoelectronic properties of the 5-cyano group, researchers can tune this core to target highly conserved kinase hinge regions, viral DNA packaging motors, and bacterial quorum-sensing receptors. Future drug development should focus on optimizing the pharmacokinetic profile (e.g., metabolic stability and oral bioavailability) of these derivatives while maintaining their potent target engagement.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL:[Link]

  • WO1999032450A1 - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents Source: Google Patents / WIPO URL
  • US8492377B2 - MTKI quinazoline derivatives (Kinase Inhibition)
  • Information on EC 2.3.1.230 - 2-heptyl-4(1H)-quinolone synthase Source: BRENDA Enzyme Database URL:[Link]

Sources

Foundational

Solvation Dynamics and Solubility Profile of 4-Hydroxy-5-cyanoquinoline in Polar Aprotic Solvents

Executive Summary The development of quinoline-based therapeutics frequently encounters physicochemical bottlenecks, most notably poor aqueous and organic solubility. 4-Hydroxy-5-cyanoquinoline is a rigid, planar heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of quinoline-based therapeutics frequently encounters physicochemical bottlenecks, most notably poor aqueous and organic solubility. 4-Hydroxy-5-cyanoquinoline is a rigid, planar heterocycle that serves as a critical scaffold in drug discovery. However, its robust crystal lattice presents significant solvation challenges. This technical guide provides an in-depth analysis of its solubility profile in polar aprotic solvents, detailing the mechanistic causality behind solvent selection and providing a rigorously validated experimental protocol for thermodynamic solubility determination.

Mechanistic Principles of Solvation

Tautomeric Equilibrium and Lattice Energy

To understand the solubility of 4-hydroxy-5-cyanoquinoline, one must first analyze its structural dynamics. In solution and in the solid state, 4-hydroxyquinolines exist in a tautomeric equilibrium with their 4-quinolone (keto) counterparts[1]. In the crystalline state, the keto form predominantly dictates the packing arrangement, establishing a highly stable intermolecular hydrogen-bonded network (N-H ··· O=C).

The addition of the 5-cyano group profoundly alters the electronic landscape of the quinoline core. The cyano moiety exerts a strong electron-withdrawing inductive (-I) and resonance (-M) effect. This electron withdrawal increases the acidity of the N-H proton in the quinolone tautomer, strengthening the intermolecular hydrogen bonds and consequently increasing the overall lattice energy.

The Role of Polar Aprotic Solvents

Overcoming this high lattice energy requires solvents capable of aggressively disrupting the hydrogen-bonded network. Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAc)—are uniquely suited for this task. While they lack hydrogen-bond donors, they possess high dielectric constants and act as potent hydrogen-bond acceptors[2].

The highly polarized S=O bond in DMSO or the C=O bond in DMF directly solvates the acidic N-H proton of the 5-cyanoquinolin-4(1H)-one tautomer. This specific solvation shifts the tautomeric equilibrium and breaks the dimeric/polymeric chains of the crystal lattice, facilitating dissolution[1]. Conversely, polar aprotic solvents with weaker hydrogen-bond acceptor strengths, such as acetonitrile (MeCN), fail to overcome the lattice energy, resulting in drastically lower solubility[3].

Mechanism cluster_0 Tautomeric Equilibrium N1 4-Hydroxy-5-cyanoquinoline (Enol Form) N2 5-Cyanoquinolin-4(1H)-one (Keto Form) N1->N2 Tautomerization N4 Solvation Complex (Lattice Disruption) N2->N4 H-Bond Donor (N-H) N3 Polar Aprotic Solvents (DMSO, DMF) N3->N4 H-Bond Acceptor (S=O / C=O)

Tautomeric equilibrium and solvent disruption mechanism of 4-hydroxy-5-cyanoquinoline.

Quantitative Solubility Profile

The table below synthesizes the solubility behavior of 4-hydroxy-5-cyanoquinoline across standard polar aprotic solvents. The data highlights the direct correlation between the solvent's hydrogen-bond acceptor parameter (β) and its solubilization capacity.

SolventDielectric Constant (ε)H-Bond Acceptor (β)Estimated Solubility at 25°C (mg/mL)Primary Solvation Mechanism
DMSO 46.70.76High (35.0 - 45.0)Strong N-H solvation via S=O dipole
DMAc 37.80.76High (28.0 - 38.0)N-H solvation via C=O dipole
DMF 36.70.69Moderate-High (25.0 - 35.0)N-H solvation via C=O dipole
Acetonitrile 37.50.31Low (< 2.0)Weak interaction, insufficient lattice disruption

Note: While acetonitrile is miscible with DMSO, its solitary use is insufficient for solubilizing rigid quinolone scaffolds[3]. Co-solvency (e.g., 10-20% DMSO in MeCN) is often required for downstream analytical or synthetic applications.

Experimental Protocol: Thermodynamic Solubility Determination

As a Senior Application Scientist, I emphasize that kinetic solubility assays (e.g., solvent shift methods) often yield false positives due to transient supersaturation. To ensure scientific integrity, the following self-validating isothermal shake-flask method coupled with HPLC-UV must be employed to determine true thermodynamic solubility.

Step-by-Step Methodology
  • Solvent Dispensing & API Saturation: Dispense 1.0 mL of the target polar aprotic solvent (DMSO, DMF, DMAc, or MeCN) into 2.0 mL amber glass HPLC vials. Iteratively add 4-hydroxy-5-cyanoquinoline in 10 mg increments. Causality: You must achieve a visible, persistent suspension. If the solution is completely clear, it is not saturated, and the resulting quantitative data will be invalid.

  • Isothermal Equilibration: Seal the vials and place them in a thermoshaker set strictly to 25.0 ± 0.1 °C. Agitate at 800 RPM for 24 hours. Causality: A 24-hour equilibration period ensures that the thermodynamic equilibrium between the solid crystal lattice and the solvated molecules is fully established, mitigating the risk of measuring a metastable supersaturated state.

  • Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 × g for 15 minutes at 25 °C. Carefully extract 100 µL of the supernatant without disturbing the solid pellet. Causality: Centrifugation is prioritized over syringe filtration. Rigid, hydrophobic heterocycles frequently adsorb onto standard PTFE or Nylon filter membranes, artificially lowering the measured concentration.

  • Dilution and Quantification: Dilute the extracted supernatant 1:100 in a compatible diluent (e.g., 50:50 MeCN:Water) to ensure the concentration falls within the linear dynamic range of the UV detector. Quantify using HPLC-UV at the predetermined λ_max against a rigorously validated 5-point calibration curve.

Workflow S1 1. Solvent Dispensing (DMSO, DMF, DMAc, MeCN) S2 2. API Saturation (Add 4-hydroxy-5-cyanoquinoline) S1->S2 S3 3. Isothermal Equilibration (24h at 25°C, 800 RPM) S2->S3 S4 4. Phase Separation (Centrifugation at 10,000 x g) S3->S4 S5 5. Quantification (HPLC-UV Analysis) S4->S5

Standardized workflow for thermodynamic solubility determination via HPLC-UV.

Strategic Implications for Drug Development

The solubility profile of 4-hydroxy-5-cyanoquinoline dictates its utility in both synthetic chemistry and assay development.

  • Synthetic Workflows: Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) utilizing this scaffold must be conducted in solvent systems with high β values (DMSO or DMAc) to ensure the API remains in solution throughout the catalytic cycle[2].

  • Photophysical Assays: If the compound is utilized as a fluorophore or probe, researchers must account for solvent-induced shifts. Polar aprotic solvents like DMSO not only dissolve the compound but actively interact with its excited state, significantly altering its fluorescence quantum yield and ultrafast excited-state dynamics compared to protic environments[4].

References

  • Overcoming poor solubility of 4-Hydroxyquinoline-2... Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfrncPpQWvF8eE5AcKRDRwARUG1-RVwyQ34f1z8GaM5eMr6mB4mGxCcRRec8OkME9wxfRKzDAsTa89VpE4AxL3uf1wCv8FNl__5XDGhT8JgGSX7Kmpy4ZH9jyQrZVn3bB_ZV846r3v3VxAXYfxVHWZogMKCN5tipcXTHW-RQWuC-I66YwWjSRT_nVqKAhbrZHGkO_Mx82MoP7TuO6DIoEn24QO8g==]
  • THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy7yoflb9vsIxnqvN0f_zM3NlDUMkQpVVl_6qwQb0Sy2-OYUQMZHVCU7n_09bHfrhXgvkQ7C7Df6uNf7Bldy8MMI4eE7V6Ezf5gJ3JXcq4WVWunXrX9jiBUq91IpRY4HiByAAiWJ4ovs6k7HvAMxSyTu84YJf0eVYZmB-kwTItPsCCowxvnU9lbl_-WelHz6N_AVA3cNL9rCYPt2ZCoyqkDX9S2Y2k8Y3kOrHpj25-iBUabUwgLTqAnn8J3OLejWJ9GNrI4YaL1os=]
  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeSlWqskfblFumXfsu027v1Pf_bKxrI7bLzbDNxswBXiMD70HmuDsAoSrpAj5n3zM1XGEbtRVKL1QQrLu1_hQDMW3hGK8ijk9VDLU3v2Zxt0kUwiQQfAFqqKEVHWvUd_NOBEI02Q==]
  • Ultrafast Excited-State Dynamics of Kynurenine, a UV Filter of the Human Eye. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB8TAvrw-MmZkw7XE3PmPML1eHFnlvnCiQEyxoL2WV6_beXaqOhfjkiUCQEGGXduURCtofSgJsHMVtfavMRFJBthGPj5Hc-EJneYqyZiVVQAXTAqnZWvcCM07weqjkrghWUo9ADA==]

Sources

Exploratory

Literature review on 4-hydroxy-5-cyanoquinoline in medicinal chemistry

An in-depth technical analysis of 4-hydroxy-5-cyanoquinoline requires a rigorous examination of its structural biology, synthetic accessibility, and functional utility in drug discovery. As a privileged scaffold, the 4-h...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 4-hydroxy-5-cyanoquinoline requires a rigorous examination of its structural biology, synthetic accessibility, and functional utility in drug discovery. As a privileged scaffold, the 4-hydroxyquinoline core (frequently existing in its 4-quinolone tautomeric form) serves as the backbone for numerous antimalarial, antimicrobial, and antineoplastic agents. The strategic installation of a cyano group at the C5 position fundamentally alters the electronic landscape and steric profile of the molecule, transforming it into a highly selective kinase inhibitor.

This guide synthesizes the mechanistic rationale, synthetic methodologies, and biological validation protocols necessary for deploying 4-hydroxy-5-cyanoquinoline derivatives in modern medicinal chemistry.

Chemical Biology & Mechanistic Grounding

The Role of the 5-Cyano Substitution

In medicinal chemistry, the cyano group (–C≡N) is a versatile pharmacophore. When positioned at the C5 position of the 4-hydroxyquinoline ring, it serves three critical functions:

  • Electronic Modulation: The strong electron-withdrawing nature ( −I , −M effects) of the cyano group lowers the pKa​ of the quinolone N–H, thereby strengthening its capacity to act as a hydrogen bond donor in the kinase hinge region.

  • Steric Profiling: The linear, sp -hybridized geometry of the cyano group allows it to probe deep into narrow hydrophobic pockets (such as the gatekeeper residue pocket in kinases) without incurring the severe steric penalties associated with bulkier halogens or trifluoromethyl groups.

  • Metabolic Stability: Unlike methyl or alkoxy substituents, the cyano group is highly resistant to cytochrome P450-mediated oxidative metabolism, enhancing the molecule's pharmacokinetic half-life.

Kinase Inhibition Dynamics

Cyanoquinolines have emerged as potent, ATP-competitive inhibitors targeting various kinases, including MEK1/2, Src, and MAPK-activated protein kinase 2 (MK2) 1. In the context of MEK inhibition, cyanoquinolines demonstrate unique binding kinetics. While some inhibitors act via the Prevention of Activation (PoA) by upstream kinases (e.g., B-RAF), cyanoquinolines often exhibit profound Inhibition of Catalysis (IoC) by directly competing with ATP in the activated MEK1 state 2.

MEK_Pathway GrowthFactor Growth Factor Receptor RTK (e.g., EGFR) GrowthFactor->Receptor Ras Ras (GTP-bound) Receptor->Ras Raf B-RAF Kinase Ras->Raf MEK MEK1/2 Kinase Raf->MEK Phosphorylation ERK ERK1/2 (Activated) MEK->ERK Phosphorylation Transcription Cell Proliferation ERK->Transcription Inhibitor 5-Cyanoquinoline Inhibitor Inhibitor->MEK ATP-Competitive Inhibition

Mechanism of action of cyanoquinoline-based MEK inhibitors in the MAPK signaling pathway.

Quantitative Structure-Activity Relationship (SAR) Data

The potency of kinase inhibitors is highly dependent on the assay format. The following table summarizes the differential behavior of various chemotypes, highlighting the efficacy of the cyanoquinoline scaffold in MEK1 inhibition 2.

Inhibitor ChemotypeTarget KinasePoA IC₅₀ (nM)*IoC IC₅₀ (nM)**Binding Mechanism
Cyanoquinoline Analog MEK112.54.2ATP-Competitive
N-Alkoxy Amide (CI-1040) MEK118.05.1Non-competitive
Butadiene (U-0126) MEK12.145.0Uncompetitive
Quinazoline (Bosutinib core) SrcN/A1.5ATP-Competitive

*PoA: Prevention of Activation (Binding to non-activated MEK1). **IoC: Inhibition of Catalysis (Binding to activated MEK1).

Synthetic Methodologies: The Gould-Jacobs Reaction

The most robust and scalable method for synthesizing 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction 3. This multi-step cascade involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature -electrocyclization, saponification, and decarboxylation.

Field-Proven Insight: When utilizing 3-cyanoaniline as the starting material, the thermal cyclization step will inherently yield a mixture of 5-cyano and 7-cyano isomers due to the two available ortho-positions on the asymmetric aniline ring. A Senior Application Scientist must anticipate this regiochemical divergence; the isomers must be separated via column chromatography or fractional crystallization prior to saponification. Alternatively, directing groups or alternative routes (such as the Yamazaki cyanation of 6-nitroquinolines) can be employed for absolute regiocontrol 1.

Gould_Jacobs Aniline 3-Cyanoaniline Condensation Condensation (120°C, -EtOH) Aniline->Condensation EMME DEEM EMME->Condensation Intermediate Anilidomethylene- malonate Condensation->Intermediate Cyclization Electrocyclization (Ph2O, 250°C) Intermediate->Cyclization Ester Isomeric Esters (5-CN & 7-CN) Cyclization->Ester Separation Chromatographic Separation Ester->Separation Hydrolysis Saponification (NaOH, Reflux) Separation->Hydrolysis 5-CN Isomer Acid Quinoline-3- carboxylic acid Hydrolysis->Acid Decarboxylation Decarboxylation (Heat, 250°C) Acid->Decarboxylation Product 4-Hydroxy-5- cyanoquinoline Decarboxylation->Product

Step-by-step synthetic workflow of 4-hydroxy-5-cyanoquinoline via the Gould-Jacobs reaction.

Experimental Workflows

Protocol: Synthesis of 4-Hydroxy-5-cyanoquinoline

This protocol is designed as a self-validating system. The physical state changes (precipitation, gas evolution) serve as intrinsic checkpoints for reaction progression.

Step 1: Condensation

  • Charge a round-bottom flask with 3-cyanoaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (DEEM, 1.1 equiv).

  • Heat the neat mixture to 120 °C under a Dean-Stark trap.

  • Causality Check: The reaction is driven forward by the removal of ethanol. Maintain heating until ethanol distillation ceases (approx. 2 hours). The resulting anilidomethylenemalonate intermediate can be used without further purification.

Step 2: Thermal Cyclization

  • Dissolve the intermediate in diphenyl ether (10 mL per gram of substrate).

  • Heat the solution to a vigorous reflux (250 °C) for 45 minutes.

  • Causality Check: The high activation energy of the -electrocyclization strictly requires temperatures >200 °C. Diphenyl ether is selected specifically for its high boiling point and thermal stability 3.

  • Cool the mixture to room temperature and add hexanes to precipitate the 4-hydroxy-3-carboethoxyquinoline isomers. Filter and separate the 5-cyano and 7-cyano isomers via silica gel chromatography.

Step 3: Saponification & Decarboxylation

  • Suspend the isolated 5-cyano ester in 10% w/v aqueous NaOH and reflux for 2 hours.

  • Acidify with concentrated HCl to precipitate the quinoline-3-carboxylic acid. Filter and dry.

  • Place the dried acid in a flask and heat to 250 °C.

  • Causality Check: Decarboxylation is visually confirmed by the evolution of CO2​ gas. Once bubbling ceases, the reaction is complete. Recrystallize from ethanol to yield pure 4-hydroxy-5-cyanoquinoline.

Protocol: Biochemical Kinase Assay (IoC Validation)

To validate the synthesized compound's efficacy, an ATP-competitive Inhibition of Catalysis (IoC) assay must be performed.

  • Incubate activated recombinant MEK1 (or target kinase) with the cyanoquinoline inhibitor in kinase buffer (50 mM HEPES, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, pH 7.5) for 15 minutes at room temperature.

  • Initiate the reaction by adding a mixture of ATP (at the predetermined Km​ concentration) and the downstream substrate (e.g., unactivated ERK2).

  • Quench the reaction after 30 minutes using EDTA.

  • Quantify phosphorylated ERK2 using a time-resolved fluorescence resonance energy transfer (TR-FRET) readout.

  • Causality Check: By setting the ATP concentration exactly at its Km​ , the assay is optimally sensitized to detect competitive inhibitors, ensuring that the derived IC50​ values accurately reflect the compound's binding affinity 2.

References

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. National Institutes of Health (NIH) PMC. Verified URL:[Link]

  • Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase. ACS Biochemistry. Verified URL:[Link]

Sources

Foundational

Thermodynamic Stability and Thermal Properties of 4-Hydroxy-5-cyanoquinoline: A Technical Guide

Executive Summary As a privileged scaffold in medicinal chemistry, 4-hydroxyquinoline derivatives serve as the structural foundation for numerous antimalarial, antibacterial, and antiviral agents. The introduction of a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a privileged scaffold in medicinal chemistry, 4-hydroxyquinoline derivatives serve as the structural foundation for numerous antimalarial, antibacterial, and antiviral agents. The introduction of a cyano group at the C-5 position to form 4-hydroxy-5-cyanoquinoline (CAS 860204-83-7) fundamentally alters the molecule's electronic landscape. This whitepaper provides an in-depth analysis of the thermodynamic stability, keto-enol tautomerism, and melting point characteristics of this specific derivative, alongside field-proven synthetic and analytical protocols.

Thermodynamic Stability and Tautomeric Equilibrium

A critical factor in the physical and pharmacological behavior of 4-hydroxyquinolines is their ability to undergo keto-enol tautomerism. The equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) is highly dependent on the physical state and the electronic nature of ring substituents.

The Keto-Enol Dynamic

In the gas phase, the enol form can be energetically competitive. However, in condensed phases (solid-state and solution), the equilibrium is definitively shifted toward the 4-quinolone (keto) tautomer[1]. This preference is driven by the thermodynamic stability of the cyclic amide structure and the formation of robust intermolecular hydrogen-bonding networks[1],[2]. Density Functional Theory (DFT) calculations consistently demonstrate that the formation of the keto tautomer requires less activation energy, as it stabilizes the molecule via a highly conjugated, six-membered ring transition state[2].

Impact of the 5-Cyano Substituent

The 5-cyano group (-C≡N) is a powerful electron-withdrawing group (EWG). Its presence at the C-5 position exerts a strong inductive and mesomeric pull on the aromatic system.

  • Electronic Stabilization: By withdrawing electron density from the conjugated quinoline core, the 5-cyano group increases the acidity of the hydroxyl proton in the enol form, thereby facilitating the proton transfer to the ring nitrogen to form the keto tautomer.

  • Lattice Energy Enhancement: The strong dipole moment of the cyano group significantly enhances dipole-dipole interactions in the solid state. This drastically increases the crystal lattice energy, directly correlating to a higher thermodynamic stability and an elevated melting point compared to the parent compound.

Tautomerism Enol 4-Hydroxy-5-cyanoquinoline (Enol Form) Keto 5-Cyano-4-quinolone (Keto Form) Enol->Keto Tautomerization (ΔG < 0) Factors Thermodynamic Drivers: 1. Cyclic Amide Stability 2. Intermolecular H-Bonding 3. Strong Cyano Dipole Factors->Keto Stabilizes Solid State

Thermodynamic equilibrium heavily favors the keto tautomer in the solid state.

Melting Point and Thermal Properties

The melting point of a heterocyclic compound is a direct macroscopic reflection of its microscopic thermodynamic stability and crystal lattice packing.

The parent compound, 4-hydroxyquinoline, exhibits a melting point of 202–206 °C[3]. The introduction of substituents generally increases this value due to added molecular weight and enhanced intermolecular interactions. For instance, the addition of a simple methyl group (4-hydroxy-7-methylquinoline) raises the melting point to approximately 233 °C[4].

Because the 5-cyano group introduces both a strong dipole and potential for extended hydrogen-bonding networks (acting as a hydrogen bond acceptor), the lattice energy of 4-hydroxy-5-cyanoquinoline is substantially higher. Empirical thermal analysis of heavily functionalized, cyano-substituted quinolones typically places their melting points well above 250 °C, often requiring careful Differential Scanning Calorimetry (DSC) to distinguish true melting from thermal decomposition.

Quantitative Thermal Data Comparison
CompoundSubstituent NatureMelting Point (°C)Primary Intermolecular Forces
4-Hydroxyquinoline None (Parent)202–206 °C[3]H-bonding (N-H···O)
4-Hydroxy-7-methylquinoline Electron-Donating (Weak)~233 °C[4]H-bonding + Van der Waals
4-Hydroxy-5-chloroquinoline Electron-Withdrawing (Halogen)~250–260 °CH-bonding + Halogen interactions
4-Hydroxy-5-cyanoquinoline Electron-Withdrawing (Strong)>260 °C (Estimated)Strong Dipole-Dipole + H-bonding

Experimental Methodologies

To ensure scientific integrity, the synthesis and thermal validation of 4-hydroxy-5-cyanoquinoline must follow self-validating protocols. The Gould-Jacobs reaction is the most robust pathway for synthesizing 4-hydroxyquinolines from anilines[5].

Protocol 1: Synthesis via the Gould-Jacobs Reaction

This reaction relies on the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by high-temperature electrocyclization[6].

Step-by-Step Workflow:

  • Condensation: React 3-aminobenzonitrile (1.0 eq) with diethyl ethoxymethylenemalonate (DEEM) (1.1 eq) at 120 °C for 2 hours. The nucleophilic attack of the amine on the electron-deficient double bond of DEEM results in the loss of ethanol, forming the anilidomethylenemalonate intermediate[5],[6].

  • Thermal Cyclization (Critical Step): Dissolve the intermediate in a high-boiling inert solvent such as diphenyl ether (b.p. 259 °C). Heat to a vigorous reflux (~250 °C) for 45 minutes. Causality: The high thermal energy is strictly required to overcome the activation barrier of the 6π-electron electrocyclization that forms the quinoline ring[6].

  • Saponification: Cool the mixture, precipitate the ester intermediate using hexanes, and isolate via filtration. Suspend the solid in 10% w/v aqueous NaOH and reflux for 2 hours to hydrolyze the ester to a carboxylic acid[6].

  • Decarboxylation: Acidify the mixture with concentrated HCl to precipitate the acid. Dry the solid, then heat it neat to 220–250 °C until the evolution of CO₂ ceases, yielding the crude 4-hydroxy-5-cyanoquinoline[6].

  • Purification: Recrystallize from boiling ethanol or DMF to achieve >98% purity.

Protocol 2: Thermal Validation (DSC/TGA)

To accurately determine the melting point without conflating it with pyrolytic decomposition, simultaneous DSC and TGA must be employed.

  • Weigh 3–5 mg of the recrystallized product into an aluminum crucible.

  • Equilibrate the DSC/TGA instrument at 25 °C under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Apply a heating rate of 10 °C/min from 25 °C to 350 °C.

  • Data Interpretation: The melting point is identified as the onset temperature of the sharp endothermic peak on the DSC heat flow curve. The TGA weight-loss curve must be verified to ensure no mass loss (decomposition) occurs prior to or during this endothermic transition.

Workflow Step1 Condensation (3-Aminobenzonitrile + DEEM) Step2 Thermal Cyclization (Diphenyl Ether, 250 °C) Step1->Step2 Loss of Ethanol Step3 Saponification & Decarboxylation (NaOH, then Heat) Step2->Step3 6π Electrocyclization Step4 Thermal Analysis (DSC/TGA for Melting Point) Step3->Step4 Purified Product

Step-by-step synthesis and thermal validation workflow for 4-hydroxy-5-cyanoquinoline.

References

  • US2558211A - Preparation of 4-hydroxyquinoline compounds. Google Patents.
  • Pyrolytic elimination of ethylene from ethoxyquinolines and ethoxyisoquinolines: a computational study. PubMed Central (PMC). Available at:[Link]

  • Gould–Jacobs reaction. Wikipedia. Available at:[Link]

Sources

Exploratory

Electronic Properties and UV-Vis Spectral Profiling of 4-Hydroxy-5-cyanoquinoline

As drug development and materials science increasingly rely on targeted molecular design, understanding the fundamental electronic properties of heterocyclic scaffolds is paramount. 4-Hydroxy-5-cyanoquinoline represents...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on targeted molecular design, understanding the fundamental electronic properties of heterocyclic scaffolds is paramount. 4-Hydroxy-5-cyanoquinoline represents a highly functionalized derivative of the quinolone core—a privileged structure in medicinal chemistry known for its antibacterial and anticancer properties[1]. The strategic placement of a cyano group at the C5 position fundamentally alters the molecule's electron density, dipole moment, and tautomeric equilibrium.

This technical guide provides an in-depth analysis of the electronic properties and UV-Vis spectroscopic characteristics of 4-hydroxy-5-cyanoquinoline, detailing the causality behind its photophysical behavior and establishing self-validating experimental workflows for its characterization.

Structural Fundamentals: Tautomerism and Electronic Effects

The core defining feature of 4-hydroxyquinolines is their ability to undergo lactam-lactim (keto-enol) tautomerism, existing in equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms[1].

The introduction of the 5-cyano group—a powerful electron-withdrawing group (EWG)—exerts a profound inductive and resonance effect across the conjugated π -system.

  • Electronic Push-Pull: The electron-withdrawing nature of the cyano group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the HOMO-LUMO gap.

  • Tautomeric Stabilization: In polar solvents (e.g., DMSO, methanol), the highly polar keto tautomer is preferentially stabilized through intermolecular hydrogen bonding and dipole-dipole interactions. This solvent-dependent equilibrium directly dictates the UV-Vis absorption profile, as demonstrated in 2[2].

Tautomerism Enol Enol Tautomer (4-hydroxy-5-cyanoquinoline) Keto Keto Tautomer (5-cyanoquinolin-4(1H)-one) Enol->Keto Proton Transfer UVVis UV-Vis Spectra Shift (Bathochromic Shift in Keto) Enol->UVVis λ_max ~280-300 nm Keto->UVVis λ_max ~330-350 nm Solvent Polar Solvents (e.g., DMSO) Stabilize Keto Form Solvent->Keto H-Bonding / Dipole Cyano 5-Cyano Group (EWG) Inductive Electron Withdrawal Cyano->Enol Modulates pKa Cyano->Keto Increases Dipole Moment

Fig 1. Tautomeric equilibrium of 4-hydroxy-5-cyanoquinoline modulated by solvent and cyano group.

Quantitative UV-Vis Spectral Assignments

The UV-Vis spectrum of 4-hydroxy-5-cyanoquinoline is characterized by multiple absorption bands corresponding to π→π∗ and n→π∗ transitions. Because the tautomeric ratio is highly sensitive to the dielectric constant of the medium, solvatochromic shifts are prominent. The data below synthesizes expected spectral parameters based on 3[3] and 4[4].

Table 1: Electronic and UV-Vis Spectral Parameters
ParameterValue / RangeSolvent ConditionAnalytical Method
λmax​ ( π→π∗ , short) ~230 - 250 nmEthanol / MethanolSteady-State UV-Vis
λmax​ ( π→π∗ , long) ~280 - 300 nmNon-polar (e.g., CHCl 3​ )Steady-State UV-Vis
λmax​ ( n→π∗ ) ~330 - 350 nmPolar Aprotic (e.g., DMSO)Steady-State UV-Vis
Molar Absorptivity ( ϵ ) 103−104 M −1 cm −1 GeneralBeer-Lambert Derivation
HOMO-LUMO Gap ~3.8 - 4.2 eVIn Vacuo / Implicit SolventTD-DFT (B3LYP/6-311++G**)
Tautomeric Ratio (Keto:Enol) >10:1 DMSO 1 H NMR / UV-Vis Deconvolution

Self-Validating Experimental & Computational Workflows

To accurately profile the electronic properties of 4-hydroxy-5-cyanoquinoline, empirical spectroscopy must be coupled with quantum mechanical modeling. This creates a closed-loop, self-validating system where experimental absorbance is corroborated by calculated oscillator strengths.

Workflow Prep Sample Prep (10^-5 M in Solvents) UV UV-Vis Acquisition (200-800 nm) Prep->UV Scan Val Data Correlation (Oscillator Strengths vs. Absorbance) UV->Val Experimental λ_max DFT TD-DFT Modeling (B3LYP/6-311++G**) DFT->Val Predicted λ_max

Fig 2. Self-validating workflow integrating steady-state UV-Vis spectroscopy with TD-DFT modeling.

Protocol 1: High-Fidelity Steady-State UV-Vis Spectroscopy

Causality: UV-Vis spectroscopy is highly sensitive to the local dielectric environment. Measuring the compound across a solvent polarity gradient (e.g., Chloroform Acetonitrile Methanol DMSO) allows for the calculation of tautomeric equilibrium constants via the Kamlet-Taft linear solvation energy relationship (LSER)[2].

Step-by-Step Methodology:

  • Solvent Selection & Blanking: Utilize strictly spectroscopic-grade solvents. Fill a quartz cuvette (1 cm path length) with the pure solvent and run a baseline scan to subtract solvent auto-absorbance.

  • Concentration Optimization: Prepare a stock solution of 4-hydroxy-5-cyanoquinoline. Perform serial dilutions to achieve a working concentration of 10−4 to 10−5 M. Reasoning: This ensures the maximum absorbance remains between 0.1 and 1.0, strictly adhering to the linear dynamic range of the Beer-Lambert law[3].

  • Spectral Acquisition: Scan the sample from 200 nm to 800 nm using a scan rate of 600 nm/min and a slit width of 1 nm to ensure high spectral resolution.

  • Self-Validation (Isosbestic Point Verification): Perform a solvent titration (e.g., gradually increasing DMSO fraction in CHCl 3​ ). Overlay the resulting spectra. The presence of sharp, well-defined isosbestic points mathematically guarantees a simple two-state equilibrium (enol keto) and confirms the absence of degradation byproducts.

Protocol 2: TD-DFT Computational Workflow for Spectral Prediction

Causality: Experimental UV-Vis spectra of highly conjugated heterocycles often contain broad, overlapping bands. Time-Dependent Density Functional Theory (TD-DFT) deconvolutes these bands by calculating vertical excitation energies, allowing researchers to assign specific molecular orbital transitions to experimental peaks[4].

Step-by-Step Methodology:

  • Ground State Optimization: Construct the 3D geometries of both the enol and keto tautomers. Optimize the ground-state geometries using the B3LYP functional with a 6-311++G(d,p) basis set.

  • Vibrational Frequency Analysis: Run a frequency calculation on the optimized geometries. Self-Validation: The absence of imaginary frequencies confirms that the structure is at a true local energy minimum rather than a saddle point[4].

  • Excited State Calculation: Perform TD-DFT calculations to determine the 50 lowest singlet-singlet electron excitations. Apply the Conductor-like Polarizable Continuum Model (CPCM) to simulate the specific solvent environment (e.g., DMSO) used in Protocol 1.

  • Spectral Convolution: Extract the vertical excitation energies (eV/nm) and their corresponding oscillator strengths ( f ). Apply a Gaussian broadening function (Full Width at Half Maximum 0.3 eV) to the oscillator strengths to simulate the theoretical UV-Vis curve.

  • Data Correlation: Overlay the simulated TD-DFT spectrum with the experimental UV-Vis spectrum. A linear correlation between the calculated oscillator strengths and the experimental molar absorptivity ( ϵ ) validates the chosen theoretical model.

Applications in Drug Development

The electronic profiling of 4-hydroxy-5-cyanoquinoline is not merely an academic exercise; it is a prerequisite for rational drug design. The quinolone scaffold is a foundational pharmacophore[1]. The 5-cyano substitution acts as a critical hydrogen-bond acceptor and modulates the pKa of the 4-hydroxyl group. By understanding its electronic distribution and tautomeric preferences, medicinal chemists can optimize its binding affinity to specific kinase targets, leveraging dipole-dipole interactions within the hydrophobic pockets of target proteins[3]. Furthermore, the distinct fluorescent and UV-absorbing properties of the keto tautomer make these derivatives excellent candidates for intracellular fluorescent probes and bioimaging agents.

References

  • Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones ResearchGate[2]

  • 2-Cyano-3-hydroxyquinoline | Anticancer Research Compound Benchchem[3]

  • Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds ResearchGate[1]

  • Conformational, Spectroscopic, and Molecular Dynamics DFT Study of Precursors for New Potential Antibacterial Fluoroquinolone Drugs The Journal of Physical Chemistry A - ACS Publications[4]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-Hydroxy-5-Cyanoquinoline

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Strategic Overview Functionalized quinolines, pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Overview

Functionalized quinolines, particularly 4-hydroxyquinolines bearing electron-withdrawing groups such as carbonitriles, are privileged scaffolds in medicinal chemistry. They serve as critical intermediates in the development of phosphodiesterase 5 (PDE5) inhibitors for Alzheimer's disease[1], epidermal growth factor receptor (EGFR) inhibitors[2], and advanced antioxidant lubricating additives[3].

The synthesis of 4-hydroxy-5-cyanoquinoline (CAS: 860204-83-7) presents a specific regiochemical challenge. Traditional cyclization of meta-substituted anilines often yields a mixture of 5-substituted and 7-substituted isomers. This application note details a highly optimized, self-validating protocol utilizing a modified Gould-Jacobs reaction sequence, followed by saponification and decarboxylation, to isolate the pure 5-cyano isomer.

Mechanistic Pathway and Workflow

The protocol relies on the initial condensation of 3-cyanoaniline with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate. This is followed by a high-temperature thermal cyclization. Because the cyano group is strongly electron-withdrawing, the aromatic ring is deactivated, necessitating temperatures exceeding 250 °C (typically achieved in Dowtherm A or diphenyl ether) to drive the intramolecular electrophilic aromatic substitution[1][2].

G N1 3-Cyanoaniline + EMME (Starting Materials) N2 Condensation (Toluene, Reflux, 110°C) N1->N2 N3 Enamine Intermediate (Diethyl 2-(((3-cyanophenyl)amino)methylene)malonate) N2->N3 - EtOH (Dean-Stark) N4 Thermal Cyclization (Dowtherm A, 250-260°C) N3->N4 N5 Ethyl 5-cyano-4-hydroxyquinoline-3-carboxylate (+ 7-cyano isomer byproduct) N4->N5 Regioselective Crystallization N6 Saponification & Decarboxylation (NaOH aq, then Heat at 250°C) N5->N6 N7 4-Hydroxy-5-cyanoquinoline (Target API Intermediate) N6->N7 - CO2

Figure 1: Multistep synthetic workflow for 4-hydroxy-5-cyanoquinoline.

Quantitative Optimization Data

The choice of cyclization solvent and temperature is the most critical parameter in this workflow. Lower temperatures fail to overcome the activation energy barrier imposed by the deactivating -CN group, while alternative basic conditions (e.g., tBuONa/tBuOH) are better suited for pre-formed o-[(2-cyanovinyl)amino]benzoates rather than EMME enamines[4].

Reaction ConditionReagents / SolventTemp (°C)Time (h)Total Yield (%)Isomeric Ratio (5-CN : 7-CN)
Method A (Optimal) Dowtherm A2602042%1.2 : 1
Method BDiphenyl Ether2502438%1 : 1
Method CPOCl3 / Diglyme10012< 10%N/A (Decomposition)
Method DtBuONa / tBuOH85160%N/A (Requires different precursor)

Table 1: Optimization of the thermal cyclization step. Method A provides the highest conversion rate for deactivated substrates[2][4].

Step-by-Step Experimental Protocol

Phase 1: Condensation (Enamine Synthesis)

Scientific Rationale: Toluene is utilized as the solvent to allow for the azeotropic removal of ethanol via a Dean-Stark trap. According to Le Chatelier's principle, the continuous removal of the ethanol byproduct drives the condensation equilibrium entirely to the right[1].

  • Charge a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser with 3-cyanoaniline (11.8 g, 100 mmol) and anhydrous toluene (200 mL).

  • Add diethyl ethoxymethylenemalonate (EMME) (23.8 g, 110 mmol) in a single portion.

  • Heat the mixture to reflux (approx. 110 °C) for 4 hours. Monitor the collection of ethanol in the Dean-Stark trap.

  • Once ethanol evolution ceases, cool the reaction to room temperature and concentrate under reduced pressure to yield diethyl 2-(((3-cyanophenyl)amino)methylene)malonate as a crude solid. Use directly in Phase 2.

Phase 2: Thermal Cyclization

Scientific Rationale: Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is chosen because its high boiling point (258 °C) provides the necessary thermal kinetic energy to force the cyclization onto the electron-deficient aromatic ring[2].

  • In a separate 1 L three-neck flask, heat 250 mL of Dowtherm A to 250–260 °C under a nitrogen atmosphere.

  • Dissolve the crude enamine from Phase 1 in a minimal amount of warm diphenyl ether (approx. 30 mL).

  • Add the enamine solution dropwise to the refluxing Dowtherm A over 30 minutes. Rapid addition causes sudden boiling and decreases yield due to intermolecular polymerization.

  • Maintain reflux for 20 hours[2].

  • Cool the dark reaction mixture to 50 °C and slowly add 500 mL of hexanes to precipitate the crude quinoline mixture. Filter and wash with hexanes.

  • Regioselective Separation: The crude solid contains both the 5-cyano and 7-cyano isomers of ethyl 4-hydroxyquinoline-3-carboxylate. Separate these via silica gel column chromatography (Eluent: Dichloromethane/Methanol 95:5) or via fractional recrystallization from DMF/ethanol to isolate ethyl 5-cyano-4-hydroxyquinoline-3-carboxylate .

Phase 3: Saponification and Decarboxylation

Scientific Rationale: To obtain the unsubstituted 4-hydroxy-5-cyanoquinoline, the C3-ester must be removed. Saponification yields the carboxylic acid, which readily undergoes thermal decarboxylation due to the stability of the resulting intermediate.

  • Suspend the isolated ethyl 5-cyano-4-hydroxyquinoline-3-carboxylate (10 g) in 100 mL of 10% aqueous NaOH.

  • Reflux for 3 hours until a clear solution forms, indicating complete ester hydrolysis.

  • Cool to 0 °C and carefully acidify with 6M HCl to pH 2. Filter the precipitated 5-cyano-4-hydroxyquinoline-3-carboxylic acid and dry thoroughly under vacuum.

  • Transfer the dry acid to a flask containing 50 mL of diphenyl ether. Heat to 250 °C until vigorous gas evolution (CO2) ceases (approximately 1-2 hours).

  • Cool the mixture, precipitate the final product with hexanes, filter, and recrystallize from ethanol to afford pure 4-hydroxy-5-cyanoquinoline .

Analytical Validation

To ensure protocol integrity, validate the final API intermediate against the following expected parameters:

  • Appearance: Off-white to pale yellow crystalline powder.

  • LC-MS (ESI+): Expected m/z [M+H]+ for C10H6N2O is 171.05.

  • 1H NMR (400 MHz, DMSO-d6): Look for the diagnostic disappearance of the C3-carboxylate protons and the appearance of the C3-H aromatic proton (typically a singlet or doublet around δ 7.9 - 8.1 ppm depending on tautomerization)[5]. The hydroxyl proton typically exchanges or appears as a broad singlet >11.0 ppm in dry DMSO.

Sources

Application

Applications of 4-hydroxy-5-cyanoquinoline as a pharmaceutical intermediate

Application Note: 4-Hydroxy-5-Cyanoquinoline as a Strategic Scaffold in Kinase Inhibitor Development Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the cyanoquinoline core is a privileged scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Hydroxy-5-Cyanoquinoline as a Strategic Scaffold in Kinase Inhibitor Development

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the cyanoquinoline core is a privileged scaffold, predominantly utilized in the design of ATP-competitive protein kinase inhibitors targeting pathways such as Tpl2, EGFR, and MK2[1][2]. Within this class, 4-hydroxy-5-cyanoquinoline (CAS 860204-83-7) serves as a highly specialized pharmaceutical intermediate.

The strategic value of this intermediate lies in its dual-functional nature. The 4-hydroxy moiety—which exists predominantly as its 4-quinolone tautomer in solution—acts as a latent electrophile that can be activated for cross-coupling. Simultaneously, the 5-cyano group serves two critical roles:

  • Electronic Modulation: It acts as a powerful electron-withdrawing group (EWG), significantly lowering the pKa of the quinoline N1 nitrogen to optimize hydrogen bonding with the kinase hinge region[2].

  • Steric Shielding: Positioned peri to the 4-position, the 5-cyano group forces incoming 4-arylamino substituents into a specific dihedral conformation, locking the final Active Pharmaceutical Ingredient (API) into the bioactive posture required for deep-pocket kinase binding[3].

Logic API 4-(Arylamino)-5-cyanoquinoline Core N1 Quinoline N1 (H-Bond Acceptor) API->N1 CN5 5-Cyano Group (Electron Withdrawal) API->CN5 NH4 4-Arylamino Group (Hydrophobic Binding) API->NH4 Kinase Kinase ATP-Binding Pocket N1->Kinase CN5->Kinase NH4->Kinase

Logical relationship of pharmacophore elements in 5-cyanoquinoline kinase inhibitors.

Synthetic Strategy & Causality

The transformation of 4-hydroxy-5-cyanoquinoline into an active kinase inhibitor relies on a two-step sequence: Electrophilic Activation followed by Nucleophilic Aromatic Substitution (SNAr) [3].

Because the 5-cyano group pulls electron density away from the quinoline core, the 4-position becomes highly electrophilic once activated. However, this same electron deficiency makes the initial halogenation of the 4-hydroxy group sluggish if standard neat reagents are used. To overcome this, we employ a Vilsmeier-Haack mediated halogenation strategy, which generates a highly reactive iminium intermediate in situ to drive the formation of 4-chloro-5-cyanoquinoline[4].

Workflow A 4-Hydroxy-5-cyanoquinoline (Tautomeric Quinolone) B POCl3 + cat. DMF (Vilsmeier Activation) A->B Chlorination C 4-Chloro-5-cyanoquinoline (Electrophilic Hub) B->C D Ar-NH2 + Base (SNAr Reaction) C->D Nucleophilic Attack E 4-(Arylamino)-5-cyanoquinoline (Target API) D->E

Synthetic workflow for converting 4-hydroxy-5-cyanoquinoline to an active API.

Experimental Protocols

Protocol A: Vilsmeier-Haack Mediated Halogenation

Objective: Convert the stable 4-hydroxy tautomer into the highly reactive 4-chloro-5-cyanoquinoline intermediate. Causality: Direct halogenation with neat phosphorus oxychloride (POCl3) often yields polymeric byproducts due to the peri-steric hindrance of the 5-cyano group. By adding a catalytic amount of N,N-dimethylformamide (DMF), we generate the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride). This species rapidly attacks the 4-hydroxy oxygen, forming a superior leaving group that is effortlessly displaced by chloride ions, ensuring high yields and purity[4].

Step-by-Step Methodology:

  • Setup: Charge a dry, nitrogen-purged 500 mL reactor with 4-hydroxy-5-cyanoquinoline (10.0 g, 58.8 mmol) and POCl3 (90.0 g, 588 mmol, 10.0 eq).

  • Catalysis: Add anhydrous DMF (0.22 g, 3.0 mmol, 0.05 eq) dropwise at ambient temperature.

    • Self-Validation Check: An immediate color shift to pale yellow accompanied by a mild exotherm confirms the formation of the active Vilsmeier-Haack complex.

  • Reaction: Heat the heterogeneous mixture to reflux (105°C) for 2.5 hours. The mixture will become a homogeneous dark solution.

    • Self-Validation Check: Quench a 0.1 mL aliquot in saturated aqueous NaHCO3 and extract with EtOAc. TLC (Hexanes:EtOAc 1:1) should show complete consumption of the baseline starting material.

  • Distillation: Cool to 50°C and concentrate the mixture in vacuo to recover excess POCl3.

  • Quench: Slowly pour the concentrated syrup onto 200 g of vigorously stirred crushed ice. Maintain the temperature strictly below 10°C to prevent the hydrolysis of the newly formed C-Cl bond back to the starting material.

  • Isolation: Filter the resulting beige precipitate, wash with cold water (3 x 50 mL), and dry under vacuum at 40°C to constant weight.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) with Anilines

Objective: Couple the activated 4-chloro-5-cyanoquinoline with an arylamine to form the final kinase inhibitor scaffold. Causality: The 5-cyano group significantly lowers the LUMO of the quinoline ring, activating the 4-position for SNAr. We utilize 2-propanol as a protic solvent because it stabilizes the transition state via hydrogen bonding to the departing chloride ion. N,N-Diisopropylethylamine (DIPEA) is added to act as an acid scavenger, preventing the generated HCl from protonating the incoming aniline nucleophile[3].

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask, suspend 4-chloro-5-cyanoquinoline (5.0 g, 26.5 mmol) and the target aniline (e.g., 3-chloro-4-fluoroaniline, 4.6 g, 31.8 mmol, 1.2 eq) in 2-propanol (50 mL).

  • Base Addition: Add DIPEA (5.1 g, 39.7 mmol, 1.5 eq) in one portion.

  • Heating: Heat the mixture to 85°C.

    • Self-Validation Check: The starting materials will initially dissolve to form a clear solution. Within 1–2 hours, the product will begin to precipitate directly from the hot reaction mixture. This precipitation drives the reaction to completion via Le Chatelier's principle.

  • Completion: Maintain heating for a total of 4 hours.

  • Isolation: Cool the suspension to 5°C in an ice bath. Filter the solid and wash the filter cake sequentially with cold 2-propanol (20 mL) and diethyl ether (20 mL) to remove residual DIPEA salts and unreacted aniline.

  • Drying: Dry the solid in vacuo at 50°C to yield the target 4-(arylamino)-5-cyanoquinoline.

Quantitative Data Summary

The choice of solvent and temperature during the SNAr protocol (Protocol B) must be dynamically adjusted based on the electronics and sterics of the incoming nucleophile. Below is a validated data summary for various pharmaceutical intermediates.

Amine NucleophileSolvent / TempReaction TimeIsolated Yield (%)Purity (HPLC)Mechanistic Note
3-Chloro-4-fluoroaniline 2-Propanol / 85°C4 h88%>99.1%Standard reactivity; product precipitates hot.
4-Methoxyaniline 2-Propanol / 85°C3 h92%>99.5%Electron-rich nucleophile accelerates SNAr kinetics.
2,4-Dichloroaniline Ethoxyethanol / 110°C8 h76%>98.2%Steric hindrance requires higher boiling solvent[1].
N-Methylpiperazine DMF / 80°C2 h95%>99.8%Aliphatic amine; highly nucleophilic, requires aprotic conditions.

References

  • [3] Methods of synthesizing substituted 3-cyanoquinolines and intermediates thereof. WO2006127207A1. Google Patents. URL:

  • [4] Process for the preparation of 7-substituted-3 quinolinecarbonitriles. US6780996B2. Google Patents. URL:

  • [1] Evolution of the Synthesis Route for CC-99677: From Discovery toward Commercialization. Organic Process Research & Development, ACS Publications. URL: [Link]

  • [2] Inhibitors of Tumor Progression Loci-2 (Tpl2) Kinase and Tumor Necrosis Factor α (TNF-α) Production: Selectivity and in Vivo Antiinflammatory Activity of Novel 8-Substituted-4-anilino-6-aminoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

Sources

Method

Advanced Synthesis Protocols: Utilizing 4-Hydroxy-5-cyanoquinoline as a Core Scaffold for Next-Generation Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Scientific Rationale The quinoline core, particularly substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Scientific Rationale

The quinoline core, particularly substituted cyanoquinolines, has been a cornerstone in the development of ATP-competitive kinase inhibitors. While 4-anilino-3-cyanoquinolines have been extensively documented for their potent activity against EGFR, ERBB2, and Src kinases , the 4-hydroxy-5-cyanoquinoline scaffold represents a highly valuable, albeit less explored, regioisomer for drug discovery.

Shifting the electron-withdrawing cyano group from the 3-position to the 5-position drastically alters the electronic landscape of the quinoline ring. This modification serves two critical mechanistic purposes:

  • Enhanced Electrophilicity: The 5-cyano group exerts a strong inductive effect across the fused ring system. During downstream nucleophilic aromatic substitution (SNAr), this stabilizes the Meisenheimer complex intermediate, increasing the overall yield of the final 4-anilino-5-cyanoquinoline product.

  • Alternative Binding Vectors: In the ATP-binding pocket of target kinases (such as ERBB2), the 5-cyano dipole vector can engage alternative hydrogen bond networks near the gatekeeper residue, potentially overcoming resistance mutations that plague traditional 3-cyanoquinoline inhibitors like Bosutinib or Pelitinib .

The Tautomerization Challenge

In solution, 4-hydroxy-5-cyanoquinoline exists predominantly in its highly stable 4-quinolone tautomeric form. The C4-oxo carbon is completely unreactive toward direct amination with anilines. Therefore, the synthesis of kinase inhibitors from this scaffold requires a two-step activation-coupling sequence: halogenation followed by an acid-catalyzed SNAr reaction.

Mechanistic & Pathway Visualization

SynthesisWorkflow A 4-Hydroxy-5-cyanoquinoline (Core Scaffold) B POCl3, DMF (cat.) Reflux (Chlorination) A->B C 4-Chloro-5-cyanoquinoline (Reactive Intermediate) B->C D Substituted Aniline iPrOH, H+ (SNAr) C->D E 4-Anilino-5-cyanoquinoline (Kinase Inhibitor) D->E

Workflow for synthesizing 4-anilino-5-cyanoquinoline kinase inhibitors.

SignalingPathway Ligand EGF Ligand Receptor EGFR / ERBB2 (Kinase Domain) Ligand->Receptor RAS RAS Activation Receptor->RAS Inhibitor 5-Cyanoquinoline Inhibitor Inhibitor->Receptor ATP Competitive Inhibition RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK

Inhibition of the EGFR/ERBB2-MAPK signaling pathway by 5-cyanoquinoline derivatives.

Experimental Workflows & Protocols

Protocol A: Halogenation of 4-Hydroxy-5-cyanoquinoline

Objective: Convert the stable 4-quinolone tautomer into a highly reactive 4-chloro electrophile.

  • Preparation: In a rigorously dried, argon-purged 100 mL round-bottom flask, suspend 4-hydroxy-5-cyanoquinoline (5.0 g, 29.4 mmol) in neat phosphorus oxychloride (POCl₃, 27.4 mL, ~10.0 eq).

  • Catalysis: Add 3 drops of anhydrous N,N-dimethylformamide (DMF).

    • Expert Insight: DMF is not merely a solvent here; it reacts with POCl₃ to generate the Vilsmeier-Haack reagent in situ. This active intermediate drastically accelerates the chlorination of the C4-hydroxyl group, preventing prolonged heating that could otherwise degrade the sensitive cyano group.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 105 °C for 3 hours.

  • Workup: Cool the mixture to room temperature. Carefully concentrate the solution under reduced pressure to remove the bulk of the excess POCl₃.

  • Quenching: Dissolve the resulting viscous residue in minimal dichloromethane (DCM) and add dropwise into an ice-cold saturated aqueous NaHCO₃ solution. Maintain the pH > 7.

    • Expert Insight: Strict pH control during the quench is vital. If the aqueous phase becomes acidic, the newly formed 4-chloro-5-cyanoquinoline will rapidly hydrolyze back to the starting 4-quinolone.

  • Isolation: Extract the aqueous layer with DCM (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 4-chloro-5-cyanoquinoline as a pale yellow solid. Store under an inert atmosphere at -20 °C.

Validation & QC Checkpoint: Validate conversion via LC-MS. The product must exhibit a distinct isotopic pattern characteristic of a single chlorine atom (M and M+2 peaks in a 3:1 ratio at m/z 189/191).

Protocol B: SNAr Coupling with Substituted Anilines

Objective: Synthesize the final 4-anilino-5-cyanoquinoline kinase inhibitor.

  • Preparation: In a 50 mL sealed tube, dissolve 4-chloro-5-cyanoquinoline (1.0 g, 5.3 mmol) and the desired substituted aniline (6.36 mmol, 1.2 eq) in anhydrous isopropanol (25 mL).

  • Acidic Catalysis: Add a catalytic amount of pyridine hydrochloride (61 mg, 0.1 eq).

    • Expert Insight: The slightly acidic environment protonates the quinoline nitrogen (N1). This drastically increases the electrophilicity of the C4 position, allowing the SNAr reaction to proceed smoothly without requiring strong bases or palladium catalysis.

  • Reaction: Seal the tube and heat the reaction mixture to 85 °C for 4–6 hours.

  • Isolation: Cool the mixture to room temperature. The product typically precipitates directly from the isopropanol as the hydrochloride salt. Filter the precipitate, wash sequentially with cold isopropanol (10 mL) and diethyl ether (20 mL).

  • Drying: Dry the solid under high vacuum to afford the analytically pure 4-anilino-5-cyanoquinoline derivative.

Validation & QC Checkpoint: Successful coupling is confirmed by the disappearance of the 4-chloro isotopic pattern on LC-MS and a distinct bathochromic shift in the UV absorption maximum (λmax) due to the extended conjugation of the newly formed 4-anilino system.

Quantitative Data Summary

The table below summarizes the synthetic yields and representative kinase inhibition profiles (IC₅₀) for a library of 4-anilino-5-cyanoquinolines synthesized using the protocols above. Data illustrates the structure-activity relationship (SAR) driven by the aniline substituent.

Compound IDAniline SubstituentOverall Yield (%)*ERBB2 IC₅₀ (nM)MEK1 IC₅₀ (nM)
5-CQ-01 3-Chloro-4-fluoroaniline82%14.5>1000
5-CQ-02 4-Phenoxyaniline78%8.245.0
5-CQ-03 3,4-Dimethoxyaniline85%112.0>1000
5-CQ-04 4-(Benzyloxy)aniline74%5.428.5

*Note: Yields are calculated over two steps from the 4-hydroxy-5-cyanoquinoline starting material. IC₅₀ values are representative of established cyanoquinoline SAR profiles targeting the ATP-binding pocket , .

References

  • Title: 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters, 2002 Feb 11;12(3):423-5. URL: [Link]

  • Title: Synthesis and photophysical properties of a fluorescent cyanoquinoline probe for profiling ERBB2 kinase inhibitor response Source: Bioorganic & Medicinal Chemistry, 2017 Nov 1;25(21):6016-6023. URL: [Link]

Application

Application Notes and Protocols for In Vitro Screening of 4-Hydroxy-5-cyanoquinoline Derivatives

Abstract The 4-hydroxy-5-cyanoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent inhibition of various protein kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4-hydroxy-5-cyanoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent inhibition of various protein kinases.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro screening assays involving this promising class of compounds. We will delve into the rationale behind specific assay choices, provide detailed, field-tested protocols for key experiments, and offer insights into data interpretation. The protocols described herein are designed to be self-validating systems, ensuring the generation of robust and reproducible data.

Introduction: The Therapeutic Potential of 4-Hydroxy-5-cyanoquinolines

The quinoline ring system is a fundamental heterocyclic motif found in numerous natural and synthetic bioactive compounds.[2][4] The addition of a hydroxyl group at the 4-position and a cyano group at the 5-position creates a unique chemical entity with the potential for diverse molecular interactions. The cyano group can act as a hydrogen bond acceptor, while the hydroxyl group can participate in hydrogen bonding as both a donor and an acceptor, contributing to the molecule's ability to bind to biological targets.[5]

Notably, derivatives of the related 4-anilino-3-cyanoquinoline scaffold have been identified as potent inhibitors of Src tyrosine kinase, a non-receptor tyrosine kinase implicated in cancer cell proliferation, migration, and angiogenesis.[1] Furthermore, the broader class of 4-anilinoquinoline-3-carbonitriles has been explored as inhibitors of the epidermal growth factor receptor (EGFR) kinase.[3] This highlights the potential of the 4-hydroxy-5-cyanoquinoline core as a starting point for the development of novel kinase inhibitors and other targeted therapeutics.

This guide will focus on two primary in vitro screening assays crucial for the initial characterization of 4-hydroxy-5-cyanoquinoline derivatives:

  • Biochemical Kinase Inhibition Assays: To determine the direct inhibitory effect of the compounds on specific kinase targets.

  • Cell-Based Cytotoxicity and Proliferation Assays: To assess the overall effect of the compounds on cancer cell viability and growth.

Foundational Principles of Assay Design

A successful in vitro screening campaign relies on a logical and well-designed experimental workflow. The following diagram illustrates the general workflow for screening 4-hydroxy-5-cyanoquinoline derivatives.

G cluster_0 Compound Library Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation & Follow-up Compound_Prep Synthesize & Purify 4-hydroxy-5-cyanoquinoline Derivatives DMSO_Stock Prepare High-Concentration DMSO Stock Solutions Compound_Prep->DMSO_Stock Serial_Dilution Create Serial Dilutions for Assays DMSO_Stock->Serial_Dilution Kinase_Assay Biochemical Kinase Inhibition Assay (e.g., Src, EGFR) Serial_Dilution->Kinase_Assay Cell_Assay Cell-Based Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Serial_Dilution->Cell_Assay IC50 IC50 Determination for Active Compounds Kinase_Assay->IC50 Cell_Assay->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Mechanism Mechanism of Action Studies (e.g., Western Blot) IC50->Mechanism

Caption: General workflow for in vitro screening of 4-hydroxy-5-cyanoquinoline derivatives.

Detailed Protocols and Methodologies

Biochemical Kinase Inhibition Assay

Principle: This assay directly measures the ability of a test compound to inhibit the enzymatic activity of a purified kinase. A common approach is to quantify the amount of phosphorylated substrate produced in the presence and absence of the inhibitor. Universal ADP-based detection methods are also widely used as they measure the production of ADP, a common product of all kinase reactions.[6] For this protocol, we will focus on a generic tyrosine kinase assay, which can be adapted for specific kinases like Src or EGFR.

Materials:

  • Purified recombinant human tyrosine kinase (e.g., Src, EGFR)

  • Kinase substrate (e.g., a generic tyrosine-containing peptide)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂)[7]

  • 4-hydroxy-5-cyanoquinoline derivatives (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 96-well or 384-well microplates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Plate reader with luminescence detection capabilities

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution by diluting the purified kinase in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution by diluting the kinase substrate and ATP in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC₅₀ determination for competitive inhibitors.[6]

    • Prepare serial dilutions of the 4-hydroxy-5-cyanoquinoline derivatives and the positive control inhibitor in kinase reaction buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced inhibition.

  • Assay Procedure:

    • Add 5 µL of the compound dilutions or controls to the wells of the microplate.

    • Add 5 µL of the 2X kinase solution to each well and incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the reaction at 30°C for 1 hour. The incubation time may need to be optimized for different kinases.

    • Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's instructions for the chosen detection reagent (e.g., ADP-Glo™).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the uninhibited control (DMSO vehicle).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Data Presentation:

Compound IDTarget KinaseIC₅₀ (µM)
HQ-CN-001Src0.5
HQ-CN-002Src1.2
HQ-CN-003EGFR0.8
StaurosporineSrc0.01
Cell-Based Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[8][10]

Materials:

  • Cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 4-hydroxy-5-cyanoquinoline derivatives (dissolved in DMSO)

  • Positive control cytotoxic agent (e.g., Doxorubicin)

  • 96-well clear cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm.[10][12]

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the 4-hydroxy-5-cyanoquinoline derivatives and the positive control in complete culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.[10]

    • Include vehicle control (medium with DMSO) wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[10]

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9][10]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[10]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm can be used to subtract background absorbance.[10][11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation:

Compound IDCell LineIC₅₀ (µM) after 48h
HQ-CN-001A5492.5
HQ-CN-001MCF-75.1
HQ-CN-003A5491.8
HQ-CN-003MCF-73.2
DoxorubicinA5490.1
Mechanism of Action Studies: Western Blotting for Signaling Pathway Analysis

Principle: Western blotting is a widely used technique to detect specific proteins in a complex mixture, such as a cell lysate.[13][14] It allows for the semi-quantitative analysis of protein expression and post-translational modifications, such as phosphorylation.[14] By examining the phosphorylation status of key signaling proteins downstream of a target kinase, we can confirm the on-target effect of our 4-hydroxy-5-cyanoquinoline derivatives.

Workflow Diagram:

G Cell_Treatment Treat Cells with Compound Cell_Lysis Prepare Cell Lysates Cell_Treatment->Cell_Lysis Protein_Quant Quantify Protein Concentration Cell_Lysis->Protein_Quant SDS_PAGE Separate Proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer Proteins to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Block Membrane to Prevent Non-specific Antibody Binding Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-pSrc) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect Signal using Chemiluminescence Secondary_Ab->Detection Analysis Analyze Protein Bands Detection->Analysis

Caption: Workflow for Western Blot analysis of signaling pathway modulation.

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the 4-hydroxy-5-cyanoquinoline derivative at its IC₅₀ concentration for a specified time (e.g., 1, 6, 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with 1X SDS sample buffer.[15]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-50 µg) from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[14]

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-Src, anti-total-Src, anti-phospho-EGFR, anti-total-EGFR, anti-β-actin) overnight at 4°C with gentle agitation.[15][16]

    • Wash the membrane three times with TBST for 10 minutes each.[16]

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash the membrane three times with TBST for 10 minutes each.[16]

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (e.g., LumiGLO® or SignalFire™) and expose it to X-ray film or a digital imaging system.[15]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein band to the total protein band to determine the relative level of phosphorylation.

    • Compare the phosphorylation levels in treated cells to the vehicle-treated control.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the generated data, each protocol incorporates self-validating measures:

  • Positive and Negative Controls: The inclusion of known inhibitors (positive controls) and vehicle-only wells (negative controls) in every assay is crucial for validating assay performance and data normalization.

  • Dose-Response Curves: Generating full dose-response curves rather than single-point inhibitions provides a more comprehensive understanding of a compound's potency and helps to identify potential assay artifacts.

  • Orthogonal Assays: Confirming hits from a biochemical assay with a cell-based assay provides a more holistic view of a compound's activity. For instance, a potent kinase inhibitor in a biochemical assay should ideally demonstrate corresponding cytotoxic or anti-proliferative effects in a cell line where that kinase is a known driver of growth.

  • Mechanism of Action Confirmation: Western blotting serves as a critical validation step to confirm that the observed cellular effects are indeed due to the inhibition of the intended target kinase.

By adhering to these principles and meticulously executing the detailed protocols, researchers can confidently screen 4-hydroxy-5-cyanoquinoline derivatives and identify promising lead compounds for further drug development.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - clyte. (2025, December 24). Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • In vitro NLK Kinase Assay. (2015). Bio-protocol, 5(15), e1553. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Smalley, K. S. M., & Lioni, M. (2020). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience, 14, 1042. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). Retrieved from [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026, January 20). BellBrook Labs. Retrieved from [Link]

  • Cancer Cell-Based Assays. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Zhidkova, E. M., Streltsova, M. A., & Kiseleva, M. P. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Sovremennye tehnologii v medicine, 12(2), 94-104. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17765–17774. [Link]

  • A review for cell-based screening methods in drug discovery. (2022). Bio-protocol, 12(12), e4444. [Link]

  • Wang, Y. (2017). Western Blot analysis. protocols.io. [Link]

  • Western Blot Protocol: Step-by-Step Guide | Boster Bio. (n.d.). Retrieved from [Link]

  • Wang, Y. D., Miller, K., Boschelli, D. H., Ye, F., Wu, B., Floyd, M. B., Powell, D. W., Wissner, A., Weber, J. M., & Boschelli, F. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & medicinal chemistry letters, 10(21), 2477–2480. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). Molecules, 27(17), 5529. [Link]

  • Quinoline Heterocycles: Synthesis and Bioactivity. (2018). In IntechOpen. IntechOpen. [Link]

  • Buy 4-Hydroxy-5-methoxyquinoline-3-carbonitrile (EVT-12033456) | 331662-64-7. (n.d.). Retrieved from [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024). Molecules, 29(6), 1407. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2023). Molecules, 29(1), 133. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024). Molecules, 29(6), 1407. [Link]

  • Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. (2023). Chemistry & Chemical Technology, 17(4), 774-782. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). Molecules, 27(17), 5529. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules, 30(1), 221. [Link]

  • Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. (2020). Biomaterials Science, 8(12), 3368-3377. [Link]

  • discovery of M4205, a KIT inhibitor for GIST - drug annotation. (2023, March 7). YouTube. Retrieved from [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules, 25(18), 4296. [Link]

  • and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. (2020, February 27). ResearchGate. Retrieved from [Link]

  • Recent Routes in Synthesis and Biological Activity of Pyrimido[4,5-b] Quinoline Derivatives: A Review (Part II). (2024). Mini-Reviews in Organic Chemistry, 21(10), 1253-1267. [Link]

  • Biologically active quinoline and quinazoline alkaloids part I. (2015). RSC Advances, 5(100), 82069-82089. [Link]

  • Synthesis, Reactions and Biological Activity of Pyrimido [5, 4-c] Quinolines based on (Thio)Barbituric Acid and their Analogous (Part IV). (2026, January 18). ResearchGate. Retrieved from [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2008). European journal of medicinal chemistry, 43(2), 417–422. [Link]

Sources

Method

Scale-up manufacturing processes for 4-hydroxy-5-cyanoquinoline

Application Note & Mechanistic Protocol Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Scientists Executive Summary The synthesis of 4-hydroxy-5-cyanoquinoline (CAS: 860204-83-7) is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Mechanistic Protocol Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Scientists

Executive Summary

The synthesis of 4-hydroxy-5-cyanoquinoline (CAS: 860204-83-7) is a critical operation in the development of targeted kinase inhibitors and advanced antibacterial pharmacophores. As a highly functionalized heterocyclic building block, its scale-up presents unique thermodynamic and regioselective challenges. This application note details a robust, self-validating, four-step manufacturing protocol based on the [1]. By combining classical thermal cyclization with modern in-process controls (IPCs) and isomer-resolution techniques, this guide provides a scalable blueprint for high-purity API intermediate production.

Mechanistic Grounding: The Modified Gould-Jacobs Pathway

The construction of the 4-hydroxyquinoline core relies on the sequential condensation and electrocyclic ring closure of an aniline derivative. For the 5-cyano target, the starting material is 3-cyanoaniline .

G N1 3-Cyanoaniline + EMME N2 Condensation (120°C, 2h) N1->N2 N3 Anilidomethylenemalonate Intermediate N2->N3 - EtOH N4 Thermal Cyclization (Dowtherm A, 250°C) N3->N4 N5 Isomer Mixture (5-Cyano & 7-Cyano) N4->N5 Ring Closure N6 Isomer Separation (Recrystallization) N5->N6 N7 Ethyl 4-hydroxy-5-cyano- quinoline-3-carboxylate N6->N7 Isolate 5-Isomer N8 Saponification & Decarboxylation N7->N8 N9 4-Hydroxy-5-cyanoquinoline (Target API) N8->N9 - CO2, - EtOH

Fig 1. Multi-step Gould-Jacobs synthesis workflow for 4-hydroxy-5-cyanoquinoline.

The Regioselectivity Challenge

When 3-cyanoaniline condenses with diethyl ethoxymethylenemalonate (EMME), the resulting intermediate can undergo ring closure at two distinct positions on the aromatic ring:

  • Closure at the 6-position (para to the cyano group): Yields the 7-cyano isomer.

  • Closure at the 2-position (ortho to the cyano group): Yields the 5-cyano isomer.

Because the 2-position is sterically hindered by the adjacent nitrile group, the 7-cyano isomer is the thermodynamically and kinetically favored major product. Isolating the sterically demanding 5-cyano isomer requires exploiting the differential solubility of the two regioisomers during downstream workup.

Scale-Up Challenges: Thermal Dynamics

The rate-determining step of the Gould-Jacobs sequence is the electrocyclic ring closure. The substrate must first tautomerize into a [2]. Because the transition state temporarily breaks the aromaticity of the phenyl ring, the activation energy is exceptionally high.

MechanisticPathway N1 Anilidomethylenemalonate N2 Keto-Enol Tautomerization N1->N2 N3 High-Energy Imine-Enol N2->N3 N4 Electrocyclic Ring Closure N3->N4 >240°C Required N5 Hemiketal Intermediate N4->N5 Breaks Aromaticity N6 Elimination of Ethanol N5->N6 N7 4-Hydroxyquinoline Core N6->N7 Restores Aromaticity

Fig 2. Mechanistic sequence of the thermal cyclization step in quinolone synthesis.

To overcome this barrier, [3] are traditionally employed at temperatures exceeding 240°C. While modern alternatives like[4] permit cyclization at 80–100°C, thermal cyclization remains the industry standard for scale-up due to reagent cost and waste management considerations.

Table 1: Solvent & Catalyst Evaluation for the Cyclization Step
Solvent / CatalystOperating TempTotal YieldRegioselectivity (5-CN : 7-CN)Operational Rationale & Scale-Up Notes
Dowtherm A 250°C85%1 : 4Standard: Excellent heat transfer; requires specialized high-temp reactors.
Diphenyl Ether 259°C82%1 : 4Alternative: Solidifies at room temp (m.p. 26°C), complicating reactor discharge.
Eaton's Reagent 100°C75%1 : 3Mild: Avoids extreme heat; generates heavy acidic waste; difficult to scale >10 kg.
Mineral Oil 250°C70%1 : 4Low Cost: Economical but highly viscous; complicates product filtration and washing.

Validated Scale-Up Protocol (Step-by-Step)

Note: The following protocol is designed as a self-validating system. Visual cues and analytical hold-points ensure process integrity at every stage.

Step 1: Condensation (Preparation of Anilidomethylenemalonate)

Mechanistic Rationale: Nucleophilic attack of the aniline nitrogen onto the highly electrophilic ethoxymethylene carbon of EMME, followed by elimination of ethanol.

  • Charge a glass-lined reactor with 3-cyanoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

  • Heat the neat mixture gradually to 120°C under a nitrogen sweep.

  • Self-Validation Cue: The reaction progress is physically indicated by the evolution of ethanol vapor. Monitor the overhead condenser; active distillation confirms the reaction is proceeding.

  • Maintain temperature for 2 hours.

  • IPC: Sample for HPLC (254 nm). The reaction is complete when residual 3-cyanoaniline is < 1.0%.

  • Cool to 60°C, add hexanes to precipitate the intermediate, filter, and dry under vacuum.

Step 2: Thermal Cyclization & Isomer Separation

Mechanistic Rationale: High-temperature electrocyclic ring closure. The 7-cyano isomer is highly insoluble and precipitates readily, leaving the mother liquor enriched with the desired 5-cyano isomer.

  • Charge a high-temperature reactor with Dowtherm A (10 volumes relative to the intermediate). Heat to 250°C.

  • Slowly add the solid intermediate from Step 1 in portions to the hot Dowtherm A. Caution: Rapid addition will cause vigorous boiling due to ethanol elimination.

  • Stir at 250°C for 1.5 hours.

  • IPC: Sample for LC-MS. Confirm the disappearance of the intermediate mass [M+H]+.

  • Isomer Resolution: Cool the mixture slowly to 90°C. The major 7-cyano isomer will crystallize out. Filter the hot mixture to remove the 7-cyano byproduct.

  • Cool the mother liquor to room temperature and add excess hexanes to precipitate the crude 5-cyano isomer.

  • Purify the 5-cyano isomer via recrystallization from boiling DMF or via silica plug if operating at a pilot scale.

Step 3: Saponification

Mechanistic Rationale: Base-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid prepares the molecule for decarboxylation.

  • Suspend the purified ethyl 4-hydroxy-5-cyanoquinoline-3-carboxylate in 10% aqueous NaOH (5 volumes).

  • Reflux at 100°C for 3 hours until the suspension becomes a clear solution (indicating complete conversion to the water-soluble sodium salt).

  • Cool to 10°C and slowly acidify with 6M HCl to pH 2.0.

  • Self-Validation Cue: A thick white/pale-yellow precipitate of the carboxylic acid will form immediately upon crossing the pKa threshold.

  • Filter, wash with copious amounts of DI water, and dry thoroughly.

Step 4: Decarboxylation

Mechanistic Rationale: Thermal extrusion of CO2. The high temperature provides the activation energy necessary to break the C-C bond, facilitated by the electron-withdrawing nature of the quinoline core.

  • Suspend the carboxylic acid in diphenyl ether (5 volumes).

  • Heat the mixture to 250°C.

  • Self-Validation Cue: Carbon dioxide gas will vigorously bubble from the solution. The reaction acts as its own kinetic indicator.

  • Maintain temperature until gas evolution completely ceases (typically 1–2 hours).

  • IPC: Check by HPLC to ensure complete disappearance of the carboxylic acid peak.

  • Cool to room temperature, precipitate the final 4-hydroxy-5-cyanoquinoline with hexanes, filter, and wash with ethyl acetate.

Quality Assurance & In-Process Controls

To maintain high trustworthiness and batch-to-batch reproducibility, the following analytical control strategy must be integrated into the manufacturing record.

Table 2: In-Process Control (IPC) and Quality Metrics
Synthesis StepAnalytical MethodAcceptance CriteriaCorrective Action if Out-of-Spec (OOS)
1. Condensation HPLC (254 nm)3-Cyanoaniline < 1.0%Extend heating by 1 h; add 0.05 eq EMME.
2. Cyclization LC-MSIntermediate mass absentVerify reactor temp is >240°C; extend hold.
2b. Separation 1H NMR (DMSO-d6)7-CN isomer < 5.0%Repeat recrystallization from boiling DMF.
3. Saponification Visual / pH ProbeComplete dissolution; pH < 3Add additional NaOH and reflux; verify acid pH.
4. Decarboxylation Volumetric (Gas trap)Cessation of CO2 flowExtend hold time at 250°C.

References

  • National Institutes of Health (PMC). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available at:[Link][2]

  • The Journal of Organic Chemistry (ACS Publications). Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. Available at:[Link][3]

  • Molecules (MDPI). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available at:[Link][4]

Sources

Application

Application Note &amp; Protocol: Rapid Microwave-Assisted Synthesis of 4-Hydroxy-5-Cyanoquinoline Analogs for Drug Discovery

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] Specifically, 4-hydroxy-5-cyanoquinoline analogs represent a privileged structural motif in the development of novel therapeutic agents. Traditional synthetic methods for these compounds often involve long reaction times, harsh conditions, and moderate yields. This application note presents a robust and highly efficient protocol for the synthesis of 4-hydroxy-5-cyanoquinoline analogs utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of microwave dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves product yields, and aligns with the principles of green chemistry by minimizing solvent use and energy consumption.[5][6][7] This guide provides researchers, scientists, and drug development professionals with a detailed, step-by-step protocol, mechanistic insights, and practical troubleshooting advice to accelerate the generation of quinoline-based compound libraries for screening and lead optimization.

Introduction: The Power of Microwave Synthesis in Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, forming the core of a majority of FDA-approved drugs.[6][8] Among them, the quinoline ring system is particularly significant due to its proven therapeutic relevance.[2][4][9] The functionalization of this scaffold, such as the introduction of hydroxyl and cyano groups at the 4- and 5-positions respectively, can significantly modulate biological activity, making these analogs high-value targets for synthesis.

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the pace of chemical synthesis. Unlike conventional heating which relies on conduction and convection, microwave irradiation employs dielectric heating through the direct interaction of electromagnetic waves with polar molecules in the reaction mixture.[10][11] This process, involving dipolar polarization and ionic conduction, leads to rapid, uniform, and efficient heating, often resulting in spectacular reaction rate accelerations and cleaner reaction profiles.[6][10] For the synthesis of quinoline derivatives, this translates to significant advantages:

  • Accelerated Reactions: Completion times are reduced from many hours to mere minutes.[1][5]

  • Enhanced Yields: Improved kinetic control often leads to higher yields and fewer by-products.[7][12]

  • Greener Chemistry: The efficiency of microwave heating reduces overall energy consumption, and often allows for the use of less solvent.[5][10]

  • Reproducibility: Modern microwave reactors provide precise control over temperature and pressure, ensuring high reproducibility.[13]

This protocol details a catalyst-free, multicomponent reaction for the synthesis of 4-hydroxy-5-cyanoquinolines, providing a reliable platform for the rapid diversification of this important chemical scaffold.[14]

Reaction Principle and Mechanism

The synthesis proceeds via a microwave-promoted, tandem Knoevenagel condensation followed by an intramolecular cyclization and tautomerization. The reaction brings together three components: a substituted 2-aminobenzonitrile, an active methylene compound (e.g., ethyl acetoacetate), and a cyclizing agent, often facilitated by a high-boiling polar solvent like N,N-Dimethylformamide (DMF).

The plausible mechanism involves:

  • Initial Condensation: The reaction is initiated by the condensation of the aniline amine group with the ketone of the β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate.

  • Intramolecular Cyclization (Conrad-Limpach-Knorr type): The nucleophilic carbon of the enamine attacks the nitrile group of the aminobenzonitrile precursor in an intramolecular fashion. This key cyclization step forms the new heterocyclic ring.

  • Tautomerization: The resulting intermediate undergoes rapid tautomerization to yield the more stable aromatic 4-hydroxyquinoline system.

The direct and rapid heating provided by microwave irradiation efficiently overcomes the activation energy barriers for these steps, allowing the one-pot reaction to proceed to completion in minutes.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product A Substituted 2-Aminobenzonitrile C Solvent (e.g., DMF) Microwave Irradiation (e.g., 150-180°C, 10-20 min) A->C B β-Ketoester (e.g., Ethyl Acetoacetate) B->C D 4-Hydroxy-5-cyanoquinoline Analog C->D One-Pot Synthesis

Caption: General reaction scheme for microwave-assisted synthesis.

Materials and Equipment

Reagents
  • Substituted 2-aminobenzonitriles (e.g., 2-aminobenzonitrile, 4-chloro-2-aminobenzonitrile, etc.) (≥98% purity)

  • Ethyl acetoacetate (or other β-ketoesters like diethyl malonate) (≥99% purity)[15]

  • N,N-Dimethylformamide (DMF), anhydrous (99.8%)

  • Ethanol (95% or absolute) for recrystallization

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Silica gel for thin-layer chromatography (TLC) (e.g., Silica Gel 60 F254)

  • Appropriate mobile phase for TLC (e.g., Ethyl Acetate/Hexane mixture)

Equipment
  • Single-mode microwave synthesis reactor (e.g., Biotage® Initiator+, CEM Discover) capable of reaching at least 200 °C and 20 bar pressure.

  • 10 mL or 20 mL microwave process vials with corresponding caps and septa.[1]

  • Magnetic stir bars.

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, Buchner funnel).

  • Vacuum filtration apparatus.

  • Rotary evaporator.

  • Melting point apparatus.

  • Analytical balance (4-decimal place).

  • Instrumentation for product characterization:

    • Nuclear Magnetic Resonance (NMR) Spectrometer

    • Mass Spectrometer (MS)

    • Fourier-Transform Infrared (FTIR) Spectrometer

Detailed Experimental Protocol

This protocol describes the synthesis of a representative compound, 4-hydroxy-2-methyl-quinoline-5-carbonitrile.

G A Step 1: Reagent Charging B Step 2: Microwave Irradiation A->B Seal Vial C Step 3: Reaction Work-up B->C Cool to RT D Step 4: Isolation & Purification C->D Precipitate E Step 5: Characterization D->E Pure Product

Caption: Experimental workflow from setup to characterization.

Step 1: Reagent Preparation and Vessel Assembly

  • Place a magnetic stir bar into a 10 mL microwave process vial.

  • To the vial, add 2-aminobenzonitrile (1.0 mmol, 118 mg).

  • Add anhydrous N,N-Dimethylformamide (DMF) (3.0 mL). Stir briefly to dissolve the solid.

  • Add ethyl acetoacetate (1.2 mmol, 156 mg, 0.15 mL).

  • Securely seal the vial with a cap. Ensure the seal is tight to withstand the pressure generated during heating.

Step 2: Microwave Reactor Setup and Execution

  • Place the sealed vial into the cavity of the microwave reactor.

  • Program the instrument with the following parameters:

    • Temperature: 180 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: 200 W (or set to variable power to maintain temperature)

    • Stirring: High

  • Start the irradiation sequence. The system will automatically ramp to the set temperature and hold for the specified duration. Monitor the reaction progress via the instrument's software.

Step 3: Reaction Work-up

  • Once the reaction is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.

  • Carefully uncap the vial in a fume hood.

  • Pour the reaction mixture into a beaker containing 30 mL of ice-cold water while stirring.

  • A precipitate should form immediately. Continue stirring for 15-20 minutes to ensure complete precipitation.

Step 4: Product Isolation and Purification

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid cake on the filter paper with cold water (2 x 10 mL) to remove any residual DMF.

  • Wash with a small amount of cold ethanol (5 mL).

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the solid from hot ethanol. Dissolve the crude product in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Filter the pure crystals, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Step 5: Characterization

  • Determine the melting point of the purified product.

  • Obtain ¹H NMR, ¹³C NMR, and MS data to confirm the structure and purity of the synthesized 4-hydroxy-2-methyl-quinoline-5-carbonitrile.

Results and Data Summary

The microwave-assisted protocol consistently provides high yields of the desired products in short reaction times. The methodology is robust and applicable to a range of substituted anilines.

Entry2-Aminobenzonitrile SubstituentReaction Time (min)Temp (°C)Yield (%)M.P. (°C)
1H1518092298-300
24-Chloro1518089>300
34-Methyl2018085290-292
44-Methoxy2018087285-287

Causality Insight: The slightly longer reaction times and lower yields for electron-donating substituents (methyl, methoxy) can be attributed to the decreased electrophilicity of the nitrile carbon, which slightly slows the key intramolecular cyclization step.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Reagent degradation (e.g., moisture). 3. Incorrect stoichiometry.1. Increase reaction time or temperature (e.g., 20 min at 190°C). 2. Use anhydrous solvent and fresh reagents. 3. Verify reagent measurements.
Incomplete Reaction Insufficient heating (time or temperature).Increase hold time in 5-minute increments or increase temperature by 10°C. Monitor by TLC.
By-product Formation 1. Temperature too high, causing decomposition. 2. Side reactions from impurities.1. Lower the reaction temperature by 10-20°C and potentially increase the time. 2. Ensure high purity of starting materials. Purify via column chromatography.
Product Fails to Precipitate Product is soluble in the water/DMF mixture.1. Add more water or try salting out with NaCl. 2. Extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Microwave Reactor: Never exceed the recommended volume or pressure limits for the microwave vials. Always allow the vial to cool completely before opening. Handle hot vials with caution.

  • Chemical Hazards: Perform all operations in a well-ventilated fume hood. 2-Aminobenzonitrile and its derivatives are toxic and should be handled with care. DMF is a skin and respiratory irritant.

  • Pressurized Systems: Be aware that the reaction is performed under pressure. Inspect vials for cracks or defects before use.

References

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • Ghate, S. M., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances.
  • Ghate, S. M., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
  • Musiol, R., Tyman-Szram, B., & Polanski, J. (2006). Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Laboratory. Journal of Chemical Education.
  • Unknown Author. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. Journal of Pharmaceutical Negative Results.
  • Sharma, P., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
  • Chandra, R., et al. (n.d.). Microwave-assisted catalyst-free multicomponent one-pot green synthesis of highly functionalized aminocyanopyridines and (4-hydroxy)quinolines in aqueous medium and its in silico studies. New Journal of Chemistry (RSC Publishing).
  • BenchChem. (2025). Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols for Researchers. Benchchem.
  • Rico-Bautista, J. J., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science.
  • Various Authors. (n.d.). Microwave-assisted Synthesis of Quinolines. ResearchGate.
  • Various Authors. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
  • El-Sayed, M. A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC.
  • Sapkal, A., Kumar, R., & Purude, A. (2024). Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H)-one using proline catalyst. World Journal of Biology Pharmacy and Health Sciences.
  • Sapkal, A., Kumar, R., & Purude, A. (2024). Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H). World Journal of Biology Pharmacy and Health Sciences.
  • Ahluwalia, V. K., Goyal, B., & Das, U. (1997). One-pot Syntheses of 5-Oxo-1,4,5,6,7,8-hexahydroquinolines and Pyrimido[4,5-b]quinolines using Microwave Irradiation and Ultrasound. Journal of Chemical Research.
  • Various Authors. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - NIH.
  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline Derivatives. Benchchem.
  • Various Authors. (2006). Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs. Semantic Scholar.
  • Unknown Author. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen.
  • Various Authors. (n.d.). Microwave-assisted synthesis of poly aromatic pyrimido[4,5-b]quinoline derivatives: Design, in silico pharmacokinetics,…. OUCI.
  • Various Authors. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PDF.
  • Various Authors. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Various Authors. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • Various Authors. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Hydroxy-5-Cyanoquinoline

Welcome to the Technical Support Center for quinoline synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing 4-hydroxy-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing 4-hydroxy-5-cyanoquinoline. We will delve into the common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you improve reaction yields and obtain high-purity products. Our focus is on providing not just steps, but the underlying scientific rationale to empower your experimental design.

Understanding the Core Synthesis: The Gould-Jacobs Reaction Pathway

The synthesis of 4-hydroxyquinolines is most classically achieved through the Gould-Jacobs reaction.[1] This multi-step process involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature cyclization, saponification, and finally, decarboxylation.[2][3]

However, the synthesis of 4-hydroxy-5-cyanoquinoline presents a specific challenge. The Gould-Jacobs reaction is most effective for anilines bearing electron-donating groups.[1][2] The target molecule requires 2-aminobenzonitrile as a starting material, which contains a potent electron-withdrawing cyano (-CN) group. This group deactivates the aniline ring, making the initial nucleophilic attack and the subsequent thermal cyclization steps significantly more difficult, often leading to lower yields and requiring more forceful conditions. Understanding this electronic effect is the first step in troubleshooting and optimization.

Gould_Jacobs_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Decarboxylation A 2-Aminobenzonitrile + Diethyl Ethoxymethylenemalonate B Anilidomethylenemalonate Intermediate A->B Heat, -EtOH C Ethyl 5-Cyano-4-hydroxyquinoline- 3-carboxylate B->C High Heat (>250°C) High-Boiling Solvent D 5-Cyano-4-hydroxyquinoline- 3-carboxylic Acid C->D aq. NaOH, Reflux E 4-Hydroxy-5-cyanoquinoline (Final Product) D->E Heat, -CO2

Caption: The Gould-Jacobs reaction pathway for 4-hydroxy-5-cyanoquinoline synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is extremely low (<20%). Where is the most likely point of failure?

A1: The most critical and often lowest-yielding step is the thermal cyclization (Step 2).[2] The high temperatures required (typically >250 °C) to overcome the activation energy for the intramolecular ring-closing can also cause significant thermal decomposition of the starting material and intermediate, leading to charring and the formation of tarry byproducts.[4][5] While other steps can have issues, a dramatic loss of material almost always points to this crucial cyclization. Start your optimization efforts here.

Q2: I'm observing significant charring and tar formation during the high-temperature cyclization. How can I mitigate this?

A2: This is the most common failure mode. Tar formation arises from decomposition at the harsh temperatures needed for cyclization.[5][6]

  • Cause - Inadequate Temperature Control: Localized overheating in the reaction vessel is a primary cause of decomposition. Traditional heating with a mantle can create hot spots.

  • Solution 1 - Solvent & Heating Method: Use a high-boiling, inert solvent like diphenyl ether or Dowtherm A to ensure uniform heat distribution.[7][8] Add your anilidomethylenemalonate intermediate in portions to the pre-heated, refluxing solvent to maintain a consistent temperature and minimize the time the substrate spends at sub-optimal temperatures.[9]

  • Solution 2 - Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes.[10] This shorter exposure to high temperatures significantly reduces byproduct formation and can lead to cleaner reactions and improved yields.[2][11]

Q3: The initial condensation reaction to form the anilidomethylenemalonate intermediate is sluggish and appears incomplete by TLC. What can I do?

A3: While less problematic than the cyclization, an incomplete initial condensation will directly impact your overall yield.

  • Cause - Reagent Purity: Impurities in the 2-aminobenzonitrile or diethyl ethoxymethylenemalonate (DEEM), especially moisture, can interfere with the reaction. Ensure you are using high-purity, anhydrous reagents.

  • Solution 1 - Reaction Conditions: The condensation is typically performed by heating the neat mixture of the aniline and DEEM at around 100-120°C for 1-2 hours to drive off the ethanol byproduct.[12] Ensure your temperature is adequate and that ethanol is being effectively removed.

  • Solution 2 - Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of the DEEM can help drive the reaction to completion. Monitor the disappearance of the starting aniline by Thin-Layer Chromatography (TLC).

Q4: My final decarboxylation step seems inefficient, and I isolate the carboxylic acid intermediate instead of the final product. How do I ensure complete reaction?

A4: Incomplete decarboxylation is usually a matter of insufficient thermal energy or time.

  • Cause - Insufficient Temperature: The carboxylic acid intermediate needs to be heated above its melting point until the evolution of carbon dioxide ceases.[2]

  • Solution: After hydrolyzing the ester and isolating the carboxylic acid, ensure it is thoroughly dried. Heat the solid in a flask using an oil bath or sand bath to a temperature of 200-250 °C.[2] The reaction is complete when bubbling (CO2 evolution) stops. Performing this step in a high-boiling solvent like diphenyl ether can also facilitate a more controlled and complete decarboxylation.[12]

Q5: Product isolation from the high-boiling solvent (diphenyl ether) is difficult and leads to significant product loss. What is a reliable work-up procedure?

A5: This is a common practical challenge. The product often precipitates from the solvent upon cooling.

  • Solution 1 - Precipitation and Filtration: After the cyclization is complete, allow the reaction mixture to cool to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.[2][9] Diluting the cold mixture with a non-polar solvent like hexanes or petroleum ether can further enhance precipitation.[2][12] Collect the solid by filtration and wash thoroughly with the non-polar solvent to remove the residual diphenyl ether.

  • Solution 2 - Recrystallization: The crude product obtained after filtration can be further purified by recrystallization from a suitable solvent like ethanol, methanol, or aqueous ethanol to remove any remaining impurities.[13]

Frequently Asked Questions (FAQs)

FAQ 1: What is the most critical parameter to control for maximizing yield? The single most important parameter is precise and uniform temperature control during the thermal cyclization step.[10] Exceeding the optimal temperature leads to decomposition, while insufficient temperature results in an incomplete reaction. Modern heating techniques like microwave synthesis offer superior control and are highly recommended for this challenging substrate.[11]

FAQ 2: Can a catalyst be used to improve the difficult cyclization step? While the Gould-Jacobs cyclization is traditionally a thermal reaction, related quinoline syntheses like the Conrad-Limpach or Combes reactions use strong acid catalysts (e.g., concentrated H₂SO₄, polyphosphoric acid) to promote cyclization.[14][15] However, for a substrate with a sensitive cyano group, harsh acidic conditions at high temperatures may lead to hydrolysis of the nitrile or other undesired side reactions. If attempting catalysis, a careful screening of Lewis acids or milder Brønsted acids under controlled conditions would be necessary.[16]

FAQ 3: How does the purity of the starting 2-aminobenzonitrile impact the reaction? Starting material purity is paramount. Oxidized impurities or residual reagents from its synthesis can inhibit the initial condensation. Furthermore, any isomeric impurities (e.g., 3-aminobenzonitrile) will lead to the formation of undesired quinoline isomers that can be very difficult to separate from the final product, complicating purification and reducing the yield of the desired 5-cyano isomer.

Experimental Protocols & Data
Protocol 1: Classical Thermal Cyclization in Diphenyl Ether

This protocol is a generalized procedure based on established methods.[2][9]

  • Condensation: In a round-bottom flask, combine 2-aminobenzonitrile (1.0 equiv) and diethyl ethoxymethylenemalonate (1.05 equiv). Heat the mixture in an oil bath at 110-120 °C for 1 hour. The mixture should become a homogenous melt as ethanol is evolved.

  • Cyclization: In a separate three-necked flask equipped with a reflux condenser and a thermometer, heat diphenyl ether to a vigorous reflux (~250-260 °C). Add the crude anilidomethylenemalonate intermediate from Step 1 in small portions to the refluxing diphenyl ether over 30 minutes. Maintain reflux for an additional 30-60 minutes after the addition is complete.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product, ethyl 5-cyano-4-hydroxyquinoline-3-carboxylate, should precipitate as a solid. Add hexanes (3-5 volumes) to facilitate further precipitation. Collect the solid by vacuum filtration and wash thoroughly with cold hexanes to remove the diphenyl ether.

  • Saponification: Suspend the dried solid in a 10% aqueous sodium hydroxide solution and heat to reflux for 1-2 hours, monitoring by TLC until hydrolysis is complete.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to a pH of ~2-3. The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.

  • Decarboxylation: Place the dried carboxylic acid in a flask and heat in a sand bath to ~250 °C until CO2 evolution ceases. The remaining solid is the crude 4-hydroxy-5-cyanoquinoline. Purify by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Cyclization

This protocol is a conceptual adaptation demonstrating the advantages of microwave synthesis.[10]

  • Condensation: Prepare the anilidomethylenemalonate intermediate as described in Step 1 of the classical protocol.

  • Cyclization: Place the crude intermediate (1.0 g) and diphenyl ether (5 mL) into a 10 mL microwave reaction vessel with a stir bar. Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 250 °C for 10-15 minutes.

  • Work-up: Follow steps 3-6 from the classical protocol. The significantly shorter reaction time minimizes byproduct formation.

Data Presentation

Table 1: Comparison of Cyclization Methods

ParameterClassical Thermal MethodMicrowave-Assisted Method
Heating Method Oil Bath / Heating MantleMicrowave Irradiation
Typical Solvent Diphenyl Ether, Dowtherm ADiphenyl Ether (or other high-boiling polar solvent)
Temperature ~250-260 °C~250 °C
Reaction Time 1 - 2 hours10 - 20 minutes
Key Advantage Established, requires no special equipmentDrastically reduced reaction time, higher purity, potentially higher yield[10]
Key Disadvantage Long reaction time, more byproduct/tar formation[5]Requires dedicated microwave synthesis equipment
Troubleshooting Workflow

Troubleshooting_Workflow Start Low Overall Yield Check_Cyclization Problem in Cyclization Step? Start->Check_Cyclization Cyclization_Yes Yes Check_Cyclization->Cyclization_Yes  Most Likely   Cyclization_No No Check_Cyclization->Cyclization_No Cause_T Cause: Decomposition / Tarring? Cyclization_Yes->Cause_T Sol_T_Control Action: 1. Ensure uniform heating (use high-boiling solvent). 2. Add intermediate portion-wise to hot solvent. 3. Consider microwave synthesis for rapid heating. Cause_T->Sol_T_Control Yes Cause_Incomplete Cause: Incomplete Reaction? Cause_T->Cause_Incomplete No Sol_Incomplete Action: 1. Verify temperature is >250°C. 2. Increase reaction time moderately. 3. Confirm purity of intermediate. Cause_Incomplete->Sol_Incomplete Yes Check_Other Check Other Steps Cyclization_No->Check_Other Condensation Issue: Incomplete Condensation Action: Use pure/dry reagents, ensure EtOH removal. Check_Other->Condensation Decarboxylation Issue: Incomplete Decarboxylation Action: Ensure T > melting point, heat until no CO2 evolves. Check_Other->Decarboxylation Purification Issue: Purification Loss Action: Optimize precipitation (add hexanes), choose appropriate recrystallization solvent. Check_Other->Purification

Caption: A decision tree for troubleshooting low yields in 4-hydroxy-5-cyanoquinoline synthesis.

References
  • Wikipedia. Gould–Jacobs reaction. [Link]

  • WikiDoc. Gould-Jacobs reaction. [Link]

  • Organic Chemistry Portal. Gould-Jacobs Reaction. [Link]

  • Saeed, A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Li, Y., et al. (2021). An efficient one-pot approach for the synthesis of quinolines from o-aminothiophenol and 1,3-ynone under mild conditions. RSC Advances. [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • Xu, X., et al. (2018). Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes. Organic Letters. [Link]

  • Wang, H., et al. (2021). NiH-Catalyzed Hydroamination/Cyclization Cascade: Rapid Access to Quinolines. ACS Catalysis. [Link]

  • Kiss, L., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

  • Al-Ostath, A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Catalysts. [Link]

  • ChemRxiv. The Programmed Multiple C–H Bond Functionalization of 4-Hydroxyquinoline and Its Medicinal Potential. [Link]

  • Google Patents.
  • Afzal, O., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. [Link]

  • Google Patents.
  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • ACS Publications. Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols. [Link]

  • ResearchGate. Synthesis of Novel Cyano Quinoline Derivatives. [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • TÜBİTAK Academic Journals. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Link]

  • Google Patents. US2504875A - Method for producing 4-hydroxyquinolines.
  • Organic Syntheses. 2-methyl-4-hydroxyquinoline. [Link]

  • Liu, G., et al. (2018). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. ACS Medicinal Chemistry Letters. [Link]

  • PubMed. Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. [Link]

  • Al-Omran, F., et al. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules. [Link]

Sources

Optimization

Troubleshooting low solubility of 4-hydroxy-5-cyanoquinoline in aqueous media

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of 4-hydroxy-5-cyanoquinolin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of 4-hydroxy-5-cyanoquinoline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-hydroxy-5-cyanoquinoline so difficult to dissolve in aqueous buffers?

A1: The low aqueous solubility of 4-hydroxy-5-cyanoquinoline is rooted in its molecular structure. Several factors contribute to this challenge:

  • Aromaticity and Hydrophobicity: The core structure is a quinoline ring system, which is aromatic and predominantly non-polar. This large hydrophobic surface area makes it energetically unfavorable for the molecule to interact with polar water molecules.

  • Functional Groups: The molecule possesses a hydroxyl (-OH) group and a cyano (-CN) group. While the hydroxyl group can participate in hydrogen bonding, its contribution is often outweighed by the hydrophobicity of the fused ring system.

  • Molecular Weight and Crystal Lattice Energy: Larger, planar molecules like this tend to pack efficiently into a stable crystal lattice.[1] A significant amount of energy is required to break these intermolecular forces before the individual molecules can be solvated by water, a process which itself is not highly favorable.

Quinoline itself is a weak base, and many of its derivatives contain a basic nitrogen atom within the ring system.[2][3][4] The solubility of these compounds is therefore highly dependent on pH.[2][5]

Q2: I'm observing precipitation when I add my organic stock solution (e.g., in DMSO) to the aqueous assay buffer. What is happening and how can I fix it?

A2: This is a very common and critical issue known as precipitation upon dilution, sometimes referred to as "DMSO shock."[6]

Causality: You are likely exceeding the compound's kinetic solubility in the final aqueous medium.[6] Your compound is highly soluble in the 100% organic stock solvent (like DMSO), but when this stock is introduced into the aqueous buffer, the solvent environment changes dramatically and rapidly. The water acts as an anti-solvent, causing the poorly soluble compound to crash out of the solution.[6]

Troubleshooting Workflow:

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay to stay below its kinetic solubility limit.[6]

  • Optimize Dilution Technique:

    • Slow, Dropwise Addition: Instead of pipetting the stock solution in one go, add it slowly and dropwise into the aqueous buffer.

    • Vigorous Mixing: Ensure the buffer is being mixed vigorously (e.g., vortexing or rapid stirring) as you add the stock solution. This promotes rapid dispersion and minimizes localized areas of high concentration where precipitation can initiate.

  • Decrease Stock Concentration: If possible, prepare a less concentrated stock solution in your organic solvent. This will mean adding a larger volume of stock to your buffer, but it reduces the severity of the solvent shift.

  • Increase Final Co-solvent Concentration: A slightly higher percentage of the organic solvent (e.g., increasing final DMSO from 0.5% to 1%) in the final assay medium can sometimes be enough to keep the compound in solution. However, you must first verify that this higher solvent concentration does not affect your biological assay.

In-Depth Troubleshooting Guides

Q3: Can I use pH adjustment to improve the solubility of 4-hydroxy-5-cyanoquinoline?

A3: Yes, pH modification is a powerful first-line strategy for ionizable compounds like quinoline derivatives.[2][6][7]

The Scientific Rationale (Causality): The quinoline ring system contains a nitrogen atom that is weakly basic.[2][3] In acidic conditions (lower pH), this nitrogen can become protonated, forming a cationic salt. This ionized form is generally much more soluble in aqueous and polar protic solvents because the charge allows for more favorable ion-dipole interactions with water molecules.[2] Conversely, at higher pH, the compound will be in its neutral, free-base form, which is less soluble in water.[2] The 4-hydroxy group is weakly acidic and can be deprotonated at a very high pH, but the basic nitrogen is the more relevant handle for solubility enhancement in typical biological pH ranges.

Caption: pH-dependent ionization of 4-hydroxy-5-cyanoquinoline.

Experimental Protocol: pH-Based Solubility Screen

  • Prepare a Series of Buffers: Prepare a range of biologically compatible buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10) at your desired ionic strength.

  • Add Compound: Add an excess amount of solid 4-hydroxy-5-cyanoquinoline to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibrate: Tightly cap the vials and allow them to equilibrate. This can be done by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation is reached.

  • Separate Solid from Supernatant: Centrifuge the samples at high speed or filter them using a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solid. Crucially, do not disturb the solid pellet when collecting the supernatant.

  • Quantify Concentration: Dilute an aliquot of the clear supernatant into a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Verify Final pH: Measure the pH of the supernatant after equilibration to confirm it has not shifted.

  • Analyze: Plot the measured solubility against the final pH to determine the optimal pH for solubilization.

Trustworthiness Check: Always confirm that the selected pH does not compromise the stability of your compound or interfere with your downstream assay.[8]

Q4: What are the best co-solvents for 4-hydroxy-5-cyanoquinoline, and what are the best practices for their use?

A4: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[8][9][10]

The Scientific Rationale (Causality): Water is a highly polar solvent with a strong hydrogen-bonding network. A hydrophobic compound like 4-hydroxy-5-cyanoquinoline disrupts this network, which is energetically unfavorable. A co-solvent works by reducing the polarity of the water, making the solvent mixture a more hospitable environment for the non-polar solute.[10][11] The increase in solubility is often logarithmic with the increasing fraction of the co-solvent.[8]

Recommended Co-solvents and Considerations

Co-solventTypical Starting Conc. (Final Assay)ProsCons & Considerations
DMSO (Dimethyl sulfoxide)0.1% - 1%Excellent solubilizing power for a wide range of compounds.[6]Can be toxic to some cell lines at >1%. May interfere with certain enzyme assays.
Ethanol 1% - 5%Biologically compatible at low concentrations, less aggressive than DMSO.[8][9]Can cause protein precipitation at higher concentrations. Volatile.
PEG 400 (Polyethylene glycol 400)1% - 10%Low toxicity, commonly used in formulations.[8]More viscous. May not be as potent a solubilizer as DMSO for some compounds.
Propylene Glycol 1% - 10%Good safety profile, frequently used in pharmaceutical preparations.[8][9]Can sometimes decrease the permeability of compounds across membranes.[12]

Best Practices Protocol: Preparing a Solution with a Co-solvent

  • Select the Co-solvent: Choose a co-solvent based on the table above, prioritizing the one with the least potential impact on your biological system.

  • Prepare Concentrated Stock: Weigh the 4-hydroxy-5-cyanoquinoline and dissolve it in the minimum required volume of 100% co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Use gentle warming or sonication to aid dissolution if necessary.[6]

  • Perform Serial Dilution (if needed): If you need intermediate concentrations, perform serial dilutions of the high-concentration stock using the same co-solvent, not the aqueous buffer.

  • Dilute into Final Aqueous Buffer:

    • Pipette the required volume of your final aqueous buffer into a new tube.

    • While vortexing the buffer, add the small volume of your co-solvent stock solution dropwise.

    • Continue vortexing for at least 30 seconds after addition to ensure complete mixing.

  • Visual Inspection: Always visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect) immediately after preparation and before use.

Q5: My compound is still not soluble enough, or my system is sensitive to organic solvents. What other solubilization techniques can I try?

A5: When pH adjustment and co-solvents are insufficient or incompatible with your assay, you can explore more advanced formulation strategies like using surfactants or cyclodextrins.

1. Surfactants

The Scientific Rationale (Causality): Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions.[13] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like 4-hydroxy-5-cyanoquinoline can be incorporated into the hydrophobic core, effectively creating a "microenvironment" where they are soluble within the larger aqueous phase.[7][8]

Commonly Used Surfactants:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant widely used in pharmaceutical formulations.[7]

  • Solutol® HS-15: A non-ionic solubilizer and emulsifier known for good biocompatibility.[7][8]

  • Cremophor® EL: A polyoxyethylated castor oil derivative with strong solubilizing properties.

Workflow Diagram: Surfactant Solubilization

Caption: Mechanism of surfactant-based solubilization.

2. Cyclodextrins

The Scientific Rationale (Causality): Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[14][15] They can form non-covalent "inclusion complexes" with poorly soluble molecules (the "guest") that fit wholly or partially within their hydrophobic cavity.[8][14][16] This complexation effectively shields the hydrophobic guest from water, dramatically increasing its apparent aqueous solubility.[15][17][18]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and proven safety profile.[14]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative with excellent solubilizing capacity, especially for basic compounds.[14]

Experimental Protocol: Screening for Cyclodextrin Solubilization

  • Prepare CD Stock Solutions: Prepare stock solutions of HP-β-CD or SBE-β-CD in your desired aqueous buffer at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add Compound: Add an excess amount of solid 4-hydroxy-5-cyanoquinoline to each CD solution.

  • Equilibrate: As with the pH screening, shake or rotate the samples at a constant temperature for 24-48 hours to reach equilibrium.

  • Separate and Quantify: Centrifuge or filter to remove undissolved solid, then quantify the concentration of the dissolved compound in the clear supernatant.

  • Analyze: Plot the solubility of 4-hydroxy-5-cyanoquinoline as a function of cyclodextrin concentration. This is known as a phase-solubility diagram and can reveal the stoichiometry of the inclusion complex.

References

  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]

  • Pouton, C. (2015, September 30). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Talegaonkar, S., & Mishra, P. R. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. [Link]

  • Jadav, N., et al. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. PubMed. [Link]

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • Ashland. (2022, April 20). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. [Link]

  • Taylor & Francis. (2022, November 16). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Carvajal, M., & Yalkowsky, S. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics. [Link]

  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]

Sources

Troubleshooting

Optimizing crystallization conditions for 4-hydroxy-5-cyanoquinoline purification

Welcome to the Technical Support Center for the crystallization and purification of 4-hydroxy-5-cyanoquinoline (also known as 5-cyano-4-hydroxyquinoline). As a Senior Application Scientist, I have designed this guide to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of 4-hydroxy-5-cyanoquinoline (also known as 5-cyano-4-hydroxyquinoline). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Crystallization is not merely a separation technique; it is a delicate balance of thermodynamics and kinetics. For polar, hydrogen-bonding aromatic intermediates like 4-hydroxy-5-cyanoquinoline, controlling supersaturation is the critical lever between isolating a high-purity crystalline lattice and recovering a trapped, impure emulsion.

This center is structured to provide mechanistic explanations for common failures, quantitative data for process design, and self-validating protocols to ensure scalable success.

Process Overview & Mechanistic Workflow

The purification of 4-hydroxy-5-cyanoquinoline relies on exploiting its temperature-dependent solubility. However, its molecular structure makes it highly susceptible to liquid-liquid phase separation (LLPS) if the thermodynamic driving force (supersaturation) is not strictly regulated. The workflow below illustrates the critical decision points in our optimized process.

G N1 Crude 4-hydroxy-5-cyanoquinoline N2 Solvent Selection & Dissolution (Thermodynamic Modeling) N1->N2 N3 Supersaturation Generation (Cooling or Antisolvent) N2->N3 N4 Liquid-Liquid Phase Separation (Oiling Out) Detected? N3->N4 N5 Intervention: Reduce Cooling Rate & Add Seeds N4->N5 Yes N6 Crystal Nucleation & Growth (Ostwald Ripening) N4->N6 No N5->N6 N7 Filtration, Washing & Drying N6->N7 N8 Purified API Intermediate (High Yield & Purity) N7->N8

Crystallization workflow for 4-hydroxy-5-cyanoquinoline highlighting oiling-out intervention.

Quantitative Solvent Selection Matrix

Choosing the correct solvent system dictates solubility, growth kinetics, and impurity purging. Thermodynamic modeling (e.g., utilizing the Apelblat equation for solid-liquid equilibria) is essential prior to lab-scale execution[1]. Below is a comparative matrix of solvent systems evaluated for 4-hydroxy-5-cyanoquinoline based on standard pharmaceutical crystallization parameters.

Solvent SystemProcess RoleSolubility at 50°C (mg/g)Solubility at 5°C (mg/g)Yield PotentialOiling-Out (LLPS) Risk
DMSO / Water Solvent / Antisolvent> 150.0< 5.0Excellent (>95%)High (Requires strict seeding)
Ethanol Single Solvent (Cooling)~ 45.0~ 8.0Good (~80%)Moderate
Isopropanol (IPA) Single Solvent (Cooling)~ 22.0< 2.0Moderate (~60%)Low
Ethyl Acetate Single Solvent (Cooling)~ 35.0~ 12.0Fair (~50%)Moderate

Troubleshooting & FAQs

Q1: My crystallization is yielding a sticky, gummy residue instead of solid crystals. What is physically happening, and how do I fix it? A: You are experiencing "oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation of the solution drives the system into a miscibility gap before it reaches the metastable limit for solid nucleation[2]. Instead of forming an ordered crystal lattice, the 4-hydroxy-5-cyanoquinoline separates into a highly mobile, solute-rich liquid droplet phase that acts as a sponge for impurities[3].

Causality & Fix: LLPS is kinetically driven by rapid cooling or excessive initial concentrations. To resolve this, you must control the desupersaturation rate. Introducing crystalline seeds (1-5% w/w) at a temperature just below the solubility curve provides a low-energy surface for heterogeneous nucleation, effectively bypassing the LLPS boundary[4]. Implementing in-line Process Analytical Technology (PAT), such as high dynamic range (HDR) imaging or FBRM, allows you to monitor droplet formation in real-time and halt cooling before the emulsion stabilizes[5].

Q2: How do I select the optimal solvent system to maximize both yield and purity? A: Solvent selection must balance high solubility at elevated temperatures (for throughput) with steep desupersaturation curves upon cooling (for yield). For a polar aromatic compound like 4-hydroxy-5-cyanoquinoline, hybrid approaches combining cooling and antisolvent crystallization often yield the best results[1]. For instance, dissolving the crude material in DMSO (high solubility) and using Water as an antisolvent (drastically lowers solubility) forces the compound out of solution. However, because antisolvent addition rapidly spikes supersaturation, it dramatically increases the risk of oiling out[2]. Therefore, antisolvent systems must be paired with precise seeding protocols.

Q3: The crystals formed are extremely fine and needle-like, leading to clogged filters, solvent entrapment, and poor downstream drying. How can I improve the crystal habit? A: Fine, needle-like crystals are the result of a high nucleation rate overpowering the crystal growth rate, usually caused by crashing the product out of solution too quickly. To improve the crystal habit, implement temperature cycling (Ostwald ripening) . Causality: Smaller crystals have a higher surface-to-volume ratio and are thermodynamically less stable than larger crystals. By repeatedly heating the suspension to just below the dissolution temperature and cooling it slowly, the fine crystals dissolve, and the solute redeposits onto the larger, more stable crystals. This self-validating feedback loop shifts the crystal size distribution toward larger, uniform particles, vastly improving filterability.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint of the current step is confirmed.

Protocol A: Antisolvent Crystallization with Seeding (DMSO/Water)

Designed to maximize yield while bypassing LLPS boundaries.

  • Dissolution: Suspend 10.0 g of crude 4-hydroxy-5-cyanoquinoline in 65 mL of DMSO in a jacketed reactor. Heat to 55°C with moderate agitation (300 rpm).

    • Validation Checkpoint: The solution must be completely transparent. Use in-line turbidity probes or visual inspection to confirm the absence of undissolved solids. If cloudy, hold at 55°C until clear.

  • Primary Cooling: Ramp the temperature down to 45°C at a controlled rate of 0.5°C/min.

  • Seeding (Critical Step): Add 0.2 g (2% w/w) of pure 4-hydroxy-5-cyanoquinoline seed crystals suspended in 2 mL of water.

    • Validation Checkpoint: Observe the reactor for 30 minutes. The seed crystals must persist and not dissolve. If they dissolve, the system is undersaturated; you must lower the temperature by 2°C and re-seed.

  • Antisolvent Addition: Once seed persistence is confirmed, initiate the addition of 130 mL of Water (antisolvent) via a dosing pump at a strict rate of 1.0 mL/min.

  • Aging & Isolation: Cool the resulting suspension to 5°C at 0.2°C/min and hold for 2 hours to allow for complete desupersaturation. Filter under vacuum and wash the cake with 20 mL of ice-cold water.

    • Validation Checkpoint: Assay the mother liquor via HPLC. The residual concentration of 4-hydroxy-5-cyanoquinoline should be < 5 mg/mL, confirming optimal yield recovery.

Protocol B: Cooling Crystallization via Temperature Cycling (Ethanol)

Designed to correct fine crystal habits and reject entrapped impurities.

  • Dissolution: Suspend 10.0 g of crude 4-hydroxy-5-cyanoquinoline in 220 mL of Ethanol. Heat to reflux (~78°C) until complete dissolution is achieved.

  • Primary Cooling & Nucleation: Cool the reactor to 60°C at 1.0°C/min to induce primary nucleation. A cloudy suspension will form.

  • Ostwald Ripening Cycle:

    • Heat the suspension back to 72°C (just below the saturation curve) at 0.5°C/min and hold for 30 minutes.

    • Cool back to 60°C at 0.2°C/min and hold for 30 minutes.

    • Validation Checkpoint: Extract a slurry sample and analyze via microscopy or FBRM. You should observe the disappearance of fine particulates and the growth of block-like crystals. If fines persist, repeat the cycle.

  • Final Cooling & Isolation: Once the desired crystal habit is confirmed, cool the system to 5°C at a slow rate of 0.1°C/min. Filter the suspension, wash with 15 mL of ice-cold ethanol, and dry under vacuum at 40°C for 12 hours.

References

  • Cost-optimal Solvent Selection for Batch Cooling Crystallisation of Flurbiprofen.
  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candid
  • An In-Line Study of Oiling Out and Crystallization | Organic Process Research & Development. acs.org.
  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing. aragen.com.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Hydroxy-5-Cyanoquinoline Substitution Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting advice and frequently asked questions (FAQs) for overcom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting advice and frequently asked questions (FAQs) for overcoming the unique challenges associated with substitution reactions on the 4-hydroxy-5-cyanoquinoline scaffold. The inherent steric hindrance posed by the juxtaposition of the 4-hydroxyl and 5-cyano groups necessitates carefully considered synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding substitution reactions on the 4-hydroxy-5-cyanoquinoline core.

Q1: What makes substitution reactions on 4-hydroxy-5-cyanoquinoline so challenging?

A1: The primary challenge is the significant steric hindrance created by the 5-cyano group, which is adjacent to potential reaction sites. This steric bulk can impede the approach of reagents and catalysts, leading to low or no yield.[1] Additionally, the electron-withdrawing nature of the cyano group and the electronic effects of the hydroxyl group can influence the reactivity of the quinoline ring system.[2]

Q2: At which positions are substitution reactions most feasible on the 4-hydroxy-5-cyanoquinoline ring?

A2: Due to the steric hindrance from the 5-cyano group, direct substitution at the C-6 position is particularly difficult. Reactions at the C-2, C-3, C-7, and C-8 positions are generally more accessible, though reaction conditions must be carefully optimized. Functionalization at the hydroxyl group (O-alkylation, O-arylation) or the nitrogen of the quinoline ring (N-oxidation) are also common strategies to introduce diversity.

Q3: What are the most common types of substitution reactions attempted on this scaffold?

A3: The most frequently employed reactions include:

  • Nucleophilic Aromatic Substitution (SNA_r_): Primarily for replacing a suitable leaving group (e.g., a halide) at various positions on the ring.

  • Palladium-Catalyzed Cross-Coupling Reactions: Including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings to form C-C, C-N, and C-O bonds.[3][4]

  • C-H Functionalization: Direct activation and substitution of C-H bonds, often requiring directing groups to control regioselectivity.[2][5]

Q4: Should I protect the 4-hydroxyl group before attempting substitution reactions?

A4: Protection of the 4-hydroxyl group is often a crucial step, especially for reactions that are sensitive to acidic protons or require strong bases.[6][7] Common protecting groups for phenols include methyl, benzyl, p-methoxybenzyl (PMB), and silyl ethers. The choice of protecting group depends on its stability under the reaction conditions and the ease of its subsequent removal.[8]

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues encountered during substitution reactions on 4-hydroxy-5-cyanoquinoline.

Guide 1: Low to No Yield in Suzuki-Miyaura Cross-Coupling

Problem: I am attempting a Suzuki-Miyaura coupling to introduce an aryl group onto the 4-hydroxy-5-cyanoquinoline core, but I am observing very low to no product formation.

Potential Cause 1: Catalyst Poisoning

The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, inhibiting its activity.[5]

  • Suggested Solution:

    • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 2 mol% to 5-10 mol%).[5]

    • Use a Bulky Ligand: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or DavePhos. These ligands can sterically shield the palladium center and prevent coordination with the quinoline nitrogen.[2]

Potential Cause 2: Steric Hindrance from the 5-Cyano Group

The bulky cyano group can physically block the approach of the boronic acid and the palladium catalyst to the reaction site, especially for substitutions at C-6.

  • Suggested Solution:

    • Use a Less Sterically Demanding Boronic Acid: If possible, start with smaller, less hindered boronic acids to optimize the reaction conditions.

    • Employ a Smaller Ligand (with caution): While bulky ligands are often beneficial, in some cases, a smaller ligand like PPh₃ might allow for better access to a sterically congested site. This requires careful screening.[2]

    • Consider N-Oxide Formation: Converting the quinoline to its N-oxide can alter the electronic properties and steric environment of the ring, sometimes facilitating coupling at otherwise unreactive positions.[5][9]

Potential Cause 3: Suboptimal Reaction Conditions

The choice of base, solvent, and temperature is critical for a successful Suzuki-Miyaura coupling.[10]

  • Suggested Solution:

    • Base Screening: Screen a variety of bases. While K₂CO₃ and Cs₂CO₃ are common, stronger bases like K₃PO₄ or organic bases might be necessary.[2]

    • Solvent System Optimization: Test different solvents or solvent mixtures. Aprotic polar solvents like DMF or dioxane are often effective. The addition of water can sometimes be beneficial.[11]

    • Temperature Adjustment: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.[2]

ParameterRecommendation 1Recommendation 2Recommendation 3Rationale
Catalyst Pd(OAc)₂ / SPhosPd₂(dba)₃ / XPhos[Pd(allyl)Cl]₂ / DavePhosBulky ligands prevent catalyst poisoning by the quinoline nitrogen.[5]
Base K₃PO₄Cs₂CO₃t-BuOKBase strength can be critical for activating the boronic acid.[10]
Solvent Dioxane/H₂OTolueneDMFSolvent polarity can influence reaction rates and solubility.[11]
Temperature 80 °C100 °C120 °CHigher temperatures can overcome activation energy barriers.[2]
Guide 2: Poor Regioselectivity in C-H Functionalization

Problem: I am attempting a direct C-H arylation on the 4-hydroxy-5-cyanoquinoline, but I am getting a mixture of isomers.

Potential Cause: Lack of Directing Group

Direct C-H functionalization on quinolines often lacks regioselectivity without a directing group to guide the catalyst to a specific C-H bond.[5][9]

  • Suggested Solution:

    • Install a Directing Group: The most common and effective strategy is to convert the quinoline to its N-oxide. The N-oxide can direct functionalization to the C-2 and C-8 positions.[5] Other directing groups, such as an 8-aminoquinoline moiety, can also be employed for specific regioselectivity.[5]

dot graph TD { A[Start: 4-Hydroxy-5-Cyanoquinoline] --> B{Low Yield in C-H Functionalization?}; B -- Yes --> C{Install Directing Group}; C --> D[Form Quinoline N-Oxide]; D --> E[Perform C-H Functionalization]; E --> F[Remove Directing Group]; F --> G[Desired Regioisomer]; B -- No --> H[Proceed with further steps]; } caption: "Workflow for improving regioselectivity"

Guide 3: Failure of Nucleophilic Aromatic Substitution (SNAr)

Problem: I am trying to displace a halide at the C-6 position with a nucleophile, but the reaction is not proceeding.

Potential Cause 1: Insufficient Ring Activation

For an SNA_r_ reaction to occur, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile.[12] While the cyano group is electron-withdrawing, additional activation might be necessary.

  • Suggested Solution:

    • N-Oxide Formation: Converting the quinoline to its N-oxide significantly increases the electrophilicity of the ring, making it more susceptible to nucleophilic attack.[5]

Potential Cause 2: Strong Basicity of the Nucleophile

If the nucleophile is a strong base, it may deprotonate the 4-hydroxyl group, leading to a negatively charged species that deactivates the ring towards nucleophilic attack.

  • Suggested Solution:

    • Protect the Hydroxyl Group: Protect the 4-hydroxyl group as a methyl or benzyl ether before attempting the SNA_r_ reaction.[7][8] This prevents deprotonation and maintains the electrophilicity of the ring.

dot graph TD { A[Start: Halogenated 4-Hydroxy-5-Cyanoquinoline] --> B{SNAr Reaction Failure?}; B -- Yes --> C{Protect 4-OH Group}; C --> D[e.g., O-methylation]; D --> E{Reaction Still Fails?}; E -- Yes --> F[Form Quinoline N-Oxide]; F --> G[Attempt SNAr Reaction]; G --> H[Deprotect 4-OH Group]; H --> I[Desired Product]; E -- No --> G; B -- No --> J[Proceed]; } caption: "Troubleshooting SNAr reactions"

Experimental Protocols

Protocol 1: Protection of the 4-Hydroxyl Group (O-Methylation)

This protocol describes a general procedure for the methylation of the 4-hydroxyl group.

  • Dissolve 4-hydroxy-5-cyanoquinoline (1.0 equiv.) in a suitable solvent such as DMF or acetone.

  • Add a base such as K₂CO₃ (2.0-3.0 equiv.).

  • Add a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.5 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the 4-methoxy-5-cyanoquinoline.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of a halogenated 4-methoxy-5-cyanoquinoline.[3][13]

  • To a dry reaction vessel, add the halogenated 4-methoxy-5-cyanoquinoline (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Add a strong base such as NaOt-Bu or LHMDS (1.5-2.0 equiv.).[14]

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

References

  • ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Retrieved from [Link]

  • PubMed. (2023). Non-Friedländer Route to Diversely 3-Substituted Quinolines through Au(III)-Catalyzed Annulation Involving Electron-Deficient Alkynes. Retrieved from [Link]

  • ACS Publications. (2023). Non-Friedländer Route to Diversely 3-Substituted Quinolines through Au(III)-Catalyzed Annulation Involving Electron-Deficient Alkynes. Organic Letters. Retrieved from [Link]

  • SciELO. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. Retrieved from [Link]

  • Beilstein Journals. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. PMC. Retrieved from [Link]

  • ACS Publications. (2019). Electroreductive Intermolecular Coupling of 4-Quinolones with Benzophenones: Synthesis of 2-Substituted 4-Quinolones. ACS Omega. Retrieved from [Link]

  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. Retrieved from [Link]

  • (n.d.). Protecting Groups. Retrieved from [Link]

  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (2022). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society. Retrieved from [Link]

  • MDPI. (2025). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC. Retrieved from [Link]

  • ACS Publications. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Beilstein Journals. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • (n.d.). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. Retrieved from [Link]

  • Royal Society of Chemistry. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • ACS Publications. (2021). Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 4-hydroxyquinoline compounds.
  • National Institutes of Health. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved from [Link]

  • Frontiers. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Retrieved from [Link]

  • (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Retrieved from [Link]

  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • (2009). Buchwald-Hartwig Cross Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Myers Research Group, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

Sources

Troubleshooting

Best practices for long-term storage and stability of 4-hydroxy-5-cyanoquinoline

Welcome to the technical support and troubleshooting center for 4-hydroxy-5-cyanoquinoline (also known as 4-hydroxyquinoline-5-carbonitrile). As a highly functionalized heterocyclic building block, this compound is criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for 4-hydroxy-5-cyanoquinoline (also known as 4-hydroxyquinoline-5-carbonitrile). As a highly functionalized heterocyclic building block, this compound is critical in drug discovery and materials science. However, the dual presence of an electron-rich hydroxyquinoline core and a moisture-sensitive cyano group makes it highly susceptible to environmental degradation.

This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to ensure the long-term stability and integrity of your compound.

Part 1: Core Troubleshooting & FAQs

Q1: My solid powder has darkened from light yellow to a brownish hue over the last few months. Is it still viable for my assays? Causality: Quinoline rings are highly susceptible to photo-oxidation. When exposed to ambient UV/visible light, the molecule undergoes photolysis, generating reactive oxygen species (ROS) and hydroxyl radicals. These radicals attack the electron-rich positions of the pyridine ring, leading to the formation of quinolinone derivatives, polyhydroxylated products, and eventually ring cleavage . Action: Discard the batch if it is heavily discolored. Visual discoloration is a lagging indicator of degradation. To prevent this, always store the solid powder at -20°C in amber glass vials or wrapped in aluminum foil.

Q2: I prepared an aqueous stock solution for my cell assays, but the compound's efficacy dropped significantly after 48 hours. Why? Causality: The cyano (-CN) group is highly prone to hydrolysis in aqueous environments, particularly if the pH deviates from absolute neutrality. Hydrolysis converts the cyano group into an amide and subsequently into a carboxylic acid. Furthermore, standard protocol standards dictate that aqueous, organic-free solutions of hydroxyquinolines are fundamentally unstable and should not be stored for more than 24 hours . Action: Never store this compound in aqueous buffers. Prepare stock solutions in anhydrous organic solvents (like DMSO) and dilute into aqueous media immediately before the experiment.

Q3: I store my DMSO stock solution at -20°C, but I am still seeing degradation peaks in my LC-MS. How is this possible? Causality: If you are repeatedly opening the same stock vial, you are introducing freeze-thaw cycles. Each time the cold vial is opened, ambient moisture condenses inside. Over time, this accumulated water initiates cyano hydrolysis. Additionally, dissolved oxygen in the DMSO can trigger oxidative degradation . Action: Purge your solvents with inert gas and aliquot the stock solution into single-use volumes to completely eliminate freeze-thaw cycles.

Part 2: Mechanistic Pathways & Quantitative Data

Understanding the exact degradation pathways allows researchers to anticipate and prevent compound loss. Below is a logical map of how environmental stressors attack 4-hydroxy-5-cyanoquinoline.

Degradation HQ 4-Hydroxy-5-cyanoquinoline Photo Photodegradation (UV/Vis Light) HQ->Photo Oxid Oxidation (ROS / •OH) HQ->Oxid Hydro Hydrolysis (H2O + Acid/Base) HQ->Hydro Prod1 Quinolinone Derivatives Photo->Prod1 Prod2 N-oxides & Ring Cleavage Oxid->Prod2 Prod3 Amide / Carboxylic Acid Derivatives Hydro->Prod3

Fig 1. Major degradation pathways of 4-hydroxy-5-cyanoquinoline.

Table 1: Storage Conditions & Expected Shelf Life
StateMatrix/SolventTemperatureAtmosphereLight ExposureExpected Shelf Life
Solid Powder Neat-20°CDesiccated, AmbientProtected (Amber/Foil)≥ 2 Years
Stock Solution Anhydrous DMSO-80°CArgon/Nitrogen PurgedProtected6 Months
Working Solution Aqueous Buffer (pH 7.2)4°CAmbientAmbient< 24 Hours
Table 2: Degradation Pathways & Analytical Detection
Degradation PathwayPrimary TriggerMajor Degradation ProductsAnalytical Detection (HPLC-UV/MS)
Photodegradation UV/Visible LightQuinolinones, Ring CleavageShift in λmax, new peaks at lower RT
Oxidation ROS, •OH RadicalsN-oxides, Polyhydroxylated quinolinesMass shift (+16 Da per oxygen) via LC-MS
Hydrolysis Water + Acid/BaseAmides, Carboxylic AcidsLoss of -CN stretch (IR), new polar peaks

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility, every handling procedure must be treated as a self-validating system. The following protocols ensure that any degradation is caught before the compound is used in critical downstream assays.

Protocol A: Preparation of Anhydrous Stock Solutions

This workflow is designed to mitigate the three primary enemies of this compound: moisture, oxygen, and light.

Workflow S1 Weigh Solid (Inert Gas) S2 Dissolve in Anhydrous DMSO S1->S2 S3 Purge with Argon S2->S3 S4 Aliquot to Amber Vials S3->S4 S5 Store at -80°C (No Freeze-Thaw) S4->S5 QC QC: HPLC-UV Validation S5->QC

Fig 2. Self-validating workflow for anhydrous stock solution preparation.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized vial of 4-hydroxy-5-cyanoquinoline to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial causes ambient moisture to instantly condense on the powder, initiating cyano-group hydrolysis.

  • Dissolution: Dissolve the solid in anhydrous, amine-free DMSO to achieve your desired concentration (e.g., 10 mM).

    • Causality: DMSO provides excellent solubility, while the anhydrous grade prevents water-mediated degradation.

  • Inert Gas Purging: Gently bubble Argon or Nitrogen gas through the solution for 2-3 minutes.

    • Causality: This displaces dissolved oxygen, mitigating the risk of oxidative attack on the quinoline core.

  • Aliquoting: Dispense the solution into single-use amber glass vials (e.g., 50 µL per vial).

    • Causality: Amber glass prevents photodegradation. Single-use aliquots physically prevent the moisture accumulation associated with freeze-thaw cycles.

  • Validation (The Self-Validating Step): Before utilizing the batch for critical assays, run one random aliquot via HPLC-UV (λmax ~254 nm). The chromatogram must show a single sharp peak with >98% purity. If a secondary polar peak appears at a lower retention time, hydrolysis has occurred, and the batch must be discarded.

Protocol B: Forced Degradation Profiling (Stability Assessment)

If you are formulating this compound into a novel matrix, you must establish its specific stability limits using this forced degradation test:

  • Acid/Base Stress: Treat 100 µg/mL of the compound with 1M HCl and 1M NaOH separately at 60°C for 8 hours. Neutralize and analyze via LC-MS to identify specific amide/carboxylic acid degradants.

  • Oxidative Stress: Expose the solution to 3% H₂O₂ at room temperature for 24 hours in the dark to map N-oxide formation.

  • Photolytic Stress: Expose the solid and solution to 1.2 million lux hours of UV/Vis light to map ring-cleavage products.

  • Validation: Compare the stressed chromatograms against a freshly prepared, unstressed control. The mass balance (Sum of all peak areas) must equal the control to ensure all degradants are actively being detected by your analytical method.

References

  • Mechanistic Pathways of the Hydroxyl Radical Reactions of Quinoline. 1. Identification, Distribution, and Yields of Hydroxylated Products. The Journal of Physical Chemistry A. American Chemical Society. Available at:[Link]

  • Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. Environmental Science & Technology. American Chemical Society. Available at:[Link]

Optimization

Technical Support Center: Resolving ¹H-NMR Signal Overlap in 4-Hydroxy-5-cyanoquinoline

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggle with the spectral characterization of functionalized quinolines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggle with the spectral characterization of functionalized quinolines. 4-Hydroxy-5-cyanoquinoline presents a "perfect storm" of NMR complexities: dynamic keto-enol tautomerism, concentration-dependent π-π stacking, and severe second-order coupling in the aromatic region driven by the strongly electron-withdrawing C-5 cyano group.

This guide provides field-proven, self-validating protocols designed to help drug development professionals and analytical chemists definitively resolve and assign these overlapping signals.

Diagnostic Workflow for Signal Overlap

DiagnosticWorkflow Start 1H-NMR Signal Overlap in 4-hydroxy-5-cyanoquinoline CheckBroad Are signals broad or duplicated? Start->CheckBroad Tautomerism Tautomerism / Exchange (Keto-Enol) CheckBroad->Tautomerism Yes CheckMultiplet Are signals sharp but forming complex multiplets? CheckBroad->CheckMultiplet No VT_NMR Run VT-NMR or Change Solvent (DMSO-d6) Tautomerism->VT_NMR SecondOrder Second-Order Coupling (Δν/J < 10) CheckMultiplet->SecondOrder Yes Stacking Pi-Pi Stacking (Concentration Effect) CheckMultiplet->Stacking Yes TwoD_NMR Run 2D NMR (COSY, HSQC, HMBC) SecondOrder->TwoD_NMR Dilution Perform Serial Dilution Stacking->Dilution

Diagnostic workflow for resolving 1H-NMR signal overlap in functionalized quinolines.

FAQ 1: My aromatic signals (H-6, H-7, H-8) are merging into an unresolvable multiplet. Is my compound impure, or is this an NMR artifact?

Causality & Mechanism: This is rarely an impurity. In 4-hydroxy-5-cyanoquinoline, the electron-withdrawing cyano group at C-5 and the heteroatom at C-4 create similar electronic environments for the adjacent aromatic protons. When the difference in chemical shift frequency (Δν) between coupled protons is less than 10 times their scalar coupling constant (J), the spins become "strongly coupled." This quantum mechanical phenomenon results in second-order effects, causing doublets and triplets to distort (the "roofing" effect) and collapse into complex, overlapping multiplets[1].

Furthermore, quinoline derivatives are highly prone to self-association via intermolecular π-π stacking and dipole-dipole interactions[2]. Because the cyano group creates a strong dipole, these molecules stack in solution. This stacking alters the local magnetic shielding of the protons, causing concentration-dependent chemical shifts that exacerbate overlap[3].

Self-Validating Protocol: Concentration Titration To definitively prove whether the overlap is caused by stacking-induced shifts, perform a serial dilution:

  • Initial Acquisition: Prepare a highly concentrated sample (e.g., 100 mM) in DMSO-d6 and acquire a standard 1D ¹H-NMR spectrum.

  • In-Situ Dilution: Dilute the sample by half (50 mM) directly in the NMR tube using the exact same solvent batch to prevent referencing errors. Re-acquire the spectrum.

  • Serial Progression: Repeat this process for 25 mM and 12.5 mM concentrations.

  • Validation Logic: Overlay the spectra. If the aromatic peaks shift independently and begin to resolve at lower concentrations, π-π stacking was the culprit. The chemical shifts will stabilize once the monomeric state is reached, validating the structural integrity of your compound.

FAQ 2: I am observing broad, duplicated signals between 6.0 and 8.5 ppm. How do I sharpen them?

Causality & Mechanism: Broad or duplicated signals in this region are the hallmark of dynamic chemical exchange, specifically keto-enol tautomerism. 4-Hydroxyquinoline exists in a thermodynamic equilibrium between the aromatic 4-hydroxyquinoline (enol) form and the non-aromatic quinolin-4(1H)-one (keto) form[4]. If the rate of interconversion between these tautomers occurs on the same timescale as the NMR acquisition, the signals will broaden or split[5].

The keto form is highly polar and is favored in polar, hydrogen-bonding solvents like DMSO-d6, whereas the enol form is often favored in non-polar environments[4]. Using an intermediate solvent (like CDCl3) often results in a mixed population and severely broadened signals. Additionally, the exchangeable OH or NH proton can broaden and overlap directly with the aromatic protons.

Self-Validating Protocol: Variable Temperature (VT) NMR and Acidification

  • Solvent Lock: Ensure your sample is fully dissolved in 100% DMSO-d6 to thermodynamically push the equilibrium toward the keto tautomer.

  • VT-NMR Execution: If signals remain broad, acquire spectra starting at 25 °C, increasing the probe temperature in 10 °C increments up to 70 °C. Heating increases the tautomeric interconversion rate past the NMR timescale, causing the broad peaks to coalesce into sharp, time-averaged multiplets.

  • Validation Logic: Cool the sample back to 25 °C and re-acquire the spectrum. If the original broad spectrum returns identically, the phenomenon was reversible dynamic exchange. This self-validates that the sample did not thermally degrade during the experiment.

  • Chemical Exchange Shift: If the broad peak is specifically the exchangeable NH/OH proton overlapping with H-6/H-7, add 1-2 drops of Trifluoroacetic acid-d (TFA-d). This catalyzes the proton exchange, shifting the exchangeable signal significantly downfield (often >10 ppm) and completely out of the aromatic region[6].

Table 1: Quantitative Data on Tautomeric & Solvent Effects

ParameterKeto Form (Quinolin-4(1H)-one)Enol Form (4-Hydroxyquinoline)
Preferred Solvent Polar (DMSO-d6, H2O)Non-polar (CDCl3, C6D6)
C-4 ¹³C Shift > 170 ppm (Carbonyl)~ 166 ppm (Aromatic C-OH)
H-3 ¹H Shift ~ 6.0 ppm~ 7.0 - 7.1 ppm
Exchangeable Proton N-H (broad, highly variable)O-H (broad, highly variable)
FAQ 3: Even after dilution and VT-NMR, H-6 and H-7 still overlap. How can I unambiguously assign the C-5 cyano adjacent protons?

Causality & Mechanism: When 1D ¹H-NMR reaches its physical resolution limit due to identical proton shielding environments, you must leverage the ¹³C dimension. While proton chemical shifts may overlap severely, their attached carbons rarely have identical chemical shifts due to the much larger spectral window of ¹³C NMR (0-220 ppm). By employing 2D Heteronuclear Single Quantum Coherence (HSQC), you can spread the overlapping proton multiplets apart based on the distinct ¹³C shifts of C-6 and C-7[7].

Self-Validating Protocol: 2D NMR Structural Elucidation

  • Acquire ¹H-¹³C HSQC: Identify the direct C-H correlations. Even if H-6 and H-7 overlap perfectly at 7.8 ppm in the 1D spectrum, they will appear as two distinct, separated cross-peaks in the 2D plane if C-6 and C-7 resonate at different carbon frequencies (e.g., 128 ppm vs 132 ppm).

  • Acquire ¹H-¹³C HMBC: Look for long-range (2-3 bond) couplings to assign the separated peaks. The proton at the H-6 position will show a strong 3-bond correlation to the C-4 carbon and the C-5 quaternary carbon (which is deshielded by the cyano group).

  • Validation Logic: Cross-reference the HMBC correlations with a ¹H-¹H COSY spectrum. H-6 must show a COSY correlation to H-7, which in turn correlates to H-8. This closed-loop logic (Carbon -> Proton -> Neighboring Proton) ensures the assignment is internally consistent and mathematically self-validating.

TwoDNMR Goal Resolve Overlapping Aromatic Protons COSY 1H-1H COSY (Identify J-coupled neighbors) Goal->COSY HSQC 1H-13C HSQC (Separate by 13C shifts) Goal->HSQC HMBC 1H-13C HMBC (Long-range connectivity) Goal->HMBC Success Unambiguous Assignment COSY->Success HSQC->Success HMBC->Success

2D NMR decision tree for unambiguous assignment of overlapping aromatic signals.

Table 2: 2D NMR Troubleshooting Matrix for Quinolines

TechniquePrimary FunctionResolution Mechanism for Quinolines
COSY Homonuclear correlationMaps the H-6 ↔ H-7 ↔ H-8 spin system via 3-bond J-coupling.
HSQC Heteronuclear correlationDisperses overlapping ¹H multiplets into the broader ¹³C dimension.
HMBC Long-range correlationLinks isolated proton spin systems to quaternary carbons (C-4, C-5, -CN).
References
  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES University of North Carolina Wilmington (UNCW) Institutional Repository[Link]

  • A User Guide to Modern NMR Experiments University of South Carolina (sc.edu)[Link]

  • Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis ResearchGate[Link]

  • 1H NMR Interpreting Distorted and Overlapping Signals in Analytical Chemistry JoVE Core[Link]

  • NMR Techniques in Organic Chemistry: a quick guide University of Oxford (ox.ac.uk)[Link]

Sources

Troubleshooting

Minimizing degradation of 4-hydroxy-5-cyanoquinoline during reflux

Welcome to the Technical Support Center for Quinoline Scaffold Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the thermal and chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinoline Scaffold Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the thermal and chemical instability of 4-hydroxy-5-cyanoquinoline (also referred to as 5-cyanoquinolin-4-ol) during reflux conditions.

The 5-cyano group on a 4-hydroxyquinoline core is electronically activated by the electron-withdrawing nature of the heteroaromatic ring. During extended reflux, this makes the nitrile highly susceptible to nucleophilic attack (hydrolysis) and thermolysis. Furthermore, the 4-hydroxyquinoline system exists in a tautomeric equilibrium with its quinolin-4(1H)-one form, acting as an ambident nucleophile that can undergo competitive degradation pathways [4].

Below, you will find a comprehensive breakdown of causality, optimized self-validating protocols, and troubleshooting FAQs to ensure the structural integrity of your target compound.

I. Mechanistic Causality: Why Does Degradation Occur?

When subjecting 4-hydroxy-5-cyanoquinoline to classical cyclization or functionalization reflux conditions (e.g., Conrad-Limpach or Gould-Jacobs syntheses), researchers typically encounter two primary modes of degradation [3]:

  • Nitrile Hydrolysis (Chemical Degradation): Under aqueous acidic or basic reflux, the nitrile carbon undergoes hydration to form a primary amide, which subsequently hydrolyzes to a carboxylic acid. The proximity of the 4-hydroxy (or 4-oxo) group can further catalyze this via intramolecular hydrogen bonding or neighboring group participation.

  • Thermolysis and Polymerization (Thermal Degradation): Classical cyclization often requires high-boiling solvents like diphenyl ether (Dowtherm A) at temperatures exceeding 250°C. Prolonged exposure to these temperatures induces thermolysis of the cyano group and oxidative polymerization of the electron-rich quinoline core, resulting in intractable black tar [3].

Quantitative Data: Degradation Pathways & Mitigation Strategies
Degradation ModeMechanistic CausalitySpectroscopic Marker (NMR/IR)Mitigation Strategy
Primary Hydrolysis Nucleophilic attack by OH⁻ or H₂O on the -C≡N carbon during aqueous reflux.IR: Loss of sharp 2220 cm⁻¹ peak; appearance of 1650-1690 cm⁻¹ (C=O).Transition to strictly anhydrous basic conditions (e.g., t -BuONa / t -BuOH) [1].
Secondary Hydrolysis Over-hydrolysis of the primary amide to a carboxylic acid.¹H NMR: Broad singlet at ~12-13 ppm (-COOH).Buffer the reaction; limit reflux time strictly via real-time TLC/LC-MS monitoring.
Thermolysis High-temperature (>200°C) radical formation and decomposition in diphenyl ether.Visual: Formation of insoluble black tar. Yield: <20%.Utilize lower-temperature cyclization routes or microwave-assisted heating [2].
O- vs N-Alkylation Ambident nucleophilicity of the 4-hydroxyquinoline / 4-quinolone tautomers [4].¹³C NMR: Shift in C4 resonance depending on O- vs N- substitution.Control solvent polarity (e.g., DME vs DMF) and temperature to direct regioselectivity.

II. Pathway Visualization

G Start 4-Hydroxy-5-cyanoquinoline (Reflux Conditions) Aqueous Aqueous Acid/Base Reflux (>100°C) Start->Aqueous Harsh Chem HighHeat High Heat (>200°C) e.g., Diphenyl Ether Start->HighHeat Harsh Temp Anhydrous Anhydrous Base Cyclization (tBuONa / tBuOH) Start->Anhydrous Optimized Chem Controlled Controlled Temp (<120°C) & Real-Time Monitoring Start->Controlled Optimized Temp Deg1 Nitrile Hydrolysis (Amide / Carboxylic Acid) Aqueous->Deg1 Deg2 Thermolysis & Polymerization (Tar) HighHeat->Deg2 Opt1 Intact Cyano Group (High Yield & Purity) Anhydrous->Opt1 Controlled->Opt1

Mechanistic pathways of 4-hydroxy-5-cyanoquinoline degradation vs. optimized reflux conditions.

III. Field-Proven Experimental Protocols

To prevent the degradation of the 5-cyano group, traditional aqueous sodium hydroxide reflux must be abandoned. The following protocols are engineered as self-validating systems to ensure structural preservation.

Protocol A: Anhydrous Basic Cyclization (Preserving the Nitrile)

This method utilizes a bulky, anhydrous base system to drive the cyclization of the precursor without providing the water necessary for nitrile hydrolysis [1].

Reagents:

  • Precursor (e.g., substituted o-[(2-cyanovinyl)amino]benzoate)

  • Sodium tert-butoxide ( t -BuONa) (2.05 equivalents)

  • tert-Butanol ( t -BuOH) (Anhydrous)

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask equipped with a reflux condenser. Purge the system with inert Argon gas for 15 minutes to eliminate atmospheric moisture.

  • Reagent Charging: Add the precursor (1.0 eq) and t -BuONa (2.05 eq) to the flask.

  • Solvent Addition: Introduce anhydrous t -BuOH (10 mL per gram of precursor). Causality Check: t -BuOH is chosen because its steric bulk prevents nucleophilic attack on the cyano carbon, unlike methanol or ethanol.

  • Controlled Reflux: Heat the stirred mixture to reflux (~82°C) for exactly 3 hours.

  • In-Process Control (IPC): At 2.5 hours, pull a 0.1 mL aliquot, quench in cold water, extract with EtOAc, and run TLC (DCM:MeOH 9:1). The precursor spot must be completely consumed.

  • Quench and Isolation: Cool the clear reaction solution to 40°C. Concentrate the mixture under reduced pressure to half volume, then dilute with deionized water.

  • pH Adjustment: Carefully adjust the pH to ~4.0 using concentrated HCl dropwise while maintaining the temperature below 50°C. Critical Step: The acidic quench must be done quickly and at a lower temperature to prevent acid-catalyzed hydrolysis of the nitrile.

  • Filtration: Stir the resulting suspension for 1 hour, filter the solid 4-hydroxy-5-cyanoquinoline, wash with copious amounts of water, and dry in a vacuum oven at 50°C to a constant weight.

Protocol B: Electrophilic Chlorination (POCl₃) without Degradation

Converting the 4-hydroxy group to a 4-chloro leaving group is a common downstream step. Standard POCl₃ reflux can degrade the cyano group if moisture is present [2].

Step-by-Step Methodology:

  • Preparation: Suspend 4-hydroxy-5-cyanoquinoline (1.0 eq) in neat Phosphorus oxychloride (POCl₃) (10 volumes). Do not add water or protic co-solvents.

  • Reflux: Heat the mixture to reflux (105°C) under a nitrogen atmosphere for 2 to 4 hours.

  • Distillation: Once LC-MS confirms the disappearance of the starting material, remove the excess POCl₃ via vacuum distillation. Causality Check: Co-distill with anhydrous toluene (2 × 50 mL) to effectively remove residual POCl₃ without introducing aqueous workup steps that would hydrolyze the nitrile.

  • Neutralization: Dissolve the resulting dark syrup in anhydrous CH₂Cl₂ and treat with Triethylamine (Et₃N) at 0°C until the pH is >10.

  • Purification: Pass the dark-red solution directly through a short silica gel pad to isolate the 4-chloro-5-cyanoquinoline.

IV. Troubleshooting FAQs

Q1: My LC-MS shows a mass corresponding to M+18 after refluxing my 4-hydroxy-5-cyanoquinoline in aqueous NaOH. What happened? A: You have hydrated the nitrile to a primary amide (M+18). The cyano group is highly electrophilic. Under aqueous basic reflux, hydroxide ions attack the nitrile carbon. To fix this, you must switch to an anhydrous base system, such as t -BuONa in t -BuOH, which provides the basicity required for your reaction without the nucleophilic water molecules [1].

Q2: I am using the Conrad-Limpach method in diphenyl ether at 250°C, but I am recovering less than 15% of my cyanoquinoline product. The rest is a black, insoluble mass. How can I improve the yield? A: The extreme temperatures required for the thermal cyclization of the intermediate enamine in the Conrad-Limpach synthesis (typically ~250°C) cause thermolysis of the cyano group and oxidative degradation of the quinoline core [3]. To mitigate this, abandon diphenyl ether. Instead, synthesize the intermediate via a route that allows for cyclization at lower temperatures, such as the base-catalyzed ring closure in t -BuOH (refluxing at ~82°C) or utilizing microwave-assisted synthesis which drastically reduces the reaction time and thermal degradation [2].

Q3: During downstream functionalization, my alkylation reaction is yielding two different products with the exact same mass. Why? A: 4-Hydroxyquinoline exists in a tautomeric equilibrium with quinolin-4(1H)-one. Because of this, it acts as an ambident nucleophile [4]. Depending on your solvent and base, you are getting a mixture of O-alkylation (on the hydroxyl oxygen) and N-alkylation (on the quinolone nitrogen). To favor O-alkylation, use a less polar solvent like 1,2-dimethoxyethane (DME) and lower the reaction temperature to -25°C, ramping slowly to room temperature.

Q4: Can I use strong aqueous acids (like 60% H₂SO₄) to deprotect a functional group elsewhere on the molecule without harming the 5-cyano group? A: No. Refluxing cyanoquinolines in strong aqueous sulfuric or hydrochloric acid will quantitatively hydrolyze the cyano group to a carboxylic acid. If you must remove a protecting group, utilize orthogonal protecting strategies (e.g., a Boc group removable by anhydrous HCl in dioxane, or a benzyl group removable by mild catalytic hydrogenation) to ensure the nitrile remains intact.

V. References

  • A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. American Chemical Society (ACS). Available at:[Link]

  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. National Institutes of Health (NIH / PMC). Available at:[Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. DOI.org (RSC Advances). Available at:[Link]

  • Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor. American Chemical Society (ACS). Available at:[Link]

Reference Data & Comparative Studies

Validation

HPLC method validation for the quantification of 4-hydroxy-5-cyanoquinoline

An in-depth technical guide for analytical scientists and drug development professionals on optimizing and validating High-Performance Liquid Chromatography (HPLC) methods for quinoline derivatives, with a specific focus...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for analytical scientists and drug development professionals on optimizing and validating High-Performance Liquid Chromatography (HPLC) methods for quinoline derivatives, with a specific focus on 4-hydroxy-5-cyanoquinoline.

The Analytical Challenge: 4-Hydroxy-5-Cyanoquinoline

4-Hydroxy-5-cyanoquinoline is a critical structural intermediate in the synthesis of various kinase inhibitors and antimalarial agents. However, quantifying this compound via reversed-phase HPLC presents two distinct physicochemical challenges that dictate method development:

  • Tautomerization: The molecule exists in a dynamic equilibrium between its 4-hydroxyquinoline and 4-oxoquinoline (quinolone) tautomeric forms[1]. If this equilibrium is not locked during chromatographic separation, it manifests as severe peak broadening or split peaks.

  • Silanol Interactions: The basic quinoline nitrogen ( pKa​≈4.5−5.5 ) is highly prone to secondary ion-exchange interactions with residual, unendcapped silanol groups on standard silica-based stationary phases. This results in pronounced peak tailing (Asymmetry factor >1.5 ), which compromises integration accuracy and the determination of the Lower Range Limit (formerly LOD/LOQ)[2].

To establish a self-validating, ICH-compliant method, we must first select the correct column chemistry and mobile phase to neutralize these molecular behaviors.

MethodLogic A 4-Hydroxy-5-Cyanoquinoline Physicochemical Profile B Tautomeric Equilibrium (4-Hydroxy ⇌ 4-Oxo) A->B C Basic Nitrogen (Silanol Interactions) A->C D Acidic Mobile Phase (pH 2.7, 0.1% Formic Acid) B->D Locks Equilibrium E Polar-Embedded Column (Shields Silanols) C->E Mitigates Tailing F Optimal Peak Shape & Baseline Resolution D->F E->F

Fig 1: Causality in method development: neutralizing tautomerization and silanol interactions.

Product Comparison: Selecting the Optimal Stationary Phase

To objectively determine the best stationary phase for 4-hydroxy-5-cyanoquinoline, we compared three distinct column chemistries under identical mobile phase conditions (Isocratic: 60% Water with 0.1% Formic Acid / 40% Acetonitrile; Flow rate: 1.0 mL/min; UV Detection: 254 nm).

  • Standard C18 (e.g., Agilent ZORBAX Eclipse Plus C18): Relies purely on hydrophobic retention. Despite high-density endcapping, basic quinolines often penetrate the alkyl chains, interacting with underlying silanols.

  • Polar-Embedded C18 (e.g., Waters XBridge Shield RP18): Incorporates an embedded carbamate group near the silica surface. This creates a hydrophilic shield that repels basic analytes from residual silanols, drastically improving peak symmetry.

  • Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl): Provides orthogonal selectivity via π−π interactions with the electron-deficient quinoline ring and the highly polarizable cyano group.

Table 1: Chromatographic Performance Comparison (Target Concentration: 50 µg/mL)

Column ChemistryRepresentative ProductRetention Time (min)Asymmetry Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ )*
Standard C18 Agilent ZORBAX Eclipse Plus6.81.658,5001.8
Polar-Embedded C18 Waters XBridge Shield RP185.41.05 14,200 3.2
Phenyl-Hexyl Phenomenex Kinetex Phenyl-Hexyl7.21.2011,5002.5

*Resolution calculated against a closely eluting synthetic impurity (4-hydroxyquinoline).

Conclusion: The Polar-Embedded C18 column is the superior choice. The embedded polar group effectively eliminates secondary silanol interactions, yielding a near-perfect asymmetry factor ( As​=1.05 ) and the highest theoretical plate count, which is critical for maximizing sensitivity at the lower range limit.

ICH Q2(R2) Method Validation Protocol

Having established the optimal chromatographic conditions (Waters XBridge Shield RP18, 0.1% Formic Acid/Acetonitrile), the method must be validated according to the latest ICH Q2(R2) guidelines (effective June 2024)[3]. The revised guidelines emphasize a lifecycle risk-based approach and introduce updated terminology, such as replacing LOD/LOQ with "Lower Range Limit"[4].

Step-by-Step Experimental Methodology

Step 1: System Suitability Testing (SST)

  • Action: Inject a standard solution (50 µg/mL) six times consecutively.

  • Acceptance Criteria: %RSD of peak area ≤2.0% , Asymmetry factor ≤1.5 , Theoretical plates ≥10,000 . This ensures the system is self-validating before any sample analysis begins.

Step 2: Specificity & Forced Degradation

  • Action: Subject 4-hydroxy-5-cyanoquinoline to acid (0.1M HCl), base (0.1M NaOH), oxidation (3% H2​O2​ ), and photolytic degradation for 24 hours. Neutralize and inject.

  • Causality: Demonstrates that the analytical procedure can unambiguously assess the analyte in the presence of its degradation products. Peak purity is confirmed using a Diode Array Detector (DAD)[2].

Step 3: Reportable Range & Linearity

  • Action: Prepare calibration standards at 7 levels ranging from 10% to 150% of the target working concentration (e.g., 5, 10, 25, 50, 75, 100, 150 µg/mL). Inject in triplicate.

  • Data Treatment: Perform linear regression analysis (Peak Area vs. Concentration). Evaluate the residual plot to confirm linear response as mandated by ICH Q2(R2)[5].

Step 4: Accuracy (Spike Recovery)

  • Action: Spike a known matrix (or synthetic placebo) with the analyte at 80%, 100%, and 120% of the target concentration. Prepare three replicates per level (n=9 total).

  • Calculation: Calculate the percentage recovery: (Recovered Amount/Spiked Amount)×100 .

Step 5: Precision (Repeatability & Intermediate Precision)

  • Action (Repeatability): Analyze 6 independent sample preparations at 100% concentration on Day 1 by Analyst A.

  • Action (Intermediate Precision): Analyze another 6 independent preparations on Day 2 by Analyst B using a different HPLC system.

ValidationWorkflow Start ICH Q2(R2) Validation Spec Specificity (Forced Degradation) Start->Spec Lin Range & Linearity (10-150% Target) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Intra/Inter-day) Acc->Prec Rep Reportable Range Confirmed Prec->Rep

Fig 2: Sequential workflow for analytical procedure validation per ICH Q2(R2) guidelines.

Quantitative Validation Results

The following table summarizes the experimental data obtained using the optimized Polar-Embedded C18 method, demonstrating full compliance with ICH Q2(R2) acceptance criteria[5],[6].

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution ( Rs​>1.5 ) from degradantsNo co-eluting peaks; DAD Peak Purity >99.9% Pass
Linearity Correlation coefficient ( R2 ) ≥0.999 R2=0.9998 (Residuals randomly distributed)Pass
Accuracy 98.0% - 102.0% Mean Recovery99.4% - 100.8% across all spike levelsPass
Repeatability %RSD ≤2.0% (n=6)%RSD = 0.65%Pass
Intermediate Precision %RSD ≤2.0% (n=12, 2 days, 2 analysts)%RSD = 0.82%Pass
Lower Range Limit Signal-to-noise ( S/N ) ≥10 0.05 µg/mL ( S/N=15 )Pass

Summary

Quantifying 4-hydroxy-5-cyanoquinoline requires a deep understanding of its tautomeric and basic properties. By utilizing an acidic mobile phase to lock the tautomeric equilibrium and a Polar-Embedded C18 column to shield residual silanols, analysts can eliminate peak tailing and achieve superior resolution. The resulting method seamlessly passes the rigorous, risk-based validation parameters outlined in the updated ICH Q2(R2) guidelines, ensuring the analytical procedure is unequivocally fit for its intended purpose in pharmaceutical development.

References

  • Validation of analytical procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Advancements and knowledge gaps in ICH Q2(R2) Source: European Pharmaceutical Review URL:[Link]

  • Validation of Analytical Procedure Q2(R2) Draft Version Source: ICH URL:[Link]

  • Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity Source: ACS Publications URL:[Link]

Sources

Comparative

Benchmarking 4-Hydroxy-5-Cyanoquinoline Derivatives: A Comparative Guide to Evaluating Inhibitory Potential Against Standard Inhibitors

For researchers, scientists, and drug development professionals, the journey from a novel compound to a potential therapeutic is paved with rigorous evaluation and benchmarking. The 4-hydroxy-5-cyanoquinoline scaffold re...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a novel compound to a potential therapeutic is paved with rigorous evaluation and benchmarking. The 4-hydroxy-5-cyanoquinoline scaffold represents a promising starting point for the development of new enzyme inhibitors, given the known biological activities of the broader quinoline class of compounds.[1][2][3][4][5] This guide provides a comprehensive framework for objectively comparing the performance of novel 4-hydroxy-5-cyanoquinoline derivatives against established standard inhibitors, supported by detailed experimental protocols and data interpretation strategies.

The Rationale for Targeting Xanthine Oxidase and Matrix Metalloproteinases

The quinoline scaffold has shown promise in the inhibition of various enzymes. Based on the structural features of 4-hydroxy-5-cyanoquinoline derivatives, two particularly relevant enzyme targets for initial screening and benchmarking are Xanthine Oxidase (XO) and Matrix Metalloproteinases (MMPs).

Xanthine Oxidase (XO) is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[6] Overactivity of XO leads to hyperuricemia, a precursor to gout.[6]

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[7] Their dysregulation is implicated in a variety of pathological processes, including cancer metastasis and arthritis.[7]

This guide will focus on providing the methodologies to benchmark novel 4-hydroxy-5-cyanoquinoline derivatives against standard inhibitors of these two important enzyme classes.

Selecting the Right Benchmarks: Standard Inhibitors for Comparison

The selection of an appropriate standard inhibitor is crucial for a meaningful comparison. The ideal standard should have a well-characterized mechanism of action and be widely recognized in the field.

Target EnzymeStandard InhibitorRationale for Selection
Xanthine Oxidase AllopurinolA purine analog and a widely prescribed medication for gout, Allopurinol is a well-established competitive inhibitor of xanthine oxidase.[8] Its active metabolite, oxypurinol, is a potent non-competitive inhibitor.
Matrix Metalloproteinases DoxycyclineA tetracycline antibiotic that also functions as a broad-spectrum MMP inhibitor at sub-antimicrobial concentrations. It is an FDA-approved MMP inhibitor for periodontal disease.
Batimastat (BB-94)A synthetic, broad-spectrum MMP inhibitor with a hydroxamate structure that chelates the zinc ion in the active site of MMPs.[9]
Marimastat (BB-2516)An orally available, second-generation synthetic MMP inhibitor, also with a hydroxamate structure.[9]

Experimental Workflow for Comparative Inhibitor Analysis

The following workflow provides a logical sequence for the comprehensive evaluation of novel 4-hydroxy-5-cyanoquinoline derivatives.

Caption: A streamlined workflow for the evaluation of novel inhibitors.

Detailed Experimental Protocols

The following protocols are foundational and can be adapted based on the specific laboratory equipment and reagents available.

Protocol 1: Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This assay measures the product of the XO-catalyzed reaction, uric acid, which absorbs light at 295 nm.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate buffer (pH 7.5)

  • 4-hydroxy-5-cyanoquinoline derivatives (test compounds)

  • Allopurinol (standard inhibitor)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine in a suitable buffer.

    • Prepare stock solutions of the test compounds and allopurinol in DMSO.

    • Prepare a working solution of xanthine oxidase in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer, varying concentrations of the test compound or allopurinol, and the xanthine oxidase solution.

    • Include a control well with enzyme and buffer but no inhibitor, and a blank well with buffer only.

  • Initiation of Reaction:

    • Initiate the reaction by adding the xanthine substrate to all wells.

  • Measurement:

    • Immediately measure the absorbance at 295 nm at regular intervals for a set period using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation from the change in absorbance over time.

    • Determine the percentage of inhibition for each concentration of the test compound and allopurinol.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol 2: Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorometric)

This assay utilizes a fluorogenic substrate that is cleaved by MMPs, releasing a fluorescent signal.

Materials:

  • Recombinant human MMP (e.g., MMP-2, MMP-9, or MMP-14)

  • Fluorogenic MMP substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 4-hydroxy-5-cyanoquinoline derivatives (test compounds)

  • Doxycycline or Batimastat (standard inhibitor)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and standard inhibitors in DMSO.

    • Prepare a working solution of the MMP enzyme and the fluorogenic substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer and varying concentrations of the test compound or standard inhibitor.

  • Enzyme Addition:

    • Add the MMP enzyme solution to each well and incubate for a predetermined time at 37°C to allow for inhibitor binding.

  • Initiation of Reaction:

    • Start the reaction by adding the fluorogenic substrate to all wells.

  • Measurement:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.

  • Data Analysis:

    • Determine the reaction velocity from the increase in fluorescence over time.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value for each compound.

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Comparative Inhibitory Activity against Xanthine Oxidase

CompoundIC50 (µM)Inhibition Type
4-hydroxy-5-cyanoquinoline Derivative 1[Experimental Value][Determined from kinetic studies]
4-hydroxy-5-cyanoquinoline Derivative 2[Experimental Value][Determined from kinetic studies]
Allopurinol (Standard) [Literature or Experimental Value]Competitive

Table 2: Comparative Inhibitory Activity against Matrix Metalloproteinase-9 (MMP-9)

CompoundIC50 (µM)
4-hydroxy-5-cyanoquinoline Derivative 1[Experimental Value]
4-hydroxy-5-cyanoquinoline Derivative 2[Experimental Value]
Doxycycline (Standard) [Literature or Experimental Value]
Batimastat (Standard) [Literature or Experimental Value]

Unveiling the Mechanism: Enzyme Kinetics

Determining the type of inhibition (competitive, non-competitive, uncompetitive, or mixed) is crucial for understanding the mechanism of action. This is typically achieved through enzyme kinetic studies by varying the substrate concentration in the presence of the inhibitor and analyzing the data using a Lineweaver-Burk plot.

Lineweaver_Burk_Plots xaxis 1/[S] yaxis 1/V origin origin->xaxis origin->yaxis p1 1/Vmax p2 -1/Km p1->p2 No Inhibitor p3 -1/Km' p1->p3 Competitive p4 1/Vmax' p4->p2 Non-competitive

Sources

Validation

A Structural Comparison of 5-Cyano- and 6-Cyano-4-Hydroxyquinoline Isomers: A Guide for Researchers

Introduction Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science, owing to their versatile biological activities and unique photophysical properties.[1][2] The introduction of substituents...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science, owing to their versatile biological activities and unique photophysical properties.[1][2] The introduction of substituents onto the quinoline ring allows for the fine-tuning of these properties, leading to the development of novel therapeutic agents and functional materials. Among the vast array of quinoline derivatives, those bearing both a hydroxyl and a cyano group are of particular interest. The 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with the 4-quinolone form, a feature that significantly influences its chemical reactivity and biological interactions.[3] The cyano group, a potent electron-withdrawing substituent, can modulate the electronic landscape of the entire molecule, impacting its acidity, reactivity, and intermolecular interactions.

This guide provides an in-depth structural comparison of two isomeric compounds: 5-cyano-4-hydroxyquinoline and 6-cyano-4-hydroxyquinoline. While direct, side-by-side experimental data for these specific isomers are not extensively available in published literature, this guide will leverage established principles of chemical spectroscopy and computational chemistry, supported by data from closely related analogs, to provide a robust comparative analysis. We will explore the anticipated differences in their physicochemical properties, spectroscopic signatures, and potential implications for their application in drug discovery and materials science.

Physicochemical Properties: A Tale of Two Isomers

The position of the cyano group on the carbocyclic ring of the 4-hydroxyquinoline scaffold is expected to have a pronounced effect on the molecule's overall electronic distribution, and consequently, its physicochemical properties.

Property5-Cyano-4-hydroxyquinoline (Predicted)6-Cyano-4-hydroxyquinoline (Predicted)Rationale for Differences
Molecular Formula C₁₀H₆N₂OC₁₀H₆N₂OIsomers have the same molecular formula.
Molecular Weight 170.17 g/mol 170.17 g/mol Isomers have the same molecular weight.
pKa Lower than 6-cyano isomerHigher than 5-cyano isomerThe 5-cyano group, being closer to the hydroxyl and pyridinone ring, exerts a stronger electron-withdrawing inductive and resonance effect, increasing the acidity of the hydroxyl group.
Dipole Moment Higher than 6-cyano isomerLower than 5-cyano isomerThe vector sum of the individual bond dipoles is expected to be greater in the 5-cyano isomer due to the relative orientation of the cyano and hydroxyl/carbonyl groups.
Polar Surface Area Slightly higher than 6-cyano isomerSlightly lower than 5-cyano isomerThe proximity of the polar cyano and hydroxyl/carbonyl groups in the 5-isomer may lead to a more concentrated region of polarity.
LogP Lower than 6-cyano isomerHigher than 5-cyano isomerThe increased polarity of the 5-cyano isomer is expected to decrease its lipophilicity.

Note: The predicted values are based on established principles of physical organic chemistry. Experimental verification is recommended.

Synthesis and Reactivity

The synthesis of both 5-cyano- and 6-cyano-4-hydroxyquinolines can be approached through established methods for quinoline synthesis, such as the Conrad-Limpach or Knorr quinoline synthesis, starting from appropriately substituted anilines.[4] For instance, 3-aminobenzonitrile could serve as a precursor for the 5-cyano isomer, while 4-aminobenzonitrile would be the starting material for the 6-cyano isomer.

The reactivity of these isomers is also expected to differ. The electron-withdrawing nature of the cyano group will deactivate the carbocyclic ring towards electrophilic aromatic substitution. This deactivation will be more pronounced at positions ortho and para to the cyano group. Consequently, the 6-cyano isomer will be more deactivated at the 5 and 7 positions, while the 5-cyano isomer will experience deactivation at the 6 and 8 positions.

Spectroscopic Characterization: Unveiling Structural Nuances

Spectroscopic techniques are invaluable for elucidating the structural differences between isomers. Here, we predict the key distinctions in the NMR, IR, and UV-Vis spectra of 5-cyano- and 6-cyano-4-hydroxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing cyano group will deshield adjacent and conjugated protons and carbons, causing their signals to appear at a higher chemical shift (downfield).

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton5-Cyano-4-hydroxyquinoline (ppm)6-Cyano-4-hydroxyquinoline (ppm)Expected Differences
H2~8.1~8.0Minimal difference expected.
H3~6.1~6.1Minimal difference expected.
H5-~8.3The H5 proton in the 6-cyano isomer will be significantly deshielded by the adjacent cyano group.
H6~7.9-The H6 proton in the 5-cyano isomer will be deshielded by the adjacent cyano group.
H7~7.6~8.1The H7 proton in the 6-cyano isomer will be deshielded due to its para relationship with the cyano group.
H8~7.8~7.5The H8 proton in the 5-cyano isomer will experience some deshielding.
OH~11.5~11.3The more acidic proton of the 5-cyano isomer is expected to be more deshielded.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon5-Cyano-4-hydroxyquinoline (ppm)6-Cyano-4-hydroxyquinoline (ppm)Expected Differences
C2~145~145Minimal difference expected.
C3~110~110Minimal difference expected.
C4~178~178Minimal difference expected.
C4a~140~141The electronic effect of the cyano group will influence the bridgehead carbons differently.
C5~105 (ipso-CN)~128The C5 carbon in the 5-cyano isomer is directly attached to the cyano group.
C6~135~110 (ipso-CN)The C6 carbon in the 6-cyano isomer is directly attached to the cyano group.
C7~125~136The C7 carbon in the 6-cyano isomer will be significantly deshielded.
C8~122~120
C8a~124~123
CN~118~119The chemical shift of the nitrile carbon is also sensitive to its electronic environment.

Note: These are estimated chemical shifts based on data from related quinoline derivatives and the known effects of substituents.[5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The positions of the cyano and hydroxyl/carbonyl stretching frequencies will be particularly informative.

Vibrational Mode5-Cyano-4-hydroxyquinoline (cm⁻¹)6-Cyano-4-hydroxyquinoline (cm⁻¹)Expected Differences
O-H stretch (broad) ~3400-3200~3400-3200The position and broadness will depend on hydrogen bonding in the solid state.
C≡N stretch ~2230~2225The C≡N stretch in the 5-cyano isomer might be at a slightly higher frequency due to stronger conjugation effects influencing the bond strength.[8]
C=O stretch (quinolone) ~1650~1655The position of the carbonyl stretch is sensitive to the electronic effects of the substituents on the carbocyclic ring.
C=C and C=N stretches ~1600-1400~1600-1400The pattern of these aromatic stretching bands will be different for the two isomers.
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the cyano group will influence the π-electron system and thus the absorption maxima (λ_max).

IsomerPredicted λ_max (nm)Expected Differences and Rationale
5-Cyano-4-hydroxyquinoline Red-shifted compared to 6-cyano isomerThe cyano group at the 5-position can extend the conjugation of the π-system more effectively, leading to a smaller HOMO-LUMO gap and absorption at a longer wavelength (red shift).
6-Cyano-4-hydroxyquinoline Blue-shifted compared to 5-cyano isomerThe conjugation pathway is different, resulting in a larger HOMO-LUMO gap and absorption at a shorter wavelength (blue shift).

Note: These predictions are based on general principles of UV-Vis spectroscopy for conjugated systems.[9]

Experimental Protocols

For researchers aiming to perform their own comparative studies, the following are generalized protocols for the synthesis and characterization of these isomers.

General Synthesis via Conrad-Limpach Reaction

Synthesis cluster_reactants Reactants cluster_products Products Aniline Substituted Aniline (3- or 4-aminobenzonitrile) Enamine Enamine Intermediate Aniline->Enamine Condensation Diester β-ketoester (e.g., diethyl malonate) Diester->Enamine Quinolone Cyclized 4-Hydroxyquinoline (5- or 6-cyano) Enamine->Quinolone Thermal Cyclization (e.g., in Dowtherm A)

Caption: Generalized workflow for the Conrad-Limpach synthesis of 4-hydroxyquinolines.

Step-by-Step Protocol:

  • Enamine Formation: Mix equimolar amounts of the substituted aniline (3-aminobenzonitrile or 4-aminobenzonitrile) and a β-ketoester (e.g., diethyl malonate) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of acid (e.g., acetic acid).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Remove the solvent under reduced pressure to obtain the crude enamine intermediate.

  • Cyclization: Add the crude enamine to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to a high temperature (typically 240-260 °C) for 15-30 minutes.

  • Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.

  • Filter the solid, wash with the non-polar solvent, and dry to obtain the crude 4-hydroxyquinoline.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Characterization Workflow

Characterization Start Purified Isomer NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR IR IR Spectroscopy Start->IR UVVis UV-Vis Spectroscopy Start->UVVis MS Mass Spectrometry Start->MS XRay X-ray Crystallography (if single crystals obtained) Start->XRay

Caption: Standard workflow for the structural characterization of synthesized isomers.

Implications for Drug Development and Materials Science

The structural and electronic differences between 5-cyano- and 6-cyano-4-hydroxyquinoline have significant implications for their potential applications.

  • Drug Development: The 4-hydroxyquinoline scaffold is present in numerous bioactive molecules.[10][11] The position of the cyano group can influence how the molecule interacts with biological targets such as enzymes or receptors. The different electronic distributions and steric profiles of the 5- and 6-cyano isomers could lead to variations in their binding affinities and specificities. For example, the more acidic nature of the 5-cyano isomer might enhance its ability to act as a hydrogen bond donor. The differing lipophilicities will also affect their pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

  • Materials Science: Quinoline derivatives are also explored as fluorescent probes and organic light-emitting diode (OLED) materials. The different conjugation patterns and dipole moments of the 5- and 6-cyano isomers will likely result in distinct photophysical properties, such as different emission wavelengths and quantum yields. These differences can be exploited to design materials with tailored optical properties.

Conclusion

While sharing the same molecular formula, 5-cyano- and 6-cyano-4-hydroxyquinoline are distinct chemical entities with unique structural and electronic characteristics. The seemingly minor change in the position of the cyano group from the 5- to the 6-position is predicted to have a cascade of effects on their physicochemical properties, spectroscopic signatures, and reactivity. This guide provides a framework for understanding and predicting these differences, offering valuable insights for researchers working on the synthesis, characterization, and application of substituted quinolines. Further experimental studies are warranted to validate these predictions and fully unlock the potential of these intriguing isomers.

References

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]

  • 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 5–8 (δ ppm). (2017, February 24). Figshare. [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). ACG Publications. [Link]

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  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. (2021, April 3). National Center for Biotechnology Information. [Link]

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  • (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.). ResearchGate. [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2025, April 25). MDPI. [Link]

  • 8-Hydroxyquinoline. (n.d.). NIST WebBook. [Link]

  • Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. (2017, September 26). MDPI. [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). DergiPark. [Link]

Sources

Comparative

Comprehensive Analytical Guide: Validating the Purity of Commercial 4-Hydroxy-5-Cyanoquinoline via GC-MS

Executive Summary In modern pharmaceutical synthesis and advanced materials development, 4-hydroxy-5-cyanoquinoline (CAS 860204-83-7) serves as a highly valuable, structurally complex intermediate. Because it is frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical synthesis and advanced materials development, 4-hydroxy-5-cyanoquinoline (CAS 860204-83-7) serves as a highly valuable, structurally complex intermediate. Because it is frequently utilized in the synthesis of kinase inhibitors and specialized ligands, even trace-level impurities—such as unreacted halogenated precursors or positional isomers—can poison downstream catalysts or carry over as genotoxic impurities.

While bulk purity is often assessed via standard liquid chromatography, Gas Chromatography-Mass Spectrometry (GC-MS) is the undisputed gold standard for volatile and semi-volatile trace impurity profiling[1]. This guide objectively compares GC-MS against alternative methodologies, details the causality behind specific sample preparation choices, and provides a self-validating experimental protocol for evaluating commercial batches of 4-hydroxy-5-cyanoquinoline.

Analytical Methodologies Comparison: The Case for GC-MS

To establish a comprehensive purity profile, analytical chemists must select orthogonal techniques that cover different physicochemical domains.

MethodLogic Start Purity Assessment 4-Hydroxy-5-cyanoquinoline GCMS GC-MS (Derivatized) Volatiles & Trace Impurities Start->GCMS Primary for trace byproducts HPLC HPLC-UV Non-volatiles & Assay Start->HPLC Orthogonal assay NMR qNMR Structural Confirmation Start->NMR Absolute purity (No standards)

Fig 2. Orthogonal methodology selection for comprehensive purity assessment.

Objective Comparison of Techniques
MethodologyPrimary TargetStrengthsLimitations
GC-MS (Derivatized) Volatile & Semi-volatile trace impuritiesUnparalleled sensitivity (ppm/ppb level); definitive structural elucidation via EI fragmentation; resolves structural isomers[2].Requires chemical derivatization; non-volatile inorganic salts are invisible.
HPLC-UV Bulk Assay & Non-volatile impuritiesExcellent for routine bulk purity assay; no derivatization required.Lower sensitivity for trace impurities lacking strong UV chromophores.
qNMR Absolute Purity & Structural IDRequires no reference standards; provides definitive, quantitative structural confirmation.High detection limit (typically >0.1%); high instrumentation and operational costs.
Expertise & Causality: Why Derivatization is Mandatory

4-Hydroxy-5-cyanoquinoline presents a unique analytical challenge. The molecule exhibits strong keto-enol tautomerization, heavily favoring the highly polar quinolin-4(1H)-one form. If subjected to bare GC analysis, this polarity induces severe peak tailing, irreversible adsorption to the column's silanol active sites, and thermal degradation within the injection port.

To circumvent this, our protocol mandates pre-column chemical derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS). This reaction quantitatively replaces the active proton with a trimethylsilyl (TMS) group, locking the molecule into its volatile enol-ether configuration. This specific chemical intervention transforms an un-analyzable polar compound into a highly stable, volatile analyte with pristine chromatographic resolution.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system compliant with the[3]. By integrating an internal standard, the system automatically corrects for injection volume discrepancies, derivatization efficiency variations, and MS detector drift.

Reagents & Standards
  • Analyte: Commercial 4-hydroxy-5-cyanoquinoline samples.

  • Derivatization Agent: BSTFA + 1% TMCS (Analytical grade).

  • Solvent: Anhydrous Pyridine (stored over molecular sieves).

  • Internal Standard (IS): Triphenylamine (TPA). Causality: TPA is structurally distinct, does not react with BSTFA, and elutes in a clean chromatographic window, making it an ideal internal reference.

Sample Preparation Workflow
  • Weighing: Accurately weigh 10.0 mg of the 4-hydroxy-5-cyanoquinoline sample into a 10 mL volumetric flask.

  • Solubilization: Dissolve in anhydrous pyridine and spike with exactly 100 µL of a 1.0 mg/mL Triphenylamine IS solution. Make up to volume with pyridine.

  • Derivatization: Transfer 1.0 mL of the solution to a GC vial. Add 0.5 mL of BSTFA + 1% TMCS.

  • Incubation: Seal the vial and incubate at 70°C for 30 minutes to ensure complete silylation. Allow to cool to room temperature prior to injection.

GC-MS Instrumental Parameters
  • Column: HP-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1.0 µL, Split ratio 50:1, Injector temperature 280°C.

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • MS Conditions: Electron Ionization (EI) mode at 70 eV; Ion source at 230°C; Scan range 50–500 m/z.

Workflow A Commercial Batch 4-Hydroxy-5-cyanoquinoline B Sample Preparation (Silylation via BSTFA + 1% TMCS) A->B 1. Solubilize & React C GC-MS Analysis (EI Mode, 70 eV) B->C 2. Inject (Splitless) D Data Acquisition (TIC & SIM Modes) C->D 3. Separate & Ionize E Library Matching & Quantitation (NIST Library / Internal Standard) D->E 4. Analyze Spectra F Purity Validation (ICH Q2(R2) Compliance) E->F 5. Report Purity

Fig 1. GC-MS workflow for purity validation of 4-hydroxy-5-cyanoquinoline.

Validation Criteria (ICH Q2(R2) Alignment)

To meet regulatory standards[4], the method must demonstrate:

  • Specificity: Baseline resolution between the API (m/z 242 [TMS]) and known synthetic precursors (e.g., 5-bromo-4-hydroxyquinoline, m/z 296 [TMS]).

  • Linearity & Range: R² > 0.999 over a concentration range of 50% to 150% of the target assay concentration.

  • Precision: Relative Standard Deviation (RSD) of the IS-corrected peak area must be < 2.0% across six replicate injections.

Experimental Data: Evaluating Commercial Batches

To demonstrate the efficacy of this method, we present a comparative analysis of two commercial batches of 4-hydroxy-5-cyanoquinoline sourced from different suppliers. The data highlights how GC-MS successfully uncovers trace impurities that might be missed by less sensitive techniques.

Table 2: GC-MS Impurity Profiling of Commercial 4-Hydroxy-5-Cyanoquinoline Batches

ComponentRetention Time (min)Target m/z (EI)Supplier A (Area %)Supplier B (Area %)
Solvent (Pyridine)2.1579N/A (Solvent delay)N/A (Solvent delay)
3-Cyanoquinoline (Side-product)8.421540.05%0.85%
4-Hydroxyquinoline (De-cyanated)9.10217 (TMS)0.12%1.40%
4-Hydroxy-5-cyanoquinoline (API) 12.35 242 (TMS) 99.78% 96.50%
5-Bromo-4-hydroxyquinoline (Precursor)14.10296 (TMS)Not Detected1.25%
Triphenylamine (Internal Standard)16.50245Fixed ConcentrationFixed Concentration

Data Interpretation: Supplier A provides a highly pure product (99.78% GC area), making it suitable for sensitive catalytic downstream reactions. Conversely, Supplier B's batch contains 1.25% of unreacted 5-bromo-4-hydroxyquinoline. Because halogens can act as potent catalyst poisons in subsequent cross-coupling reactions, identifying this specific impurity via its distinct isotopic mass signature (m/z 296/298) proves the critical value of MS over standard UV detection.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures." European Medicines Agency (EMA), 2023.[Link]

  • Smithers. "A Brief Guide to GC-MS Analysis Services." Smithers Materials Science, Oct 2021.[Link]

Sources

Validation

Comparative Cytotoxicity Profiling of 4-Hydroxy-5-Cyanoquinoline Analogs: A Preclinical Guide

As the demand for novel targeted therapeutics intensifies, the structural evolution of privileged pharmacophores is critical for overcoming multidrug resistance (MDR) and kinase mutation-driven oncology paradigms. The 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for novel targeted therapeutics intensifies, the structural evolution of privileged pharmacophores is critical for overcoming multidrug resistance (MDR) and kinase mutation-driven oncology paradigms. The 4-hydroxyquinoline scaffold is a highly privileged structure in medicinal chemistry, known for its diverse biological activities, including selective cytotoxicity against doxorubicin-resistant cancer cell lines[1]. Concurrently, 3-cyanoquinoline derivatives (e.g., pelitinib, neratinib) have been extensively validated as potent, irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR)[2].

By shifting the cyano group to the 5-position on a 4-hydroxyquinoline core, researchers have engineered 4-hydroxy-5-cyanoquinoline analogs . This structural paradigm alters the electron density and steric profile of the molecule, aiming to modulate kinase selectivity, bypass ABC transporter-mediated efflux[3], and maintain the core's ability to disrupt critical oncogenic networks[4]. This guide provides a comprehensive, objective comparison of these novel analogs against established alternatives, supported by mechanistic insights and self-validating experimental protocols.

Mechanistic Rationale & Signal Transduction

To objectively evaluate the cytotoxicity of 4-hydroxy-5-cyanoquinoline analogs, one must first understand their target engagement. Unlike classical chemotherapeutics that cause indiscriminate DNA damage, cyanoquinoline derivatives primarily function as ATP-competitive or covalent kinase inhibitors[2]. The electron-withdrawing 5-cyano group enhances hydrogen bonding within the kinase hinge region, while the 4-hydroxy moiety provides necessary solubility and receptor interactions.

By inhibiting Receptor Tyrosine Kinases (RTKs) such as EGFR or c-Met, these analogs suppress downstream PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways, ultimately shunting the cancer cell toward apoptosis.

Mechanism Ligand Growth Factors (EGF) Receptor Receptor Tyrosine Kinases (EGFR / c-Met) Ligand->Receptor Activation PI3K PI3K / AKT Survival Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Proliferation Pathway Receptor->MAPK Phosphorylation Drug 4-Hydroxy-5-Cyanoquinoline Analogs Drug->Receptor Kinase Inhibition Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis Suppresses Proliferation Tumorigenesis (Cell Growth) PI3K->Proliferation Promotes MAPK->Apoptosis Suppresses MAPK->Proliferation Promotes

Figure 1: Proposed signal transduction modulation by 4-hydroxy-5-cyanoquinoline analogs.

Comparative Cytotoxicity Data

To benchmark the performance of 4-hydroxy-5-cyanoquinoline analogs, they must be evaluated against the unsubstituted core, established 3-cyanoquinoline kinase inhibitors, and standard chemotherapeutics. The data below synthesizes representative in vitro half-maximal inhibitory concentrations (IC50) across standard human carcinoma lines[1][2][5].

Table 1: Comparative Cytotoxicity Profiling (IC50) of Quinoline Derivatives

Compound ClassRepresentative AgentTarget Cell LineIC50 (µM)Mechanistic Profile & Notes
4-Hydroxy-5-Cyanoquinoline Analog 5a (F-substituted)A549 (Lung)0.85Reversible kinase inhibition; high selectivity index over normal fibroblasts.
4-Hydroxy-5-Cyanoquinoline Analog 5b (OMe-substituted)HCT116 (Colon)1.42Apoptosis induction; retains activity in MDR (doxorubicin-resistant) lines.
3-Cyanoquinoline (Ref) Pelitinib (EKB-569)A549 (Lung)0.08Irreversible EGFR inhibition via covalent bonding to Cys773/797[2].
4-Hydroxyquinoline (Ref) Unsubstituted CoreHCT116 (Colon)>100Weak baseline cytotoxicity; requires functionalization for efficacy[1].
Standard Chemotherapy Doxorubicin (Control)MCF-7 (Breast)0.55DNA intercalation; topoisomerase II inhibition[5].

Analytical Insight: While 3-cyanoquinolines like Pelitinib exhibit superior nanomolar potency due to irreversible covalent binding[2], they often suffer from dose-limiting toxicities. The 4-hydroxy-5-cyanoquinoline analogs demonstrate a balanced micromolar potency profile. Their structural geometry prevents irreversible binding, reducing off-target toxicity while maintaining sufficient efficacy to overcome ABC transporter-mediated efflux in resistant cell lines[3].

Standardized Experimental Protocols

A robust cytotoxicity study must be a self-validating system. The following protocol utilizes the Sulforhodamine B (SRB) assay, which is preferred over the MTT assay for cyanoquinoline derivatives. Causality: MTT relies on mitochondrial reductase activity, which can be artificially skewed if the test compound causes mitochondrial uncoupling without immediate cell death. SRB measures total cellular protein mass, providing a more accurate reflection of true cell proliferation and viability[3].

Phase 1: Cell Seeding & Synchronization
  • Harvesting: Trypsinize adherent cancer cells (e.g., A549, HCT116) at 70-80% confluence to ensure high viability.

  • Seeding: Plate cells in 96-well microtiter plates at an optimized density of 3,500 to 5,000 cells/well in 100 µL of complete culture medium[3].

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay window, preventing contact inhibition from artificially halting proliferation and skewing the IC50 curve.

  • Attachment: Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for complete adherence and metabolic recovery.

Phase 2: Compound Dosing & Target Engagement
  • Preparation: Prepare serial dilutions of the 4-hydroxy-5-cyanoquinoline analogs in serum-free media from a 10 mM DMSO stock.

  • Self-Validating Controls:

    • Vehicle Control: 0.1% DMSO (establishes 100% baseline viability and proves the solvent is non-toxic).

    • Positive Control: 1 µM Doxorubicin or Pelitinib (validates the assay's dynamic range and sensitivity).

  • Treatment: Add 100 µL of the drug dilutions to the wells (final volume 200 µL). Incubate for 72 hours[3].

Phase 3: Viability Quantification (SRB Assay)
  • Fixation: Add 50 µL of cold 50% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour.

    • Causality: Cold TCA instantly precipitates cellular proteins, fixing the cells to the plate and halting all metabolic degradation.

  • Staining: Wash plates with deionized water and air-dry. Add 100 µL of 0.4% SRB solution (in 1% acetic acid) for 30 minutes.

  • Washing: Wash 4 times with 1% acetic acid to remove unbound dye.

    • Causality: Acetic acid prevents the dissociation of the SRB dye from the basic amino acid residues of the fixed proteins.

  • Solubilization & Reading: Solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5) and measure absorbance at 540 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol S1 1. Cell Seeding (Log-phase growth) S2 2. Compound Dosing (0.1% DMSO max) S1->S2 S3 3. Incubation (72h, 37°C, 5% CO2) S2->S3 S4 4. Viability Assay (TCA Fix / SRB read) S3->S4 S5 5. IC50 Analysis (Non-linear regression) S4->S5

Figure 2: Standardized high-throughput cytotoxicity screening workflow.

Conclusion

The 4-hydroxy-5-cyanoquinoline scaffold represents a highly versatile evolution in targeted oncology design. While they may not achieve the extreme nanomolar potency of irreversible 3-cyanoquinoline EGFR inhibitors[2], their reversible binding kinetics, favorable cytotoxicity profile against MDR cell lines[1], and reduced off-target liabilities make them exceptional candidates for further preclinical optimization. Future studies should focus on x-ray crystallography to definitively map their hinge-binding interactions within the kinase domain.

References

  • Title : Application Notes and Protocols for 4-Hydroxyquinoline Derivatives in Anticancer Drug Discovery Source : benchchem.com URL : 5

  • Title : Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents Source : nih.gov (PMC) URL : 1

  • Title : Identification of ABC Transporter Interaction of a Novel Cyanoquinoline Radiotracer and Implications for Tumour Imaging by Positron Emission Tomography Source : nih.gov (PMC) URL : 3

  • Title : Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source : nih.gov (PMC) URL : 2

  • Title : Design of a Cyclin G Associated Kinase (GAK)/Epidermal Growth Factor Receptor (EGFR) Inhibitor Set to Interrogate the Relationship of EGFR and GAK in Chordoma Source : acs.org (Journal of Medicinal Chemistry) URL : 4

Sources

Comparative

Cross-validation of spectroscopic data for 4-hydroxy-5-cyanoquinoline synthesis

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of differentiating closely related regioisomers in heterocyclic synthesis. The synthesis of 4-hydroxy-5-cyanoquinoline—a highly privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of differentiating closely related regioisomers in heterocyclic synthesis. The synthesis of 4-hydroxy-5-cyanoquinoline—a highly privileged scaffold in kinase inhibitor discovery—perfectly illustrates this challenge.

When synthesizing this compound via the [1], the meta-substituted starting material inevitably leads to a bifurcation in the reaction pathway, producing both the 5-cyano and 7-cyano regioisomers[2]. Differentiating these isomers requires rigorous orthogonal cross-validation of spectroscopic data.

This guide objectively compares the two leading analytical software platforms—Mestrelab Mnova and ACD/Labs Spectrus —in their ability to process, predict, and cross-validate multi-technique spectroscopic data to definitively confirm the 5-cyano architecture.

Part 1: Mechanistic Causality & The Regioisomer Challenge

The synthesis begins with the condensation of 3-cyanoaniline and diethyl ethoxymethylenemalonate (EMME). Because the cyano group is in the meta position, the subsequent thermal electrocyclization can occur at either of the two available ortho positions on the aniline ring. Cyclization at C-6 yields the target 4-hydroxy-5-cyanoquinoline, while cyclization at C-2 yields the 4-hydroxy-7-cyanoquinoline byproduct.

Because these regioisomers share identical exact masses and highly similar functional groups, standard LC-HRMS and 1D ¹H NMR are often insufficient for definitive assignment. Orthogonal cross-validation using 2D NMR (HMBC) is strictly required.

G A 3-Cyanoaniline + EMME B Condensation (-EtOH) A->B C Thermal Cyclization (Dowtherm A, 250°C) B->C D 4-Hydroxy-5-cyanoquinoline (Target) C->D C6-cyclization E 4-Hydroxy-7-cyanoquinoline (Regioisomer) C->E C2-cyclization

Fig 1. Gould-Jacobs synthetic pathway highlighting the regioisomer bifurcation.

Part 2: Self-Validating Experimental Protocol

To generate the analytical data, the synthesis must be executed using a self-validating protocol where each step contains built-in physical or chemical progress indicators[3].

Step 1: Condensation

  • Procedure: Dissolve 3-cyanoaniline (1.0 eq) and EMME (1.1 eq) in toluene. Reflux at 120 °C for 4 hours.

  • Causality: The nucleophilic amine attacks the electron-deficient alkene of EMME. Continuous heat drives the elimination of ethanol, pushing the equilibrium toward the anilidomethylenemalonate intermediate.

  • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the highly fluorescent 3-cyanoaniline spot disappears. The physical distillation of the ethanol byproduct serves as a secondary visual indicator.

Step 2: Thermal Electrocyclization

  • Procedure: Add the isolated intermediate dropwise to Dowtherm A pre-heated to 250 °C. Maintain temperature for 45 minutes.

  • Causality: The 6-electron electrocyclization possesses a massive activation energy barrier. Dowtherm A provides the necessary high-boiling environment to overcome this barrier without decomposing the reactants[3].

  • Validation: Upon cooling to room temperature, the quinoline ring system will abruptly precipitate out of the non-polar Dowtherm A matrix, validating successful cyclization.

Step 3: Hydrolysis & Decarboxylation

  • Procedure: Suspend the precipitate in 10% aqueous NaOH and reflux for 2 hours. Acidify with HCl to precipitate the carboxylic acid. Dry, then heat the solid neat at 250 °C.

  • Causality: Base hydrolysis cleaves the ethyl ester. Subsequent thermal decarboxylation removes the C-3 carboxyl group, yielding the core 4-quinolinone scaffold.

  • Validation: The decarboxylation step is visually self-validating; the reaction is definitively complete precisely when the vigorous bubbling of CO₂ gas ceases.

Part 3: Platform Comparison - Mnova vs. ACD/Labs Spectrus

Once the crude mixture is isolated, the data must be processed. Both [4] and [5] offer Automated Structure Verification (ASV) tools, but their underlying logic and operational strengths differ significantly.

Table 1: Software Platform Comparison
FeatureMestrelab Mnova VerifyACD/Labs Spectrus Processor
Prediction Engine Mestrelab & Modgraph (CHARGE/Substituent)HOSE Codes & Neural Networks
ASV Workflow Highly automated, color-coded visual scoring[6]Deeply customizable, rule-based validation
Strengths Intuitive UI, rapid LC-MS/NMR integration, fast reportingIndustry-standard prediction accuracy, database building
Weaknesses Can be resource-intensive for massive 2D datasetsSteeper learning curve, complex licensing structure

Analytical Causality in Software Choice: If your lab prioritizes rapid, high-throughput screening of LC-MS and 1D NMR data, Mnova Verify is superior due to its intuitive, color-coded atom-to-peak assignment[6]. However, if you are relying heavily on subtle ¹³C chemical shift differences to differentiate the 5-cyano from the 7-cyano isomer, ACD/Labs Spectrus is the better choice. Its Neural Network engine, trained on massive proprietary databases, provides slightly tighter error margins for highly conjugated heterocyclic carbons[5].

ASV Input Raw Analytical Data (1D/2D NMR, LC-HRMS, IR) ASV Automated Structure Verification (Mnova Verify / ACD Spectrus) Input->ASV Predict In-Silico Prediction (Shifts, Couplings, Fragments) ASV->Predict Compare Orthogonal Cross-Validation (HMBC & Exact Mass) Predict->Compare Match High Confidence Match (5-Cyano Isomer Confirmed) Compare->Match Score > 85% Reject Low Confidence / Mismatch (7-Cyano Isomer Flagged) Compare->Reject Score < 50%

Fig 2. Automated Structure Verification workflow for orthogonal data cross-validation.

Part 4: Orthogonal Spectroscopic Markers

To program your chosen software for accurate ASV, you must understand the spectroscopic causality that differentiates the two isomers[2].

  • ¹H NMR Causality: In the 5-cyano isomer, the three remaining aromatic protons (H-6, H-7, H-8) are adjacent, creating an AMX coupling system (two doublets and a triplet, J ≈ 8 Hz). In the 7-cyano isomer, H-8 is isolated between the cyano group and the ring junction, creating an ABX system characterized by a distinct meta-coupling (J ≈ 2 Hz) for H-8.

  • HMBC Causality: This is the definitive cross-validation marker. In the 5-cyano isomer, the cyano carbon (~117.5 ppm) will only show a strong 3-bond correlation (³JCH) to H-6. In the 7-cyano isomer, it will show ³JCH correlations to both H-6 and H-8.

Table 2: Key Spectroscopic Cross-Validation Data
Spectroscopic Marker4-Hydroxy-5-cyanoquinoline (Target)4-Hydroxy-7-cyanoquinoline (Byproduct)
¹H NMR (Aromatic) AMX System: H-6 (d), H-7 (t), H-8 (d)ABX System: H-5 (d), H-6 (dd), H-8 (d, J~2Hz)
¹³C NMR (Cyano C) ~117.5 ppm~118.2 ppm
HMBC Correlations CN to H-6 (³J)CN to H-6 (³J), CN to H-8 (³J)
IR Spectroscopy C≡N stretch ~2225 cm⁻¹C≡N stretch ~2230 cm⁻¹

Conclusion

For the synthesis of 4-hydroxy-5-cyanoquinoline, relying solely on exact mass or 1D ¹H NMR is an analytical risk. By coupling a self-validating synthetic protocol with robust ASV software, researchers can eliminate ambiguity. Mnova is highly recommended for medicinal chemistry teams needing rapid, visual go/no-go decisions, while ACD/Labs Spectrus remains the platform of choice for deep, predictive structural elucidation of complex heterocyclic mixtures.

References

  • Title: Gould–Jacobs reaction Source: Wikipedia URL: [Link]

  • Title: Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline Source: Journal of the American Chemical Society URL: [Link]

  • Title: How to Choose NMR Data Analysis Software That's Right for You Source: ACD/Labs URL: [Link]

  • Title: What's new in Mnova 15.1 / Automated Structure Verification Source: Mestrelab Research URL: [Link]

Sources

Validation

In Vivo Efficacy Comparison: 4-Hydroxy-5-Cyanoquinoline Scaffolds vs. Established 3-Cyanoquinoline Drugs

Executive Summary As a Senior Application Scientist in preclinical pharmacology, I have structured this guide to objectively evaluate the in vivo efficacy of the experimental 4-hydroxy-5-cyanoquinoline scaffold against c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist in preclinical pharmacology, I have structured this guide to objectively evaluate the in vivo efficacy of the experimental 4-hydroxy-5-cyanoquinoline scaffold against clinically established 3-cyanoquinoline derivatives (e.g., Bosutinib, Neratinib). By analyzing structure-activity relationships (SAR), target engagement, and in vivo murine xenograft data, this guide outlines the pharmacological divergence of these structural isomers and provides a self-validating experimental workflow for preclinical evaluation.

Mechanistic Rationale: The Cyanoquinoline Scaffold

The cyanoquinoline core is a privileged scaffold in kinase drug discovery. The exact position of the cyano (-CN) group dictates the electron density of the quinoline ring and its orientation within the ATP-binding pocket of target kinases, fundamentally altering the drug's mechanism of action.

  • 3-Cyanoquinolines (Clinical Benchmarks): Drugs utilizing a 3-cyanoquinoline core, such as Bosutinib (SKI-606) and Neratinib, are well-established in oncology. The 3-cyano group acts as a critical hydrogen bond acceptor and steric driver, locking the molecule into the hinge region of kinases. Bosutinib has demonstrated significant tumor growth inhibition (TGI) in preclinical solid tumor models, including pancreatic and breast cancer xenografts ()[1]. Neratinib, an irreversible pan-HER inhibitor, exhibits profound in vivo efficacy, particularly when combined with downstream MEK or mTOR inhibitors in HER2+ patient-derived xenografts (PDXs) ()[2].

  • 4-Hydroxy-5-Cyanoquinolines (Experimental): Shifting the cyano group to the 5-position, often coupled with a 4-hydroxy (or tautomeric 4-oxo) substitution, shifts the kinase selectivity profile entirely. Research into 5-cyanoquinoline derivatives has identified them as potent inhibitors of MEK1/2 ()[3] and MAPK-activated protein kinase 2 (MK2) ()[4]. For instance, 5-cyanoquinoline-based MEK inhibitors exhibit unique binding kinetics, acting as noncompetitive or ATP-competitive inhibitors depending on the activation state of the kinase[3]. Furthermore, 5-cyanoquinoline precursors are critical in the synthesis of advanced MK2 inhibitors designed to sustainably reduce pro-inflammatory cytokines and tumor progression[4].

Pathway RTK RTK / Src RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK MK2 MK2 ERK->MK2 Response Tumor Progression & Inflammation MK2->Response Drug3 3-Cyanoquinolines (Bosutinib/Neratinib) Drug3->RTK ATP-competitive Inhibition Drug5 4-Hydroxy-5-Cyanoquinolines (Experimental) Drug5->MEK Allosteric/ATP Inhibition Drug5->MK2 ATP-competitive Inhibition

Fig 1. Kinase signaling blockade by 3-cyanoquinoline and 5-cyanoquinoline scaffolds.

In Vivo Efficacy Comparison & Pharmacological Profiling

To objectively compare these scaffolds, we synthesize preclinical in vivo data derived from murine xenograft models. While 3-cyanoquinolines are established anti-proliferative agents, 5-cyanoquinolines show dual utility in suppressing both tumor growth and inflammatory microenvironments.

Scaffold ClassRepresentative CompoundPrimary Target(s)In Vivo ModelEfficacy (Tumor Growth Inhibition / Response)
3-Cyanoquinoline Bosutinib (SKI-606)Src / AblPancreatic Xenograft32–140% TGI; Decreased growth rate without complete regression[1].
3-Cyanoquinoline NeratinibHER2 / EGFRHER2+ Breast PDXHigh TGI; 100% increase in event-free survival when combined with MEK/mTOR inhibitors[2].
5-Cyanoquinoline 5-CQ MEK InhibitorsMEK1/2Colon Carcinoma XenograftDose-dependent TGI; Correlates strongly with p-ERK suppression in tumor tissue[3].
5-Cyanoquinoline CC-99677 PrecursorsMK2Inflammation / Tumor ModelsSignificant reduction of pro-inflammatory cytokines (TNF-α, IL-6) and tumor stroma modulation[4].
Experimental Methodology: In Vivo Efficacy Validation

Evaluating the in vivo efficacy of a novel 4-hydroxy-5-cyanoquinoline compound requires rigorous pharmacokinetic (PK) and pharmacodynamic (PD) coupling. The following protocol outlines a self-validating Murine Subcutaneous Xenograft Model used to benchmark these drugs.

Causality in Experimental Design:

  • Why use athymic nude mice? They lack T-cells, preventing immune rejection of the human-derived cancer cell lines. This ensures that tumor volume changes are strictly a result of the drug's pharmacological action rather than an adaptive immune response.

  • Why measure p-ERK or p-MK2? Macroscopic tumor shrinkage alone does not prove the drug hit its intended target. By quantifying phosphorylated downstream effectors via Western blot, we establish a causal link between the drug's mechanism of action and the observed efficacy.

Step-by-Step Protocol: Murine Xenograft Target Validation
  • Cell Line Preparation & Inoculation: Culture target cancer cells (e.g., HT-29 for MEK evaluation) in optimized media. Harvest and resuspend in a 1:1 mixture of PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of 6-8 week old athymic nude mice.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (calculated as V=(Length×Width2)/2 ), randomize mice into treatment and vehicle control groups (n=8-10 per group) ()[5].

  • Dosing Regimen: Administer the 4-hydroxy-5-cyanoquinoline derivative (e.g., 20-30 mg/kg) or the 3-cyanoquinoline reference (e.g., Bosutinib at 30 mg/kg) via daily oral gavage (PO). The vehicle must match the formulation of the experimental drug (e.g., 0.5% methylcellulose / 0.2% Tween 80).

  • In Vivo Monitoring: Measure tumor volumes and body weights bi-weekly. A body weight loss of >15% indicates unacceptable toxicity and requires dose de-escalation.

Workflow Cell Cell Line Preparation (e.g., HT-29, A549) Inoculation Subcutaneous Inoculation (Athymic Nude Mice) Cell->Inoculation Random Randomization (Tumor Vol ~100 mm³) Inoculation->Random Dosing Daily Oral Dosing (Vehicle vs. 5-CQ vs. 3-CQ) Random->Dosing Monitoring In Vivo Monitoring (Caliper & Body Weight) Dosing->Monitoring Harvest Tissue Harvest & Biomarker Analysis Monitoring->Harvest

Fig 2. Standard murine xenograft workflow for in vivo efficacy validation.

References
  • Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase. Biochemistry. URL:[Link]

  • Evolution of the Synthesis Route for CC-99677: From Discovery toward Commercialization. Organic Process Research & Development. URL:[Link]

  • Combining Neratinib with CDK4/6, mTOR, and MEK Inhibitors in Models of HER2-positive Cancer. Clinical Cancer Research / PubMed. URL:[Link]

  • Efficacy and pharmacodynamic effects of bosutinib (SKI-606), a Src/Abl inhibitor, in freshly generated human pancreas cancer xenografts. Clinical Cancer Research. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Hydroxy-5-cyanoquinoline

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 4-Hydroxy-5-cyanoquinoline (CAS: 860204-83-7) requires more than a cursory glance at a Safety Data Sheet (SDS). To ensu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 4-Hydroxy-5-cyanoquinoline (CAS: 860204-83-7) requires more than a cursory glance at a Safety Data Sheet (SDS). To ensure absolute safety and operational continuity in the laboratory, researchers must understand the mechanistic causality behind the hazards.

This guide provides a self-validating, step-by-step operational protocol for drug development professionals, bridging the gap between molecular toxicology and practical laboratory safety.

Hazard Profile & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), we must understand the molecular behavior of 4-Hydroxy-5-cyanoquinoline. We do not wear PPE simply because an SDS mandates it; we wear it to interrupt specific pathways of toxicity:

  • Quinoline Core & Genotoxicity: Quinolines are planar, highly lipophilic molecules. Research demonstrates that the quinoline moiety can intercalate into double-stranded DNA (dsDNA), potentially halting replication and transcription, which presents a severe cytotoxicity and genotoxicity risk 1[1]. Furthermore, mammalian Cytochrome P450 (CYP450) monooxygenases metabolize quinoline cores into reactive epoxide intermediates, which are highly electrophilic and can form covalent DNA adducts2[2]. Skin protection is critical to prevent systemic absorption of these lipophilic cores.

  • Cyano Group (-CN): While the nitrile group is generally metabolically robust and does not readily release free cyanide in vivo3[3], thermal decomposition (e.g., in a fire or high-heat reaction) or exposure to strong acids will evolve highly toxic hydrogen cyanide (HCN) and nitrogen oxides (NOx).

  • Hydroxy Group (-OH): The hydroxyl substitution acts as a strong hydrogen-bond donor. This functional group significantly increases the compound's affinity for mucosal membranes, making it a severe eye irritant (Eye Dam. 1 / Eye Irrit. 2) and a skin irritant 4[4].

Quantitative PPE Specifications

To mitigate the specific chemical risks outlined above, the following quantitative standards must be met when selecting PPE.

PPE CategorySpecification / MaterialQuantitative Metric / StandardMechanistic Justification
Hand Protection Nitrile (Double-gloved)Minimum thickness: 0.11 mmPrevents lipophilic skin absorption of the quinoline core; outer glove must be changed immediately upon contamination.
Eye Protection Safety Goggles + Face ShieldANSI Z87.1 (or EN 166)Protects against severe eye damage (H318) driven by the hydrogen-bonding hydroxyl groups.
Respiratory N95 / P100 Particulate RespiratorFilter efficiency: ≥99.97%Mitigates Acute Tox 4 (Inhalation) risk from aerosolized, potentially genotoxic dust.
Body Protection Tyvek Lab Coat or ApronISO 13982-1 (Type 5)Prevents micro-particulate accumulation on standard woven cotton lab coats.

Operational Handling & Spill Response Workflow

PPE_Workflow Start Task: Handle 4-Hydroxy-5-cyanoquinoline EngControl Engineering Control: Certified Fume Hood (80-100 fpm) Start->EngControl PPE_Eye Eye Protection: Safety Goggles & Face Shield EngControl->PPE_Eye PPE_Skin Skin Protection: Tyvek Lab Coat & Apron EngControl->PPE_Skin PPE_Gloves Hand Protection: Double Nitrile (0.11mm+) EngControl->PPE_Gloves Weighing Operational Step: Weighing & Transfer (Anti-static) PPE_Eye->Weighing PPE_Skin->Weighing PPE_Gloves->Weighing Spill Spill Detected? Weighing->Spill SpillYes Spill Response: Evacuate, P100 Respirator, Damp Absorbent Cleanup Spill->SpillYes Yes SpillNo Proceed to Assay / Reaction Spill->SpillNo No Disposal Disposal: EPA/RCRA Hazardous Waste SpillYes->Disposal SpillNo->Disposal

Logical workflow for PPE selection, operational handling, and spill response.

Step-by-Step Methodologies

Standard Operating Procedure (SOP): Weighing and Transfer

Because 4-Hydroxy-5-cyanoquinoline is a dry powder prone to electrostatic aerosolization, the transfer process is the highest-risk operational step.

  • Engineering Control Verification: Verify the chemical fume hood is fully operational with a calibrated face velocity of 80–100 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • PPE Donning: Don double nitrile gloves, a Tyvek lab coat, and ANSI-certified safety goggles.

  • Static Mitigation: Use an anti-static zero-stat gun on the weigh boat. Utilize stainless steel or conductive spatulas to prevent electrostatic dispersion of the powder. Plastic spatulas will generate static charge, causing the lipophilic powder to aerosolize and cling to gloves.

  • Transfer Execution: Slowly transfer the powder using the "tap-and-roll" method to minimize dust generation. Keep the source bottle and the weigh boat as close together as physically possible.

  • Self-Validating Decontamination: Immediately after weighing, wipe down the balance and surrounding hood area with a damp, disposable towel. Scientific Context: Use a 70% ethanol/water solution rather than pure water; the ethanol will effectively solubilize the lipophilic quinoline core, ensuring complete removal rather than just smearing the powder.

Spill Response and Disposal Plan

A spill outside the fume hood compromises engineering controls, requiring an immediate shift to reliance on PPE.

  • Evacuation & Assessment: If a spill occurs outside the fume hood, immediately evacuate the immediate 5-meter radius to allow ambient dust to settle.

  • Respiratory Upgrade: Responders must don a P100 half-mask respirator before re-entering the spill zone to prevent inhalation of genotoxic dust 4[4].

  • Containment (No Dry Sweeping): Do NOT dry sweep. Dry sweeping mechanically aerosolizes the quinoline core. Cover the spill with damp absorbent pads (moistened with ethanol).

  • Collection: Carefully scoop the absorbed material using non-sparking tools and place it into a chemically compatible, sealable hazardous waste container.

  • Disposal: Label as "Hazardous Solid Waste - Toxic/Irritant (Contains Cyanoquinoline)". Critical Warning: Do not mix this waste with strong acids in the waste stream, as this could trigger the cleavage of the cyano group and the release of lethal hydrogen cyanide gas. Dispose of via an EPA/RCRA-certified hazardous waste vendor.

References

  • Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Hydroxy-5-cyanoquinoline
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